molecular formula C24H45ClO B3103935 Nervonoyl chloride CAS No. 145411-43-4

Nervonoyl chloride

Cat. No.: B3103935
CAS No.: 145411-43-4
M. Wt: 385.1 g/mol
InChI Key: RAEHNDDDUYRIIC-KTKRTIGZSA-N
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Description

Nervonoyl chloride is a useful research compound. Its molecular formula is C24H45ClO and its molecular weight is 385.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-tetracos-15-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHNDDDUYRIIC-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Nervonoyl Chloride: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonoyl chloride, also known as (15Z)-Tetracosenoyl chloride, is a long-chain fatty acyl chloride derived from nervonic acid. Its unique structure, featuring a 24-carbon chain with a single cis-double bond at the omega-9 position, suggests its potential significance in lipid research, particularly in the context of sphingolipid metabolism and myelin sheath biology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a general methodology for its synthesis and analysis, and explores its potential biological roles and applications in neuroscience and drug development.

Introduction

Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated fatty acid that is an important component of sphingolipids in the white matter of the brain. The myelin sheath, which insulates nerve fibers and is crucial for rapid nerve impulse conduction, is particularly rich in nervonic acid-containing sphingolipids. Given the established role of nervonic acid in neurological health, its activated form, this compound, serves as a critical reagent for the synthesis of various nervonic acid-containing lipids, enabling detailed studies of their metabolism and function. This document aims to consolidate the available information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

While experimentally determined data for some physical properties of this compound are limited, a combination of predicted values and general characteristics of long-chain acyl chlorides provides a useful profile.

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its long hydrocarbon tail imparts a nonpolar character, influencing its solubility and other physical characteristics.

PropertyValueSource
Molecular Formula C₂₄H₄₅ClO[2]
Molecular Weight 385.07 g/mol [2]
CAS Number 145411-43-4[2]
Appearance Liquid[1]
Boiling Point (Predicted) 455.6 ± 14.0 °C
Density (Predicted) 0.902 ± 0.06 g/cm³
Flash Point (Predicted) 226.9 ± 13.2 °C
Refractive Index (Predicted) 1.466
Melting Point Data not available
Chemical Properties

As an acyl chloride, this compound exhibits characteristic reactivity, primarily driven by the electrophilic carbonyl carbon.

  • Reactivity with Nucleophiles: It readily reacts with nucleophiles such as water, alcohols, and amines to form nervonic acid, nervonyl esters, and nervonyl amides, respectively. This reactivity is fundamental to its use in the synthesis of complex lipids.

  • Moisture Sensitivity: this compound is highly sensitive to moisture and will hydrolyze to nervonic acid and hydrochloric acid. Therefore, it must be handled and stored under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).

  • Solubility: Based on the properties of similar long-chain acyl chlorides like stearoyl chloride, this compound is expected to be soluble in a range of nonpolar aprotic organic solvents such as chloroform, ether, and benzene. It is insoluble in water due to its long hydrophobic carbon chain and its reactivity with water.

  • Stability: For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert gas at low temperatures (e.g., in a freezer) to minimize degradation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard organic synthesis and analysis techniques for acyl chlorides can be readily adapted.

Synthesis of this compound from Nervonic Acid

A general and widely used method for the preparation of acyl chlorides from their corresponding carboxylic acids involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Workflow for the Synthesis of this compound:

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Nervonic Acid Nervonic Acid Reaction Vessel Reaction Vessel Nervonic Acid->Reaction Vessel Chlorinating Agent Chlorinating Agent Chlorinating Agent->Reaction Vessel Solvent Removal Solvent Removal Reaction Vessel->Solvent Removal Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Vessel Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Vessel Distillation Distillation Solvent Removal->Distillation Product This compound Distillation->Product

Caption: General workflow for synthesizing this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nervonic acid in an anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene) under an inert atmosphere.

  • Addition of Chlorinating Agent: Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride to the solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of gas (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure (rotary evaporation). The crude this compound can then be purified by vacuum distillation to yield the pure product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Workflow for Analytical Characterization:

AnalyticalWorkflow Analytical Characterization of this compound cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS Structural_Confirmation Structural Confirmation & Purity Assessment FTIR->Structural_Confirmation NMR->Structural_Confirmation GC_MS->Structural_Confirmation

Caption: Workflow for the analytical characterization of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the acyl chloride can be confirmed by the appearance of a strong carbonyl (C=O) stretching band at approximately 1800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the overall structure of the molecule, including the characteristic signals for the fatty acid chain and the carbonyl carbon.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the sample and confirm its molecular weight. Derivatization to a more stable ester may be necessary for analysis.

Biological Relevance and Applications

While direct studies on the biological effects of this compound are scarce, its significance lies in its role as a precursor for synthesizing key biological molecules, particularly those involved in the nervous system.

Role in Sphingolipid Synthesis and Myelin Sheath Research

Nervonic acid is a key component of sphingolipids, such as ceramides and sphingomyelin, which are integral to the structure and function of the myelin sheath. Deficiencies in nervonic acid have been linked to demyelinating diseases like multiple sclerosis. This compound is an essential tool for the chemical synthesis of nervonic acid-containing sphingolipids. These synthetic lipids can be used to:

  • Investigate the enzymatic pathways of sphingolipid metabolism.

  • Study the biophysical properties of myelin-mimetic membranes.

  • Explore the role of specific sphingolipid species in neuronal cell signaling, differentiation, and apoptosis.

Signaling Pathway of Ceramide Synthesis:

CeramideSynthesis Role of this compound in Ceramide Synthesis Nervonoyl_Chloride This compound Ceramide_Synthase_Reaction Acylation Reaction (in vitro synthesis) Nervonoyl_Chloride->Ceramide_Synthase_Reaction Sphingosine Sphingosine Sphingosine->Ceramide_Synthase_Reaction Nervonyl_Ceramide Nervonic Acid-Containing Ceramide Ceramide_Synthase_Reaction->Nervonyl_Ceramide Myelin_Sheath Myelin Sheath Component Nervonyl_Ceramide->Myelin_Sheath Cell_Signaling Cell Signaling Pathways (e.g., Apoptosis, Differentiation) Nervonyl_Ceramide->Cell_Signaling

Caption: this compound is a key reagent for synthesizing nervonic acid-containing ceramides.

Potential in Drug Development

The ability to synthesize specific nervonic acid-containing lipids using this compound is valuable for drug discovery and development. These synthetic lipids can be used as:

  • Research Tools: To investigate the mechanisms of neurological diseases and identify new therapeutic targets.

  • Potential Therapeutics: Modified nervonic acid-containing lipids could be designed to modulate cellular processes and potentially serve as therapeutic agents for demyelinating disorders.

  • Drug Delivery Systems: The lipophilic nature of nervonic acid could be exploited in the design of lipid-based drug delivery systems to enhance the delivery of therapeutic agents to the central nervous system.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact, it can cause severe skin burns and eye damage. It is combustible and should be kept away from heat and open flames.

Conclusion

This compound is a valuable chemical reagent for researchers in neuroscience, lipidomics, and drug development. Its ability to serve as a precursor for the synthesis of nervonic acid-containing sphingolipids provides a powerful tool to unravel the complex roles of these lipids in the structure and function of the nervous system. While further experimental data on its physical properties and biological activities are needed, the information presented in this guide provides a solid foundation for its safe and effective use in a research setting. The continued study of molecules like this compound will undoubtedly contribute to a deeper understanding of neurological health and disease, and may pave the way for novel therapeutic strategies.

References

An In-depth Technical Guide on the Mechanism of Action of Nervonic Acid in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nervonoyl Chloride: This guide focuses on the mechanism of action of nervonic acid , the biologically active form within neuronal cells. This compound is the acyl chloride derivative of nervonic acid. Due to its high reactivity, it is not typically used directly in cellular systems but serves as a valuable laboratory reagent for synthesizing nervonic acid-containing molecules, such as esters or amides, for research purposes. The biological effects described herein are attributable to nervonic acid itself, following its incorporation into cellular lipids.

Introduction

Nervonic acid (NA), a cis-monounsaturated omega-9 very-long-chain fatty acid (24:1, n-9), is a critical component of the central and peripheral nervous systems.[1][2] It is particularly enriched in the white matter of the brain, where it is a major constituent of the myelin sheath that insulates nerve axons.[1][3] The primary role of nervonic acid is structural, contributing to the integrity and fluidity of neuronal membranes, particularly within the myelin sheath.[4] Dysregulation of nervonic acid metabolism is implicated in several demyelinating diseases, including multiple sclerosis and X-linked adrenoleukodystrophy. Recent research also points to its involvement in various signaling pathways and neuroprotective mechanisms.

Core Mechanisms of Action

The mechanism of action of nervonic acid in neuronal cells is multifaceted, encompassing a primary structural role and emerging roles in cellular signaling and neuroprotection.

1. Structural Component of the Myelin Sheath:

Nervonic acid is a key building block of sphingolipids, such as sphingomyelin and cerebrosides, which are abundant in the myelin sheath. The myelin sheath is a lipid-rich layer that wraps around neuronal axons, acting as an electrical insulator and facilitating rapid saltatory conduction of nerve impulses. The unique length and monounsaturated nature of nervonic acid are thought to impart essential biophysical properties to the myelin membrane, including appropriate fluidity and stability.

  • Myelin Synthesis and Repair: During periods of active myelination and remyelination following injury, the demand for nervonic acid increases. It is incorporated into the membranes of oligodendrocytes (in the central nervous system) and Schwann cells (in the peripheral nervous system), the cells responsible for producing myelin. Supplementation with nervonic acid has been shown to support the repair of damaged myelin sheaths.

2. Modulation of Neuronal Cell Membranes:

Beyond the myelin sheath, nervonic acid is integrated into the phospholipid bilayers of neuronal cell membranes. This incorporation influences membrane fluidity, which is crucial for the proper function of membrane-bound proteins such as ion channels, receptors, and enzymes. There is evidence to suggest that nervonic acid may regulate Ca2+ ion channels in the cell membranes of nerve tissue.

3. Involvement in Signaling Pathways:

While less defined than its structural role, nervonic acid is implicated in several signaling pathways that are crucial for neuronal survival and function.

  • PI3K/Akt/mTOR Pathway: Studies have shown that nervonic acid can upregulate the expression of PI3K, Akt, and mTOR genes. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its activation by nervonic acid may contribute to the observed neuroprotective effects.

  • Neurotrophin Signaling Pathway: Supplementation with oils rich in nervonic acid has been found to evoke the neurotrophin signaling pathway, which is critical for neuronal survival, development, and synaptic plasticity.

  • Anti-inflammatory and Antioxidant Effects: Nervonic acid has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also exhibits antioxidant effects by increasing the activity of enzymes like superoxide dismutase and catalase, thereby protecting neuronal cells from oxidative stress.

Signaling and Metabolic Pathways

The synthesis and incorporation of nervonic acid into complex lipids are crucial for its function.

Nervonic_Acid_Metabolism cluster_synthesis Biosynthesis cluster_incorporation Incorporation into Complex Lipids cluster_function Cellular Function Oleic Acid (18:1) Oleic Acid (18:1) Erucic Acid (22:1) Erucic Acid (22:1) Oleic Acid (18:1)->Erucic Acid (22:1) Elongation Nervonic Acid (24:1) Nervonic Acid (24:1) Erucic Acid (22:1)->Nervonic Acid (24:1) Elongation Nervonoyl-CoA Nervonoyl-CoA Nervonic Acid (24:1)->Nervonoyl-CoA Sphingomyelin Sphingomyelin Nervonoyl-CoA->Sphingomyelin Sphingolipid Synthesis Cerebrosides Cerebrosides Nervonoyl-CoA->Cerebrosides Sphingolipid Synthesis Glycerophospholipids Glycerophospholipids Nervonoyl-CoA->Glycerophospholipids Glycerophospholipid Metabolism Myelin Sheath Integrity Myelin Sheath Integrity Sphingomyelin->Myelin Sheath Integrity Cerebrosides->Myelin Sheath Integrity Neuronal Membrane Fluidity Neuronal Membrane Fluidity Glycerophospholipids->Neuronal Membrane Fluidity

Metabolic pathway of nervonic acid synthesis and incorporation.

A proposed signaling cascade for the neuroprotective effects of nervonic acid:

Nervonic_Acid_Signaling Nervonic Acid Nervonic Acid PI3K PI3K Nervonic Acid->PI3K Activates Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nervonic Acid->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Growth Cell Survival & Growth mTOR->Cell Survival & Growth Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage

Proposed signaling pathway of nervonic acid's neuroprotective effects.

Quantitative Data

The concentration of nervonic acid varies in different biological tissues and is altered in certain disease states.

Biological SampleConditionNervonic Acid Concentration/LevelReference
Human Brain White MatterNormalConstitutes a significant portion of sphingomyelin fatty acids.
Cerebrospinal Fluid (CSF)Depressed MDD Patients0.0020 ± 0.00081 µM
Cerebrospinal Fluid (CSF)Remitted MDD Patients0.0021 ± 0.00042 µM
FecesInflammatory Bowel DiseaseElevated levels compared to healthy controls.
FecesHealthy ControlsLower levels compared to IBD patients.

Experimental Protocols

A common method to study the effects of nervonic acid on neuronal cells involves lipidomic analysis to quantify changes in fatty acid composition.

Protocol: Analysis of Fatty Acid Composition in Neuronal Cell Culture by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Cell Culture and Treatment:

    • Culture neuronal cells (e.g., primary cortical neurons or a neuronal cell line like SH-SY5Y) under standard conditions.

    • Treat cells with nervonic acid at various concentrations and for different durations. Include a vehicle control (e.g., ethanol or DMSO).

  • Lipid Extraction:

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Perform a total lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Resuspend the dried lipid extract in a known volume of toluene.

    • Add a solution of 1% sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours to convert the fatty acids to their more volatile methyl esters.

    • Neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the FAMEs with hexane.

    • Dry the hexane phase under nitrogen and reconstitute in a small volume of hexane for injection.

  • GC-MS Analysis:

    • Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.

    • Use a suitable capillary column (e.g., a polar column like a BPX70) for separation of the FAMEs.

    • The oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their boiling points and polarity.

    • The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times, compared to known standards.

  • Data Analysis:

    • Integrate the peak areas for each identified fatty acid.

    • Calculate the relative abundance of nervonic acid and other fatty acids as a percentage of the total fatty acid content.

    • Perform statistical analysis to compare the fatty acid profiles of treated and control cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Neuronal Cell Culture Neuronal Cell Culture Treatment with Nervonic Acid Treatment with Nervonic Acid Neuronal Cell Culture->Treatment with Nervonic Acid Lipid Extraction (Folch) Lipid Extraction (Folch) Treatment with Nervonic Acid->Lipid Extraction (Folch) FAME Derivatization FAME Derivatization Lipid Extraction (Folch)->FAME Derivatization GC-MS Analysis GC-MS Analysis FAME Derivatization->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification

Workflow for the analysis of fatty acid composition in neuronal cells.

Conclusion

Nervonic acid is a vital very-long-chain monounsaturated fatty acid with a primary structural role in the neuronal cells of the central and peripheral nervous systems. Its incorporation into the sphingolipids of the myelin sheath is essential for proper nerve impulse conduction. Emerging evidence also highlights its role in modulating cell membrane properties and activating signaling pathways involved in neuroprotection, anti-inflammation, and antioxidant defense. Further research into the precise molecular interactions and signaling cascades regulated by nervonic acid will likely open new avenues for therapeutic interventions in neurodegenerative and demyelinating diseases.

References

A Comprehensive Technical Guide to the Solubility of Nervonoyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nervonoyl chloride (cis-15-Tetracosenoyl chloride), a long-chain acyl chloride of significant interest in biochemical research and drug development. Due to the high reactivity of the acyl chloride functional group, a thorough understanding of its solubility and stability in various solvent systems is critical for its effective use in synthesis, purification, and formulation.

Core Concepts: Structure and Reactivity

This compound possesses a long C24 hydrocarbon chain, making it a largely non-polar molecule. However, the acyl chloride functional group (-COCl) is highly electrophilic and reactive. This duality in its structure dictates its solubility behavior. The carbon atom in the acyl chloride group is bonded to two highly electronegative atoms (oxygen and chlorine), rendering it susceptible to nucleophilic attack.

Predicted Solubility Profile

Solvent ClassCommon SolventsPredicted Solubility/ReactivityRationale
Nonpolar Hexane, Heptane, Toluene, BenzeneSolubleThe long, nonpolar C24 alkyl chain of this compound has strong van der Waals interactions with nonpolar solvents, leading to good solubility.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Diethyl EtherSolubleThese solvents can solvate the polar acyl chloride group to some extent without reacting with it. They provide a good balance of polarity to dissolve the molecule without causing decomposition.[1][2] Chloroform and ether are explicitly mentioned as suitable solvents for acyl chlorides.[2][3]
Polar Protic Water, Alcohols (Methanol, Ethanol), AminesReactive (Insoluble)This compound will react vigorously with protic solvents. With water, it hydrolyzes to nervonic acid and hydrochloric acid.[1] With alcohols, it forms esters, and with amines, it forms amides. Therefore, it is considered "insoluble" as it decomposes rather than dissolves.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted to determine the qualitative and quantitative solubility of this compound. All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE), as this compound is corrosive and will release HCl gas upon contact with moisture.

Qualitative Solubility Assessment

Objective: To rapidly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate)

  • Small, dry test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 2-3 mL of the selected anhydrous solvent to a dry test tube.

  • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the test tube.

  • Cap the test tube and vortex the mixture for 30-60 seconds at room temperature.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble: The solution is cloudy, or some solid material remains undissolved.

    • Insoluble: The this compound does not appear to dissolve.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Scintillation vials with caps

  • Constant temperature bath (e.g., shaker incubator)

  • Syringe filters (PTFE, 0.2 µm)

  • Pre-weighed evaporation dishes

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of this compound to a known volume of the anhydrous solvent in a scintillation vial.

  • Seal the vial and place it in a constant temperature bath. Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to remain undisturbed in the temperature bath for several hours to allow undissolved solid to settle.

  • Carefully draw a known volume of the supernatant into a syringe and attach a syringe filter.

  • Filter the solution into a pre-weighed evaporation dish.

  • Place the evaporation dish in a vacuum oven at a low temperature to slowly evaporate the solvent.

  • Once the solvent is fully evaporated, weigh the dish containing the dissolved this compound.

  • Calculate the solubility in g/L or mg/mL.

Reactivity of this compound with Nucleophiles

The high reactivity of acyl chlorides is a critical consideration. The following diagram illustrates the general mechanism of nucleophilic acyl substitution, which is the pathway through which this compound reacts with protic solvents and other nucleophiles.

Reactivity_of_Acyl_Chlorides cluster_0 Nucleophilic Acyl Substitution Acyl_Chloride R-CO-Cl Tetrahedral_Intermediate [R-C(O⁻)(Cl)-Nu⁺H] Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Tetrahedral_Intermediate Product R-CO-Nu Tetrahedral_Intermediate->Product Elimination of Cl⁻ Byproduct HCl Tetrahedral_Intermediate->Byproduct Proton Transfer Solvent_Selection_Workflow Start Select Solvent for this compound Is_Reaction_Desired Is the solvent a reactant (e.g., alcohol for esterification)? Start->Is_Reaction_Desired Use_Protic_Solvent Use the protic solvent (e.g., alcohol) as the reagent and potentially the solvent. Is_Reaction_Desired->Use_Protic_Solvent Yes Is_Solvent_Inert Is an inert solvent required? Is_Reaction_Desired->Is_Solvent_Inert No End Proceed with Experiment Use_Protic_Solvent->End Use_Aprotic_Solvent Choose a non-reactive aprotic or nonpolar solvent (e.g., DCM, Hexane). Is_Solvent_Inert->Use_Aprotic_Solvent Yes Use_Aprotic_Solvent->End

References

Nervonoyl Chloride: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nervonoyl chloride, the acyl chloride derivative of nervonic acid (cis-15-tetracosenoic acid), is a highly reactive chemical intermediate of significant interest in the synthesis of specialized lipids and neurologically active compounds. Its utility is intrinsically linked to its chemical stability. This guide provides an in-depth overview of the stability and degradation pathways of this compound, offering insights into its handling, analysis, and the mitigation of its inherent reactivity. Given the limited direct research on this compound's stability, this guide draws upon established principles of acyl chloride chemistry, particularly that of analogous long-chain fatty acyl chlorides.

Chemical Profile and Inherent Instability

This compound is a long-chain, unsaturated acyl chloride. The presence of the acyl chloride functional group renders it highly susceptible to nucleophilic attack, making it a reactive yet unstable compound. Its stability is primarily influenced by moisture, temperature, and the presence of nucleophiles.

Core Instability Factors:

  • High Reactivity: The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for a wide range of nucleophiles.

  • Moisture Sensitivity: this compound reacts readily with water in a process known as hydrolysis, which is a primary degradation pathway. This reaction is often rapid and exothermic.

  • Thermal Liability: Like many acyl chlorides, this compound is susceptible to thermal degradation. Elevated temperatures can accelerate decomposition and promote side reactions.

Primary Degradation Pathways

The degradation of this compound predominantly occurs through nucleophilic acyl substitution reactions. The three main pathways are hydrolysis, alcoholysis, and aminolysis.

Hydrolysis

Hydrolysis is the most common degradation pathway, occurring upon exposure to water. The reaction proceeds via a nucleophilic addition-elimination mechanism, yielding nervonic acid and hydrochloric acid.

Reaction Scheme:

CH₃(CH₂)₇CH=CH(CH₂)₁₃COCl + H₂O → CH₃(CH₂)₇CH=CH(CH₂)₁₃COOH + HCl

This reaction is generally rapid and can be catalyzed by both acid and base. The presence of atmospheric moisture is sufficient to initiate hydrolysis, making anhydrous handling conditions crucial.

Alcoholysis

In the presence of alcohols, this compound undergoes alcoholysis to form the corresponding nervonic acid esters. This reaction is also a nucleophilic addition-elimination process.

Reaction Scheme:

CH₃(CH₂)₇CH=CH(CH₂)₁₃COCl + R-OH → CH₃(CH₂)₇CH=CH(CH₂)₁₃COOR + HCl

This pathway is of particular importance in pharmaceutical and chemical synthesis for the creation of nervonate esters, which may have desired therapeutic or physicochemical properties.

Aminolysis

Reaction with ammonia or primary/secondary amines leads to the formation of nervonamides through aminolysis. This reaction is typically very fast.

Reaction Scheme:

CH₃(CH₂)₇CH=CH(CH₂)₁₃COCl + R-NH₂ → CH₃(CH₂)₇CH=CH(CH₂)₁₃CONHR + HCl

The hydrochloric acid generated will react with excess amine to form an ammonium salt.

Below is a diagram illustrating the primary degradation pathways of this compound.

G Primary Degradation Pathways of this compound Nervonoyl_Chloride This compound Nervonic_Acid Nervonic Acid Nervonoyl_Chloride->Nervonic_Acid Hydrolysis Nervonate_Ester Nervonate Ester Nervonoyl_Chloride->Nervonate_Ester Alcoholysis Nervonamide Nervonamide Nervonoyl_Chloride->Nervonamide Aminolysis Water Water (H₂O) Alcohol Alcohol (R-OH) Amine Amine (R-NH₂)

Degradation Pathways of this compound

Quantitative Stability Data (Analogous Compounds)

Acyl ChlorideConditionHalf-life (t½)Reference Compound for
Acetyl ChloridePure WaterVery shortHigh reactivity reference
Benzoyl ChloridePure WaterSlower than acetyl chlorideAromatic acyl chloride reference
Alkyl ChloroformatesPure Water1.4 to 53.2 minGeneral acyl chloride reactivity

Note: This table presents data for analogous compounds to illustrate the general reactivity of acyl chlorides. The actual stability of this compound will be influenced by its long, unsaturated alkyl chain.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods.[1]

Protocol for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound.[2][3][4]

Objective: To identify the degradation products of this compound under various stress conditions and to determine its degradation pathways.

Materials:

  • This compound

  • Anhydrous solvents (e.g., acetonitrile, dichloromethane)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

  • Analytical instrumentation (HPLC-UV/MS, GC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in acetonitrile). All glassware must be scrupulously dried.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for up to 8 hours. Take samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours). Neutralize samples before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for up to 8 hours. Take samples at regular intervals. Neutralize samples before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light. Take samples at regular intervals.

    • Thermal Degradation: Store the solid this compound and a solution in an anhydrous solvent at elevated temperatures (e.g., 60°C, 80°C) for up to 7 days. Sample at appropriate time points.

    • Photodegradation: Expose the solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method (see Protocol 4.2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Use mass spectrometry to elucidate the structure of the major degradation products.

G Forced Degradation Study Workflow start Prepare this compound Stock Solution (Anhydrous Solvent) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (60°C, 80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sample Sample at Time Intervals acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating Method (e.g., Derivatization-HPLC-UV/MS) sample->analyze evaluate Identify Degradation Products & Determine Degradation Pathways analyze->evaluate

Forced Degradation Workflow
Protocol for a Stability-Indicating HPLC-UV Method with Derivatization

Direct analysis of acyl chlorides by HPLC is challenging due to their reactivity with common HPLC solvents.[5] Therefore, a derivatization step is typically employed to convert this compound into a more stable, UV-active derivative for quantification.

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.

Principle: this compound is reacted with a derivatizing agent (e.g., 2-nitro-phenylhydrazine) to form a stable hydrazide derivative that can be readily analyzed by reverse-phase HPLC with UV detection.

Materials:

  • This compound and its potential degradation products (for method validation)

  • 2-nitro-phenylhydrazine (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Derivatization:

    • Prepare a solution of the derivatizing agent (e.g., 100 µg/mL of 2-nitro-phenylhydrazine in acetonitrile).

    • To a known amount of the sample containing this compound, add a defined volume of the derivatizing solution.

    • Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A suitable gradient to separate the derivative of this compound from the derivatives of its degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by the UV maximum of the derivatized product (e.g., ~395 nm for 2-nitro-phenylhydrazine derivatives).

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Analyze a series of standards over a defined concentration range.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.

    • Precision: Assess repeatability and intermediate precision.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Potential Impurities from Synthesis

This compound is typically synthesized from nervonic acid using a chlorinating agent, such as thionyl chloride (SOCl₂). This process can introduce several impurities.

Common Impurities:

  • Unreacted Nervonic Acid: Incomplete reaction will leave residual starting material.

  • Nervonic Anhydride: Formed by the reaction of this compound with unreacted nervonic acid.

  • By-products from Thionyl Chloride: Commercial thionyl chloride may contain impurities like sulfur chlorides (S₂Cl₂) which can lead to sulfur-containing by-products.

  • Solvent-related Impurities: If a reactive solvent is used, it may react with this compound.

Biological Context: Nervonic Acid Signaling Pathways

This compound is a synthetic precursor to nervonic acid and its derivatives, which are integral to neurological function. Nervonic acid is a very-long-chain monounsaturated fatty acid that is a key component of sphingolipids in the myelin sheath of nerves.

Nervonic Acid Biosynthesis and Incorporation into Sphingolipids

Nervonic acid is synthesized in the body from oleic acid through a series of elongation steps. It is then incorporated into various sphingolipids, such as sphingomyelin and cerebrosides, which are crucial for the structure and function of myelin.

The following diagram illustrates the biosynthesis of nervonic acid and its incorporation into sphingomyelin.

G Nervonic Acid Biosynthesis and Incorporation into Sphingomyelin Oleoyl_CoA Oleoyl-CoA (C18:1) Elongation_Enzymes Elongation Enzymes (ELOVLs) Oleoyl_CoA->Elongation_Enzymes Nervonoyl_CoA Nervonoyl-CoA (C24:1) Elongation_Enzymes->Nervonoyl_CoA Ceramide_Synthase Ceramide Synthase Nervonoyl_CoA->Ceramide_Synthase Nervonoyl_Ceramide Nervonoyl-Ceramide Ceramide_Synthase->Nervonoyl_Ceramide Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Sphingomyelin_Synthase Sphingomyelin Synthase Nervonoyl_Ceramide->Sphingomyelin_Synthase Sphingomyelin Nervonoyl-Sphingomyelin Sphingomyelin_Synthase->Sphingomyelin Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Sphingomyelin_Synthase Myelin_Sheath Myelin Sheath Component Sphingomyelin->Myelin_Sheath

Biosynthesis and Incorporation of Nervonic Acid

Summary and Recommendations

This compound is a valuable but highly reactive chemical. Its stability is a critical consideration for its synthesis, storage, and use.

Key Recommendations:

  • Storage: Store this compound under anhydrous and inert conditions (e.g., under argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

  • Handling: All handling should be performed in a dry, inert atmosphere (e.g., in a glove box or under a stream of inert gas) to prevent hydrolysis. Use dry solvents and glassware.

  • Analysis: Due to its reactivity, direct analysis is challenging. Derivatization followed by HPLC-UV or GC-MS is the recommended approach for accurate quantification.

  • Stability Studies: Forced degradation studies are crucial for understanding the degradation profile and for the development of stability-indicating methods.

By understanding the inherent instability and degradation pathways of this compound, researchers and drug development professionals can implement appropriate strategies to ensure its quality and successful application in their work.

References

A Technical Discourse on Nervonic Acid and Nervonoyl Chloride: Core Distinctions for the Scientific Researcher

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed comparative analysis of nervonic acid and its highly reactive derivative, nervonoyl chloride. It aims to elucidate the fundamental chemical, physical, and biological distinctions between these two molecules, offering a critical resource for professionals engaged in neuroscience, lipid biochemistry, and pharmaceutical development. Through a comprehensive review of their properties and applications, this guide will equip researchers with the foundational knowledge required for their effective utilization in experimental settings.

Core Chemical and Physical Properties: A Comparative Overview

Nervonic acid, a long-chain monounsaturated omega-9 fatty acid, is a naturally occurring lipid integral to the composition of nerve cell membranes. In contrast, this compound is a synthetic derivative, an acyl chloride, engineered for high reactivity in chemical syntheses. The substitution of the hydroxyl group in nervonic acid with a chlorine atom in this compound dramatically alters its chemical behavior and dictates its specific applications in research.

A summary of their key quantitative properties is presented in Table 1.

PropertyNervonic AcidThis compound
Molecular Formula C₂₄H₄₆O₂[1]C₂₄H₄₅ClO[2]
Molar Mass 366.62 g/mol [1][3]385.07 g/mol [2]
Melting Point 42-43 °CData not available; expected to be low, likely a liquid at room temperature.
Boiling Point DecomposesData not available; expected to be high, likely requiring vacuum distillation.
Solubility in Water InsolubleReacts violently with water.
Solubility in Organic Solvents Soluble in alcohol and other organic solvents.Soluble in solvents like ether and chloroform.
Reactivity Stable carboxylic acid.Highly reactive acyl chloride.

The Chemical Relationship and Synthesis

This compound is synthesized from nervonic acid through the replacement of the carboxylic acid's hydroxyl group with a chloride ion. This transformation is a standard procedure in organic chemistry, typically achieved by reacting the carboxylic acid with a chlorinating agent.

G Nervonic_Acid Nervonic Acid (C₂₄H₄₆O₂) Nervonoyl_Chloride This compound (C₂₄H₄₅ClO) Nervonic_Acid->Nervonoyl_Chloride + Chlorinating Agent Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

Figure 1: Synthesis of this compound from Nervonic Acid.
Experimental Protocol: Synthesis of this compound from Nervonic Acid

The following is a generalized protocol for the synthesis of this compound from nervonic acid using thionyl chloride.

Materials:

  • Nervonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nervonic acid in an excess of thionyl chloride or in an anhydrous solvent followed by the addition of a stoichiometric excess of thionyl chloride.

  • Attach the reflux condenser and gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation, preferably using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces toxic and corrosive gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Biological Significance and Applications

The primary biological relevance lies with nervonic acid, which is a key component of sphingolipids in the myelin sheath of nerves. Perturbations in nervonic acid levels have been associated with neurological disorders.

This compound, being highly reactive, is not used directly in biological systems. Its significance is as a laboratory reagent to synthesize nervonic acid-containing molecules for research. For instance, it is used to introduce the nervonoyl group into other molecules, such as sphingosine, to create specific nervonoyl sphingolipids. These synthetic lipids are invaluable tools for studying the metabolic pathways and biological functions of their natural counterparts.

G cluster_nervous_system Nervous System cluster_research Research Application Nervonic_Acid Nervonic Acid Sphingolipids Sphingolipids (e.g., Sphingomyelin) Nervonic_Acid->Sphingolipids is a key component of Myelin_Sheath Myelin Sheath Sphingolipids->Myelin_Sheath are major constituents of the Nerve_Function Proper Nerve Function Myelin_Sheath->Nerve_Function enables Nervonoyl_Chloride This compound Synthetic_Sphingolipids Synthetic Nervonoyl- Containing Sphingolipids Nervonoyl_Chloride->Synthetic_Sphingolipids is used to synthesize Biological_Studies Study of Sphingolipid Metabolism and Function Synthetic_Sphingolipids->Biological_Studies are used for the

Figure 2: Biological Role of Nervonic Acid and Research Application of this compound.
Experimental Protocol: Acylation of a Generic Amine with this compound

This protocol outlines a general procedure for the acylation of a primary or secondary amine with this compound to form an amide, a common reaction in the synthesis of bioactive molecules.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the amine substrate and a tertiary amine base (to scavenge the HCl byproduct) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the cooled amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by techniques like TLC).

  • Work up the reaction by washing the organic layer with aqueous solutions to remove the tertiary amine hydrochloride salt and any unreacted starting materials.

  • Dry the organic layer, remove the solvent, and purify the resulting amide product, typically by chromatography or recrystallization.

Spectroscopic Analysis: Identifying the Key Differences

The distinct functional groups of nervonic acid (carboxylic acid) and this compound (acyl chloride) lead to characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy:

  • Nervonic Acid: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

  • This compound: Absence of the broad O-H stretch. The C=O stretch is shifted to a higher frequency, typically in the range of 1770-1815 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Nervonic Acid: A deshielded proton of the carboxylic acid group (-COOH) appears as a broad singlet far downfield (typically >10 ppm).

  • This compound: The carboxylic acid proton signal is absent. Protons on the carbon adjacent to the carbonyl group will be slightly shifted compared to nervonic acid.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Nervonic Acid: The carbonyl carbon of the carboxylic acid typically resonates in the range of 170-185 ppm.

  • This compound: The carbonyl carbon of the acyl chloride is generally found in a similar or slightly downfield region, around 160-180 ppm.

Mass Spectrometry (MS):

  • Nervonic Acid: Will show a molecular ion peak corresponding to its molecular weight.

  • This compound: Will exhibit a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in its molecular ion peak and fragments containing chlorine. A common fragmentation pattern for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.

Handling and Storage

The different reactivity profiles of nervonic acid and this compound necessitate distinct handling and storage procedures.

  • Nervonic Acid: Is a relatively stable solid and can be stored at room temperature, although refrigeration is recommended for long-term storage to prevent potential oxidation.

  • This compound: Is highly moisture-sensitive and corrosive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from water, alcohols, and bases.

Conclusion

Nervonic acid and this compound, while structurally related, possess fundamentally different chemical properties and applications. Nervonic acid is a biologically significant fatty acid, crucial for neuronal health. This compound, its synthetic derivative, is a highly reactive acyl chloride that serves as an essential tool for chemists to synthesize nervonic acid-containing molecules for in-depth biological investigation. A thorough understanding of their distinct characteristics is paramount for their safe and effective use in research and development. This guide provides the necessary technical foundation for scientists working at the intersection of chemistry, biology, and medicine.

References

The Role of Nervonoyl Chloride in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play crucial roles as both structural components of cell membranes and as bioactive signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid base N-acylated with a fatty acid.[1][4] The diversity of sphingolipid species, and consequently their functional specificity, is largely determined by the length and saturation of this fatty acyl chain. This guide focuses on the incorporation of a specific very-long-chain fatty acid (VLCFA), nervonic acid (C24:1), into sphingolipids and clarifies the role of its synthetic derivative, nervonoyl chloride, in the study of this process.

Nervonic acid is a monounsaturated omega-9 fatty acid that is particularly abundant in the white matter of the brain and in peripheral nervous tissue, where it is a key component of the myelin sheath. Its incorporation into sphingolipids, such as sphingomyelin and cerebrosides, is critical for the proper structure and function of myelin. While the endogenous substrate for the enzymatic synthesis of nervonoyl-containing ceramides is nervonoyl-CoA, this compound serves as a valuable tool for the chemical synthesis of these lipids in a laboratory setting, enabling researchers to investigate their specific biological functions.

Sphingolipid Metabolism Overview

Sphingolipid metabolism can be broadly divided into three main pathways: the de novo synthesis pathway, the catabolic/salvage pathway, and the complex sphingolipid pathway. Ceramide sits at the heart of these interconnected routes.

  • De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is followed by a reduction to sphinganine, which is then acylated by a family of six ceramide synthases (CerS) to form dihydroceramide. Finally, dihydroceramide is desaturated to produce ceramide.

  • Salvage Pathway: This pathway involves the breakdown of complex sphingolipids in the lysosomes back to ceramide and subsequently to sphingosine. Sphingosine can then be re-acylated by CerS to form ceramide, thus "salvaging" the sphingoid base for reuse.

  • Complex Sphingolipid Synthesis: From the Golgi apparatus, ceramide can be further metabolized to form more complex sphingolipids such as sphingomyelin, glucosylceramide (a precursor to gangliosides), and galactosylceramide.

Sphingolipid_Metabolism_Overview cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Lysosome Lysosome (Salvage Pathway) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT (Vesicular Transport) Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Complex_Sphingolipids Complex Sphingolipids Ceramide_Lysosome Ceramide Complex_Sphingolipids->Ceramide_Lysosome Hydrolases Sphingosine Sphingosine Ceramide_Lysosome->Sphingosine Ceramidase Sphingosine->Dihydroceramide CerS (re-acylation)

Caption: Overview of the major pathways in sphingolipid metabolism.

The Role of Nervonoyl-CoA and Ceramide Synthase 2 (CerS2)

The incorporation of nervonic acid into ceramides is catalyzed by Ceramide Synthase 2 (CerS2) . Each of the six mammalian CerS isoforms exhibits specificity for fatty acyl-CoAs of different chain lengths. CerS2 is unique in its preference for very-long-chain fatty acyl-CoAs, particularly those with 22 to 24 carbon atoms (C22-C24). This makes CerS2 the key enzyme responsible for the synthesis of nervonoyl-ceramide (C24:1-ceramide) and other VLCFA-containing ceramides.

The expression of CerS2 is highest in the liver, kidney, and brain, tissues where VLCFA-sphingolipids are abundant. Studies on CerS2 null mice have demonstrated the critical role of this enzyme; these mice are devoid of very-long-chain (C22-C24) acyl ceramides and downstream sphingolipids. Interestingly, these mice show a compensatory increase in C16-ceramide levels, highlighting a complex interregulation among the CerS enzymes.

CerS2_Activity Nervonoyl-CoA Nervonoyl-CoA CerS2 CerS2 Nervonoyl-CoA->CerS2 Sphinganine Sphinganine Sphinganine->CerS2 Nervonoyl-Dihydroceramide Nervonoyl-Dihydroceramide CerS2->Nervonoyl-Dihydroceramide CoA CoA CerS2->CoA Chemical_Synthesis_Workflow cluster_prep Preparation of Acyl Chloride cluster_acylation N-acylation cluster_purification Purification Nervonic_Acid Nervonic_Acid Nervonoyl_Chloride Nervonoyl_Chloride Nervonic_Acid->Nervonoyl_Chloride + Thionyl Chloride, DMF (cat.) Thionyl_Chloride Thionyl_Chloride Crude_Product Crude_Product Nervonoyl_Chloride->Crude_Product Sphingosine Sphingosine Sphingosine->Crude_Product Base_Catalyst Base_Catalyst Base_Catalyst->Crude_Product Purified_Nervonoyl_Ceramide Purified_Nervonoyl_Ceramide Crude_Product->Purified_Nervonoyl_Ceramide Silica Gel Chromatography CerS_Assay_Workflow Homogenate Cell/Tissue Homogenate (source of CerS2) Incubation Incubate at 37°C Homogenate->Incubation Substrates NBD-Sphinganine + Nervonoyl-CoA Substrates->Incubation Extraction Lipid Extraction (Chloroform/Methanol) Incubation->Extraction Analysis TLC or HPLC with Fluorescence Detection Extraction->Analysis Quantification Quantify NBD-C24:1-dihydroceramide Analysis->Quantification LCMS_Workflow Sample Biological Sample + Internal Standard Extraction Lipid Extraction Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

An In-depth Technical Guide to the Biological Precursors and Synthesis of Nervonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonoyl chloride, the acyl chloride derivative of nervonic acid, is a pivotal molecule in the synthesis of various nervonyl compounds with significant potential in neuroscience and drug development. Understanding its origins, both biological and synthetic, is crucial for researchers aiming to harness its therapeutic applications. This technical guide provides a comprehensive overview of the biological precursors of this compound, detailing the biosynthetic pathway of its parent molecule, nervonic acid. Furthermore, it offers detailed experimental protocols for the chemical synthesis of this compound from its biological precursor, supported by quantitative data and visual diagrams to facilitate comprehension and application in a laboratory setting.

Section 1: Biological Precursors of this compound: The Biosynthesis of Nervonic Acid

This compound is not a naturally occurring compound; it is synthetically derived from nervonic acid (24:1, n-9), a very-long-chain monounsaturated fatty acid. Therefore, the biological precursors of this compound are, in fact, the precursors of nervonic acid. Nervonic acid is particularly abundant in the white matter of the brain and plays a crucial role in the biosynthesis of myelin.[1] The biosynthesis of nervonic acid is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum.[2][3] The pathway begins with the fundamental building block of fatty acid synthesis, acetyl-CoA, and proceeds through a series of elongation and desaturation reactions.

The key biological precursors in the synthesis of nervonic acid are:

  • Acetyl-CoA: The primary building block for fatty acid synthesis.

  • Palmitic Acid (16:0): A common saturated fatty acid synthesized from acetyl-CoA.

  • Stearic Acid (18:0): Formed by the elongation of palmitic acid.

  • Oleic Acid (18:1, n-9): A monounsaturated fatty acid produced by the desaturation of stearic acid. It is a critical precursor in the nervonic acid pathway.[1]

  • Erucic Acid (22:1, n-9): An intermediate very-long-chain fatty acid formed by the elongation of oleic acid.[1]

The biosynthesis of nervonic acid from oleic acid involves a fatty acid elongation (FAE) system, a multi-enzyme complex located in the endoplasmic reticulum. This system catalyzes a four-step cycle that adds two carbon units from malonyl-CoA to the acyl-CoA chain. The key enzymes in this process are:

  • 3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that condenses malonyl-CoA with a long-chain acyl-CoA.

  • 3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

  • 3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA.

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, elongated by two carbons.

This cycle is repeated to extend the carbon chain from oleic acid (C18) to erucic acid (C22) and finally to nervonic acid (C24).

Signaling Pathway Diagram: Biosynthesis of Nervonic Acid

Nervonic_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA Palmitic_Acid Palmitic Acid (16:0) Acetyl_CoA->Palmitic_Acid Fatty Acid Synthase Stearic_Acid Stearic Acid (18:0) Palmitic_Acid->Stearic_Acid Elongase Oleic_Acid Oleic Acid (18:1) Stearic_Acid->Oleic_Acid Stearoyl-CoA desaturase-1 Erucic_Acid Erucic Acid (22:1) Oleic_Acid->Erucic_Acid Fatty Acid Elongase (KCS, KCR, HCD, ECR) Nervonic_Acid Nervonic Acid (24:1) Erucic_Acid->Nervonic_Acid Fatty Acid Elongase (KCS, KCR, HCD, ECR) Nervonoyl_Chloride This compound Nervonic_Acid->Nervonoyl_Chloride Chemical Synthesis (e.g., SOCl2)

Caption: Biosynthetic pathway of nervonic acid and its chemical conversion to this compound.

Section 2: Quantitative Data on Biological Precursors

The concentration of nervonic acid and its precursors varies significantly across different natural sources. Plant-based oils are a primary source for the extraction of these fatty acids. The following tables summarize the content of oleic acid, erucic acid, and nervonic acid in various plant oils.

Table 1: Oleic Acid Content in Selected Plant Oils

Oil SourceOleic Acid (18:1) Content (%)
Olive Oil55.0 - 83.0
Canola Oil (High Oleic)> 70.0
Canola Oil (Conventional)~60.0
Sunflower Oil (High Oleic)~80.0
Peanut Oil36.0 - 67.0
Pecan Oil59.0 - 75.0
Macadamia Oil~60.0
Sesame Oil~40.0

Table 2: Erucic Acid Content in Selected Plant Oils

Oil SourceErucic Acid (22:1) Content (%)
Rapeseed Oil (High Erucic)20.0 - 54.0
Mustard Oil~42.0
Canola Oil (Low Erucic)< 2.0
Wallflower Seed Oil30.0 - 60.0

Table 3: Nervonic Acid Content in Selected Plant Sources

Plant SourceNervonic Acid (24:1) Content (% of total fatty acids)
Malania oleifera40.0 - 67.0
Cardamine graeca~46.0
Macaranga adenantha~56.0
Lunaria annua (Honesty)> 20.0
Acer truncatum (Purple-blow Maple)4.0 - 7.0
Xanthoceras sorbifolium~1.83

Section 3: Experimental Protocols for the Synthesis of this compound

As this compound is not biologically synthesized, it must be prepared chemically from nervonic acid. The most common and efficient methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents react with the carboxylic acid group of nervonic acid, replacing the hydroxyl group with a chlorine atom to yield the acyl chloride.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Start Start with Nervonic Acid Reaction Reaction with Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride) Start->Reaction Purification Purification of this compound (Distillation or Evaporation) Reaction->Purification Characterization Characterization (e.g., IR, NMR) Purification->Characterization End Pure this compound Characterization->End

Caption: General workflow for the chemical synthesis of this compound from nervonic acid.

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of fatty acid chlorides.

Materials:

  • Nervonic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (2-3 equivalents)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or neat)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nervonic acid. If using a solvent, add anhydrous DCM or toluene. The reaction can also be performed neat (without solvent).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which should be vented through a proper gas trap (e.g., a bubbler with a sodium hydroxide solution).

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent or thionyl chloride if neat) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and co-evaporated a few times. The resulting crude this compound can be used directly for many applications or further purified by vacuum distillation if a higher purity is required.

Expected Yield: While specific yields for this compound are not widely reported, similar reactions with other long-chain fatty acids typically yield over 90%.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides using oxalyl chloride, which is often preferred for its milder reaction conditions and gaseous byproducts.

Materials:

  • Nervonic acid (1 equivalent)

  • Oxalyl chloride ((COCl)₂) (1.5-2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops)

  • Round-bottom flask with a stir bar and a gas outlet

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve nervonic acid in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stir bar and a gas outlet connected to a trap.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5-2 equivalents) to the stirred solution. After the addition of oxalyl chloride, add a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst by forming a Vilsmeier reagent in situ.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction will evolve carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gases, which should be properly vented.

  • Purification: Once the reaction is complete (indicated by the cessation of gas evolution), remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting this compound is often of high purity and can be used without further purification.

Expected Yield: The use of oxalyl chloride typically provides high to quantitative yields of the corresponding acyl chloride.

Conclusion

This technical guide has provided a detailed overview of the biological precursors leading to the formation of nervonic acid and the subsequent chemical synthesis of this compound. For researchers in drug development and neuroscience, a thorough understanding of these pathways and protocols is essential for the efficient production and utilization of this compound in the synthesis of novel therapeutic agents. The provided quantitative data and visual diagrams serve as a valuable resource for both theoretical understanding and practical laboratory application. Further research into optimizing the extraction of nervonic acid from natural sources and refining the synthesis of this compound will continue to be of high importance in advancing its scientific and medicinal applications.

References

A Technical Guide to the Spectroscopic Analysis of Nervonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nervonoyl Chloride and its Spectroscopic Characterization

This compound, with the systematic name (15Z)-tetracosenoyl chloride, is the acyl chloride derivative of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Its chemical formula is C₂₄H₄₅ClO.[1][2] As an acyl chloride, it is a reactive chemical intermediate, valuable in the synthesis of various bioactive molecules and nervonic acid derivatives. A thorough spectroscopic analysis is essential for its identification, purity assessment, and structural confirmation. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound, along with detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 5.34m2H-CH=CH- (Olefinic protons)
~ 2.88t2H-CH₂-COCl (α to carbonyl)
~ 2.01m4H-CH₂-CH=CH-CH₂- (Allylic protons)
~ 1.72p2H-CH₂-CH₂-COCl (β to carbonyl)
~ 1.25br s32H-(CH₂)₁₆- (Methylene chain)
0.88t3H-CH₃ (Terminal methyl)

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 173.9-COCl (Carbonyl carbon)
~ 129.9-CH=CH- (Olefinic carbons)
~ 47.3-CH₂-COCl (α to carbonyl)
~ 31.9 - 22.7-(CH₂)₂₀- (Alkyl chain carbons)
~ 14.1-CH₃ (Terminal methyl carbon)

Note: The chemical shifts for the long alkyl chain in both ¹H and ¹³C NMR are expected to be complex and overlapping.[3][4][5]

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3005Medium=C-H Stretch (Olefinic)
2925, 2855StrongC-H Stretch (Aliphatic)
~ 1800StrongC=O Stretch (Acyl Chloride)
~ 1655WeakC=C Stretch (cis-Alkene)
~ 1465MediumC-H Bend (Methylene)
~ 720MediumC-H Rock (cis-Alkene, out-of-plane)
~ 800 - 600StrongC-Cl Stretch

The strong carbonyl absorption at a high wavenumber (~1800 cm⁻¹) is highly characteristic of an acyl chloride functional group.

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

m/z ValueInterpretation
384/386[M]⁺, Molecular ion peak (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)
349[M-Cl]⁺, Loss of chlorine radical
321[M-COCl]⁺, Loss of carbonyl chloride radical
VariousFragmentation of the long alkyl chain at C-C bonds

Note: The molecular ion peak for long-chain acyl chlorides may be of low abundance or absent in Electron Ionization (EI) mass spectrometry. The fragmentation pattern will be dominated by the loss of the chlorine and the carbonyl chloride group, followed by a series of hydrocarbon fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).

    • This experiment requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

    • Typical parameters include a spectral width of 0 to 220 ppm.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of neat (pure) this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent, such as dichloromethane or methanol.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for such compounds.

  • Data Acquisition (GC-MS with EI):

    • Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

    • The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shift, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Structure Structure Elucidation & Purity Assessment Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Applications of Nervonoyl Chloride in Lipid Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Nervonoyl chloride, the acyl chloride derivative of nervonic acid (C24:1), is a critical reagent in lipid research, enabling the synthesis of a variety of very-long-chain sphingolipids. These lipids, particularly N-nervonoyl ceramides (C24:1 ceramides) and their phosphorylated derivatives, are integral components of cellular membranes, especially in the nervous system, and are key players in various signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important lipid molecules and probes for studying their roles in cellular processes.

Application 1: Synthesis of N-Nervonoyl Sphingosine (C24:1 Ceramide)

N-Nervonoyl sphingosine, a C24:1 ceramide, is a major constituent of the myelin sheath in the nervous system and is implicated in cellular signaling pathways related to apoptosis, insulin sensitivity, and neurodegenerative diseases.[1][2][3] The synthesis of C24:1 ceramide using this compound and sphingosine is a fundamental application for researchers studying the structure and function of these lipids.

Experimental Protocol: Synthesis of N-Nervonoyl Sphingosine

This protocol describes the acylation of D-erythro-sphingosine with this compound to yield N-nervonoyl-D-erythro-sphingosine.

Materials:

  • D-erythro-sphingosine

  • This compound

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • Dissolve D-erythro-sphingosine (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled sphingosine solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure N-nervonoyl-D-erythro-sphingosine.

Quantitative Data:

ParameterValueReference
Yield 60-75%
¹H NMR (CDCl₃) Consistent with N-nervonoyl sphingosine structure.
¹³C NMR (CDCl₃) Consistent with N-nervonoyl sphingosine structure.
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated for C₄₂H₈₁NO₃: 648.6295; found: 648.6289.[4]

Experimental Workflow: Synthesis of N-Nervonoyl Sphingosine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product sphingosine D-erythro-sphingosine dissolve Dissolve Sphingosine in Pyridine/DCM sphingosine->dissolve nervonoyl_chloride This compound add_reagent Add this compound nervonoyl_chloride->add_reagent cool Cool to 0°C dissolve->cool cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product N-Nervonoyl Sphingosine (C24:1 Ceramide) purify->product

Workflow for the synthesis of N-Nervonoyl Sphingosine.

Application 2: One-Pot Synthesis of Nervonoyl Ceramide-1-Phosphate

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a role in cell survival, proliferation, and inflammatory signaling.[5] The synthesis of nervonoyl C1P allows researchers to investigate the specific functions of this very-long-chain C1P species. A one-pot synthesis from sphingosine-1-phosphate offers an efficient route to this molecule.

Experimental Protocol: One-Pot Synthesis of Nervonoyl Ceramide-1-Phosphate

This protocol outlines an efficient one-pot procedure for the synthesis of ceramide-1-phosphates with varying N-acyl substituents.

Materials:

  • Sphingosine-1-phosphate

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Reversed-phase medium pressure liquid chromatography (MPLC) system

  • Solvents for MPLC (e.g., methanol/water or acetonitrile/water gradients)

Procedure:

  • Suspend sphingosine-1-phosphate (1 equivalent) in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the silylating agent (e.g., BSA, 2-3 equivalents) to the suspension and stir at room temperature until the sphingosine-1-phosphate dissolves, indicating in situ silylation of the hydroxyl and phosphate groups.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Slowly add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by reversed-phase MPLC. The chromatography simultaneously cleaves the silyl protecting groups and separates the desired nervonoyl ceramide-1-phosphate from reagents and by-products.

Quantitative Data:

ParameterValueReference
Yield Good yields are typically obtained with this method.
¹H NMR Consistent with the structure of nervonoyl ceramide-1-phosphate.
³¹P NMR A characteristic signal for the phosphate group is observed.
Mass Spectrometry (ESI-MS) Consistent with the molecular weight of nervonoyl ceramide-1-phosphate.

Experimental Workflow: One-Pot Synthesis of Nervonoyl Ceramide-1-Phosphate

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification cluster_product Final Product s1p Sphingosine-1-Phosphate silylation In situ Silylation s1p->silylation nervonoyl_chloride This compound acylation N-Acylation with This compound nervonoyl_chloride->acylation silylation->acylation concentrate Concentrate acylation->concentrate mplc Reversed-Phase MPLC (Deprotection & Purification) concentrate->mplc product Nervonoyl Ceramide-1-Phosphate mplc->product

Workflow for the one-pot synthesis of Nervonoyl Ceramide-1-Phosphate.

Application 3: Synthesis of Fluorescent NBD-Nervonoyl Ceramide Probe

Fluorescently labeled lipids are invaluable tools for visualizing and tracking their localization and dynamics within living cells. Synthesizing a fluorescent analog of C24:1 ceramide, such as an NBD (nitrobenzoxadiazole)-labeled version, allows for the investigation of its trafficking and involvement in cellular processes using fluorescence microscopy.

Experimental Protocol: Synthesis of NBD-Nervonoyl Ceramide

This protocol describes a general approach for the synthesis of a fluorescently labeled ceramide, which can be adapted for NBD-nervonoyl ceramide. The synthesis involves the coupling of an NBD-labeled fatty acid with sphingosine. The NBD-labeled nervonic acid can be prepared from a suitable amino-functionalized nervonic acid precursor and NBD chloride.

Materials:

  • NBD-labeled nervonic acid (or a suitable precursor to be labeled)

  • Sphingosine

  • Coupling agents (e.g., EDC/NHS or DCC/DMAP)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Base (e.g., triethylamine or DIPEA)

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • If starting from an unlabeled nervonic acid, it first needs to be functionalized with a linker containing a primary amine, followed by reaction with NBD chloride to yield NBD-labeled nervonic acid.

  • Activate the carboxylic acid of the NBD-labeled nervonic acid (1 equivalent) with coupling agents (e.g., EDC and NHS) in an anhydrous solvent.

  • In a separate flask, dissolve sphingosine (1.2 equivalents) and a base (e.g., triethylamine) in an anhydrous solvent.

  • Add the activated NBD-nervonic acid solution to the sphingosine solution and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the NBD-nervonoyl ceramide probe.

Quantitative Data:

ParameterValueReference
Yield Variable, dependent on the specific coupling conditions.
¹H NMR Consistent with the structure of NBD-nervonoyl ceramide.
Mass Spectrometry (ESI-MS) Consistent with the molecular weight of NBD-nervonoyl ceramide.
Fluorescence Spectroscopy Excitation and emission maxima characteristic of the NBD fluorophore.

Experimental Workflow: Synthesis of NBD-Nervonoyl Ceramide Probe

G cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_purification Purification cluster_product Final Product nbd_acid NBD-labeled Nervonic Acid activate Activate NBD-Nervonic Acid (e.g., EDC/NHS) nbd_acid->activate sphingosine Sphingosine couple Couple with Sphingosine sphingosine->couple activate->couple concentrate Concentrate couple->concentrate purify Silica Gel Chromatography concentrate->purify product NBD-Nervonoyl Ceramide Probe purify->product

Workflow for the synthesis of NBD-Nervonoyl Ceramide Probe.

Signaling Pathways Involving C24:1 Ceramide

N-nervonoyl ceramide (C24:1) has been implicated in several critical cellular signaling pathways. Understanding these pathways is crucial for researchers in neurobiology, oncology, and metabolic diseases.

C24:1 Ceramide in Neurodegenerative Diseases

Very-long-chain ceramides, including C24:1, are abundant in the brain, and alterations in their levels are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. C24:0 ceramide is essential for myelination and maintaining axonal health. Dysregulation of C24:1 ceramide metabolism can impact neuronal function and survival.

G C24_1 C24:1 Ceramide (Nervonoyl Ceramide) Myelin Myelin Sheath Integrity C24_1->Myelin Maintains Neurodegeneration Neurodegeneration C24_1->Neurodegeneration Dysregulation contributes to Axon Axonal Health Myelin->Axon Supports Neuron Neuronal Survival Axon->Neuron Promotes

Role of C24:1 Ceramide in Neuronal Health.
C24:1 Ceramide in Apoptosis

The role of ceramides in apoptosis is well-established, with different ceramide species exhibiting distinct effects. While saturated ceramides like C16:0 are potent inducers of apoptosis, the monounsaturated C24:1 ceramide has been shown to have a lesser or even protective role in some contexts.

G Stress Cellular Stress CerS Ceramide Synthases Stress->CerS C16_Cer C16:0 Ceramide (Saturated) CerS->C16_Cer C24_1_Cer C24:1 Ceramide (Monounsaturated) CerS->C24_1_Cer Mitochondria Mitochondrial Outer Membrane Permeabilization C16_Cer->Mitochondria Induces Apoptosis Apoptosis C24_1_Cer->Apoptosis Weakly Induces or is Protective Mitochondria->Apoptosis Leads to

Differential Roles of Ceramide Species in Apoptosis.

References

Application Notes and Protocols for the Synthesis of Custom Sphingolipids Using Nervonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles in membrane structure and cell signaling.[1][2] Custom synthesis of specific sphingolipids, such as those containing nervonic acid (C24:1), is essential for investigating their unique biological functions and for developing novel therapeutic agents. Nervonic acid-containing sphingolipids, particularly ceramides, are implicated in various physiological and pathological processes, including myelination, neurodegenerative diseases, and cancer.[3][4][5] This document provides detailed protocols for the chemical synthesis of N-nervonoyl sphingolipids, their purification, and characterization, along with an overview of their role in cellular signaling.

Data Presentation

Table 1: Quantitative Analysis of Ceramide Synthesis
ParameterValue/RangeReference
Yield of N-acylation 60-75%
Purity after Column Chromatography >95%
Detection Limit (HPLC) < 1 pmol
Quantification Range (HPLC) 10 - 1500 pmol
Recovery from Biological Samples 70 - 99%
Table 2: Composition of Nervonic Acid-Containing Sphingolipids in U937 Cells
Sphingolipid FractionN-nervonoyl sphingosine (%)Reference
Sphingomyelin 27.4
Free Ceramide 13.6

Experimental Protocols

Protocol 1: Synthesis of Nervonoyl Chloride from Nervonic Acid

This protocol describes the conversion of nervonic acid to the more reactive this compound, a key intermediate for the N-acylation of sphingoid bases.

Materials:

  • Nervonic acid

  • Thionyl chloride (SOCl₂)

  • Dry N,N-Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nervonic acid (1 equivalent) in an anhydrous solvent.

  • Add a catalytic amount of dry DMF (1-2 drops).

  • Slowly add an excess of thionyl chloride (e.g., 2 equivalents) to the solution. The reaction is exothermic and will release HCl gas.

  • Attach the reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting nervonic acid is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting this compound, typically a yellow oily liquid, can be used in the next step without further purification.

Protocol 2: Synthesis of N-Nervonoyl-Sphingosine (C24:1 Ceramide)

This protocol details the N-acylation of D-erythro-sphingosine with the prepared this compound.

Materials:

  • D-erythro-sphingosine

  • This compound (from Protocol 1)

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

Procedure:

  • Dissolve D-erythro-sphingosine (1 equivalent) in anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a slight excess of anhydrous pyridine (e.g., 1.1-1.2 equivalents) to act as a base and catalyst.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled sphingosine solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by TLC, observing the disappearance of the sphingosine spot and the appearance of the less polar ceramide product.

  • Upon completion, quench the reaction by adding a small amount of water or a dilute aqueous acid solution (e.g., 1 N HCl).

  • Extract the crude product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nervonoyl-sphingosine.

Protocol 3: Purification of N-Nervonoyl-Sphingosine

This protocol describes the purification of the synthesized ceramide using silica gel column chromatography.

Materials:

  • Crude N-nervonoyl-sphingosine

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • TLC visualization reagent (e.g., primuline spray or iodine chamber)

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform).

  • Dissolve the crude N-nervonoyl-sphingosine in a minimal amount of the chromatography solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing to 5-10% methanol). Alternative solvent systems include petroleum ether-ethyl acetate or n-hexane-ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure ceramide.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N-nervonoyl-sphingosine.

Protocol 4: Characterization of N-Nervonoyl-Sphingosine

This protocol outlines methods for confirming the identity and purity of the synthesized ceramide.

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 93:7 v/v).

  • Visualization: Staining with primuline spray and viewing under UV light, or exposure to iodine vapor.

  • Expected Result: The purified product should appear as a single spot with a higher Rf value than the starting sphingosine.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of organic solvents such as acetonitrile and isopropanol with water.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Expected Result: A single major peak corresponding to N-nervonoyl-sphingosine.

3. Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) tandem mass spectrometry (ESI-MS/MS) is a powerful tool for ceramide analysis.

  • Expected Result: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of N-nervonoyl-sphingosine. Fragmentation patterns can confirm the structure.

Mandatory Visualizations

G cluster_synthesis Synthesis of N-Nervonoyl-Sphingosine cluster_purification Purification and Characterization Nervonic_Acid Nervonic Acid Nervonoyl_Chloride This compound Nervonic_Acid->Nervonoyl_Chloride DMF (cat.) Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Nervonoyl_Chloride Crude_Product Crude N-Nervonoyl-Sphingosine Nervonoyl_Chloride->Crude_Product Pyridine Sphingosine Sphingosine Sphingosine->Crude_Product Purification Silica Gel Column Chromatography Crude_Product->Purification Pure_Product Pure N-Nervonoyl-Sphingosine Purification->Pure_Product Characterization TLC, HPLC, MS Pure_Product->Characterization

Caption: Workflow for the synthesis and purification of N-nervonoyl-sphingosine.

G cluster_pathway Ceramide Signaling Pathways Extracellular_Stimuli Extracellular Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Extracellular_Stimuli->SMase activates Ceramide Ceramide (including C24:1) SMase->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide CAPP Ceramide-Activated Protein Phosphatases (PP1, PP2A) Ceramide->CAPP activates CAPK Ceramide-Activated Protein Kinases Ceramide->CAPK activates Downstream_Effectors Downstream Effectors CAPP->Downstream_Effectors dephosphorylates CAPK->Downstream_Effectors phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Cell Cycle Arrest, Senescence) Downstream_Effectors->Cellular_Responses regulate

Caption: Simplified overview of ceramide-mediated signaling pathways.

Discussion

The synthesis of custom sphingolipids, such as N-nervonoyl-sphingosine, is a critical tool for researchers studying the diverse roles of these lipids in biology. The protocols provided herein offer a robust method for the chemical synthesis and purification of these valuable molecules. The N-acylation of a sphingoid base with an activated fatty acid, such as an acyl chloride, is a common and effective strategy for ceramide synthesis.

Nervonic acid-containing ceramides (C24:1-ceramides) have been shown to have distinct biological activities compared to their shorter-chain counterparts. For instance, C24:1-ceramide has been implicated in the regulation of cell motility and has been shown to have inhibitory effects on the formation of lamellipodia in ovarian cancer cells. Furthermore, elevated levels of C24:1-ceramide have been observed in extracellular vesicles in the serum of aged individuals and may contribute to cellular senescence.

The synthesized custom sphingolipids can be used in a variety of applications, including:

  • In vitro studies: To investigate the effects of specific sphingolipid species on enzyme activity, receptor binding, and cellular signaling pathways.

  • Cell-based assays: To study the roles of custom sphingolipids in processes such as apoptosis, cell proliferation, and differentiation.

  • Drug development: As starting materials for the synthesis of more complex sphingolipid analogs with potential therapeutic properties.

  • Lipidomics standards: As internal standards for the accurate quantification of endogenous sphingolipids in biological samples by mass spectrometry.

By providing detailed protocols and contextual information, this document aims to facilitate the synthesis and application of custom sphingolipids, thereby advancing our understanding of their roles in health and disease.

References

Application Notes and Protocols: Nervonoyl Chloride as a Chemical Probe for Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonoyl chloride, the acyl chloride derivative of nervonic acid, presents a promising yet underexplored chemical probe for the investigation of protein-lipid interactions. Its long C24 monounsaturated fatty acyl chain makes it a potential tool for targeting proteins that specifically interact with or are modified by very-long-chain fatty acids (VLCFAs). This document provides detailed application notes and protocols for the proposed use of this compound in affinity-based protein profiling (ABPP) to identify and characterize novel protein targets. The methodologies described are based on established principles of chemical proteomics using reactive lipid-based probes.

Introduction

Protein lipidation is a critical post-translational modification that governs protein localization, trafficking, and function. The covalent attachment of fatty acids to proteins can modulate their interaction with membranes and other proteins, thereby influencing cellular signaling pathways. Very-long-chain fatty acids (VLCFAs), such as nervonic acid, are integral components of cellular membranes, particularly in the nervous system. Dysregulation of VLCFA metabolism is associated with severe neurological disorders.

This compound, as a reactive electrophile, can potentially be used to covalently label proteins that bind to or are acylated by nervonic acid. This covalent modification allows for the subsequent enrichment and identification of these target proteins using mass spectrometry-based proteomic techniques. The protocols outlined below provide a framework for utilizing this compound as a chemical probe to explore the "nervonoylome" and elucidate the roles of VLCFA-protein interactions in health and disease.

Data Presentation

Disclaimer: The following tables contain hypothetical data to illustrate the expected outcomes of the described experiments. Specific values would need to be determined empirically.

Table 1: Hypothetical Binding Affinities of this compound-Protein Adducts

Protein TargetApparent Kd (μM)MethodCell Line
Protein X5.2Competitive ABPPSH-SY5Y
Protein Y12.8Competitive ABPPHeLa
Protein Z25.1Isothermal Titration Calorimetry (ITC)Purified Protein

Table 2: Hypothetical IC50 Values for Inhibition of Protein Activity by this compound

Protein TargetEnzymatic ActivityIC50 (μM)Assay Type
Enzyme AHydrolase8.5Fluorogenic Substrate Assay
Enzyme BAcyltransferase15.2Radioactive Assay

Experimental Protocols

Protocol 1: In Situ Labeling of Proteins with this compound in Cultured Cells

This protocol describes the treatment of live cells with this compound to covalently label target proteins within their native environment.

Materials:

  • Cultured mammalian cells (e.g., SH-SY5Y neuroblastoma cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (handle with extreme care in a fume hood)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to 80-90% confluency.

  • Probe Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Caution: this compound is reactive and moisture-sensitive. Prepare fresh.

  • Cell Treatment: a. Wash cells twice with warm PBS. b. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) in serum-free media for 1-2 hours at 37°C. A DMSO-only control should be included.

  • Cell Lysis: a. Wash cells twice with cold PBS to remove excess probe. b. Lyse cells in cold lysis buffer containing protease inhibitors. c. Scrape cells and collect the lysate. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation for Downstream Analysis: The labeled proteome is now ready for downstream applications such as click chemistry (if a tagged version of this compound is used) or direct analysis by mass spectrometry.

Protocol 2: Affinity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines the enrichment of this compound-labeled proteins using a biotinylated tag via click chemistry, followed by identification using mass spectrometry. This protocol assumes the use of a this compound probe functionalized with a bioorthogonal handle (e.g., an alkyne or azide).

Materials:

  • This compound-alkyne probe

  • Labeled cell lysate (from Protocol 1)

  • Azide-biotin tag

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Click Chemistry Reaction: a. To 1 mg of labeled protein lysate, add the azide-biotin tag (final concentration 100 µM). b. Add TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM). c. Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Enrichment of Biotinylated Proteins: a. Add pre-washed streptavidin-agarose beads to the reaction mixture. b. Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., PBS, high salt buffer, urea buffer).

  • Elution: a. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Proteomic Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein bands and perform in-gel tryptic digestion. c. Analyze the resulting peptides by LC-MS/MS for protein identification.

Visualizations

experimental_workflow cluster_labeling Cellular Labeling cluster_enrichment Target Enrichment cluster_analysis Protein Identification cell_culture Cell Culture probe_treatment This compound Probe Treatment cell_culture->probe_treatment cell_lysis Cell Lysis probe_treatment->cell_lysis click_chemistry Click Chemistry (Alkyne-Azide) cell_lysis->click_chemistry Labeled Proteome streptavidin_capture Streptavidin Capture click_chemistry->streptavidin_capture washing Washing streptavidin_capture->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page Enriched Proteins in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_msms LC-MS/MS Analysis in_gel_digest->lc_msms protein_id Protein Identification lc_msms->protein_id

Caption: Experimental workflow for ABPP using a this compound probe.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor Receptor nervonoyl_target Nervonoyl-Target Protein (e.g., Enzyme A) receptor->nervonoyl_target Signal downstream_effector1 Downstream Effector 1 nervonoyl_target->downstream_effector1 Activation downstream_effector2 Downstream Effector 2 downstream_effector1->downstream_effector2 transcription_factor Transcription Factor downstream_effector2->transcription_factor Translocation gene_expression Gene Expression transcription_factor->gene_expression Regulation nervonoyl_chloride This compound Probe nervonoyl_chloride->nervonoyl_target Covalent Modification (Inhibition/Modulation)

Caption: Hypothetical signaling pathway modulated by a this compound target.

safe handling and storage procedures for Nervonoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Nervonoyl chloride (CAS No. 145411-43-4). Due to the limited availability of specific safety data for this compound, the following guidelines are based on the known hazards of long-chain aliphatic acyl chlorides. Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier and perform a thorough risk assessment before use.

Chemical and Physical Properties

PropertyValue (Estimated or from Supplier)Source
CAS Number 145411-43-4MedChemExpress[1]
Molecular Formula C₂₄H₄₅ClOMedChemExpress[1]
Molecular Weight 385.07 g/mol MedChemExpress[1]
Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral knowledge of acyl chlorides
Solubility Soluble in anhydrous organic solvents (e.g., dichloromethane, THF, diethyl ether). Reacts with protic solvents (e.g., water, alcohols).General knowledge of acyl chlorides

Hazard Identification and Safety Precautions

This compound is expected to be a corrosive and reactive compound. The primary hazards are associated with its reactivity towards moisture and nucleophiles.

Potential Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.

  • Lachrymator: Vapors can irritate the eyes, causing tearing.

  • Respiratory Irritant: Inhalation of vapors can cause irritation and damage to the respiratory tract.

  • Reacts Violently with Water: Contact with water, including atmospheric moisture, will lead to a vigorous exothermic reaction, producing Nervonic acid and corrosive hydrogen chloride (HCl) gas.

Recommended Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific recommendations.

    • Skin Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.

  • Handling:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

    • Use only dry glassware and solvents.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Keep away from incompatible materials such as water, alcohols, amines, and strong bases.

Storage Procedures

Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.

  • Container: Store in a tightly sealed, corrosion-resistant container (e.g., glass bottle with a secure, lined cap). The container should be clearly labeled with the chemical name, CAS number, and hazard symbols.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas (nitrogen or argon) before sealing.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and water-reactive chemicals.

  • Incompatibilities: Store away from water, alcohols, amines, strong bases, and oxidizing agents.

Experimental Protocols

General Protocol for Handling and Dispensing

This protocol outlines the general steps for safely handling and dispensing this compound in a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work in a certified chemical fume hood.

    • Have appropriate spill cleanup materials and quenching solutions readily available (e.g., sodium bicarbonate for neutralization).

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Dispensing:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

    • Briefly open the container under a positive pressure of inert gas.

    • Use a dry syringe or cannula to transfer the required amount of the chemical to the reaction vessel, which is also under an inert atmosphere.

    • Immediately reseal the this compound container, flush with inert gas if possible, and return to proper storage.

  • Quenching and Cleanup:

    • Any residual this compound on equipment (e.g., syringe tips) should be quenched by slowly adding it to a stirred solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol.

    • Clean all contaminated glassware and equipment thoroughly.

Protocol for a Typical Acylation Reaction

This protocol provides a general methodology for using this compound as an acylating agent.

  • Reaction Setup:

    • Set up a dry reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

    • Dissolve the substrate (e.g., an alcohol or amine) and a non-nucleophilic base (e.g., triethylamine or pyridine) in a dry, aprotic solvent (e.g., dichloromethane or THF) in the reaction flask.

    • Cool the reaction mixture to the desired temperature (typically 0 °C) using an ice bath.

  • Addition of this compound:

    • Dissolve the required amount of this compound in the same dry, aprotic solvent in the dropping funnel.

    • Add the this compound solution dropwise to the stirred reaction mixture over a period of 15-60 minutes, maintaining the desired temperature.

  • Reaction and Work-up:

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

    • Once the reaction is complete, quench any remaining this compound by slowly adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

    • Proceed with the appropriate aqueous work-up and purification procedures for the desired product.

Mandatory Visualizations

G cluster_storage Storage cluster_handling Handling Store_in_Cool_Dry Store in a Cool, Dry, Well-Ventilated Area Tightly_Sealed_Container Use Tightly Sealed, Corrosion-Resistant Container Inert_Atmosphere Store Under Inert Atmosphere (Nitrogen or Argon) Separate_from_Incompatibles Separate from Incompatible Materials Fume_Hood Work in a Chemical Fume Hood PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Dry_Glassware Use Dry Glassware and Solvents Inert_Atmosphere_Handling Handle Under Inert Atmosphere Nervonoyl_Chloride This compound Nervonoyl_Chloride->Store_in_Cool_Dry Nervonoyl_Chloride->Fume_Hood

Caption: Logical workflow for the safe storage and handling of this compound.

G Nervonoyl_Chloride This compound (C₂₃H₄₄COCl) Nervonic_Acid Nervonic Acid (C₂₃H₄₄COOH) Nervonoyl_Chloride->Nervonic_Acid + H₂O HCl Hydrogen Chloride (HCl) Nervonoyl_Chloride->HCl + H₂O Water Water (H₂O)

Caption: Hydrolysis of this compound upon contact with water.

Disclaimer

The information provided in these application notes is intended for use by qualified professionals and is based on the general properties of acyl chlorides. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier and follow all institutional and regulatory safety guidelines.

References

Application Notes and Protocols for the In Vitro Detection of Nervonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonoyl chloride is a long-chain fatty acyl chloride and an activated form of nervonic acid (cis-15-tetracosenoic acid), a monounsaturated omega-9 fatty acid with significance in the biochemistry of the nervous system. Due to the high reactivity of the acyl chloride group, in vitro detection of this compound presents a significant analytical challenge. In aqueous biological matrices, this compound is highly unstable and will rapidly react with nucleophiles such as water, amines, and thiols. This reactivity makes direct quantification difficult.

The most practical approach for quantifying this compound in vitro is to measure its stable reaction products. In most experimental buffer systems, the primary product of this reaction will be its corresponding carboxylic acid, nervonic acid, through hydrolysis. Therefore, the following protocols focus on the sensitive and accurate quantification of nervonic acid as a surrogate for the initial presence of this compound.

Two primary analytical techniques are detailed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a robust alternative.

Principle of the Method

The core principle involves the extraction of total fatty acids from the in vitro sample, followed by chromatographic separation and mass spectrometric detection. For GC-MS analysis, a derivatization step is required to convert the non-volatile nervonic acid into a volatile fatty acid methyl ester (FAME). LC-MS/MS can directly analyze the free fatty acid, offering a more streamlined workflow.

The experimental workflow for both proposed methods is outlined below.

experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample In Vitro Sample (e.g., cell lysate, buffer) quench Quench Reaction (e.g., with cold solvent) sample->quench extraction Liquid-Liquid or Solid-Phase Extraction quench->extraction derivatization Derivatization (for GC-MS) (e.g., to FAME) extraction->derivatization GC-MS Path reconstitution Evaporation & Reconstitution extraction->reconstitution LC-MS Path derivatization->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms gcms GC-MS Analysis reconstitution->gcms quant Quantification (vs. Calibration Curve) lcms->quant gcms->quant

Caption: General experimental workflow for the quantification of nervonic acid.

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity, specificity, and minimal sample preparation requirements. It allows for the direct measurement of nervonic acid without the need for derivatization.

Methodology Workflow for LC-MS/MS

lcms_workflow start 1. Sample Collection (In Vitro Matrix) prep 2. Protein Precipitation & Lipid Extraction (e.g., with Acetonitrile/IPA) start->prep spe 3. Solid-Phase Extraction (SPE) (Optional Cleanup) prep->spe dry 4. Evaporation to Dryness spe->dry recon 5. Reconstitution (in Mobile Phase) dry->recon inject 6. LC-MS/MS Injection recon->inject quant 7. Data Analysis inject->quant

Caption: Step-by-step workflow for LC-MS/MS analysis of nervonic acid.

Experimental Protocol: LC-MS/MS

  • Sample Preparation and Extraction:

    • To 100 µL of the in vitro sample (e.g., cell culture media, buffer), add 400 µL of ice-cold isopropanol containing an internal standard (e.g., C17:0 or a stable isotope-labeled nervonic acid).

    • Vortex the mixture for 1 minute to precipitate proteins and extract lipids.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For cleaner samples, consider passing the supernatant through a phospholipid removal plate or performing a solid-phase extraction (SPE).[1][2]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).[3]

  • LC-MS/MS Instrumentation and Conditions:

    • Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is suitable for separating long-chain fatty acids.[4] (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A typical gradient would start at 80% B, increasing to 100% B over several minutes to elute the hydrophobic nervonic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for nervonic acid would need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly reliable and robust technique for fatty acid analysis. It requires a derivatization step to convert nervonic acid into its volatile fatty acid methyl ester (FAME).

Methodology Workflow for GC-MS

gcms_workflow start 1. Sample Collection (In Vitro Matrix) extract 2. Lipid Extraction (e.g., Folch Method) start->extract derivatize 3. Derivatization to FAME (e.g., with BF3-Methanol) extract->derivatize phase_sep 4. Phase Separation & Collection of Organic Layer derivatize->phase_sep inject 5. GC-MS Injection phase_sep->inject quant 6. Data Analysis inject->quant

Caption: Step-by-step workflow for GC-MS analysis of nervonic acid.

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • Perform a lipid extraction on the in vitro sample using a standard method like the Folch or Bligh-Dyer procedure.

    • Dry the extracted lipid residue under nitrogen.

    • To the dried residue, add 1-2 mL of 14% Boron Trifluoride (BF3) in methanol.

    • Incubate at 60-100°C for 10-30 minutes to form the nervonoyl methyl ester.

    • After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

    • Centrifuge briefly to separate the phases.

    • Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Standard GC system with a split/splitless injector.

    • Column: A polar capillary column (e.g., fused silica capillary column with a polyethylene glycol or cyanopropyl stationary phase) is typically used for FAME analysis.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification, focusing on characteristic ions of nervonoyl methyl ester.

Data Presentation

The performance of these methods should be validated to ensure accuracy and reliability. The following table summarizes typical quantitative parameters that should be established for the analysis of nervonic acid. The values presented are illustrative and based on typical performance for long-chain fatty acid analysis.[5]

ParameterLC-MS/MSGC-MSUnit
Limit of Detection (LOD) 1 - 1010 - 50ng/mL
Limit of Quantification (LOQ) 5 - 2530 - 150ng/mL
Linearity Range (r²) > 0.995> 0.99
Intra-day Precision (%RSD) < 10< 15%
Inter-day Precision (%RSD) < 15< 20%
Recovery 85 - 11080 - 115%

Conclusion

Direct detection of this compound in vitro is generally not feasible due to its inherent reactivity. The protocols provided here offer robust and sensitive methods for its indirect quantification by measuring its stable hydrolysis product, nervonic acid. LC-MS/MS is recommended for its higher sensitivity and simpler sample preparation workflow. GC-MS provides a reliable and cost-effective alternative. The choice of method will depend on the specific requirements of the study and the instrumentation available. Proper method validation is crucial to ensure the generation of accurate and reproducible data.

References

Application Notes & Protocols for Nervonoyl Chloride in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical application of Nervonoyl chloride in targeted drug delivery. As of the current scientific literature, the direct use of this compound for this purpose is not established. The information provided is based on the chemical properties of acyl chlorides and established methodologies for the formulation of lipid-based nanoparticles and bioconjugation. These protocols are intended for informational purposes to illustrate a potential application and should be adapted and validated appropriately for any specific research.

Introduction

This compound (C24H45ClO) is the acyl chloride derivative of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is an important component of myelin, the protective sheath around nerve fibers, and is abundant in the white matter of the brain.[1][2] Its enrichment in neural tissues suggests that incorporating a nervonoyl moiety into a drug delivery system could be a promising strategy for targeting the central nervous system (CNS).

The high reactivity of the acyl chloride group allows for covalent conjugation to various molecules, including drugs, targeting ligands, and polymers.[3] This reactivity can be harnessed to create stable drug-carrier linkages or to synthesize novel lipids for the formulation of lipid nanoparticles (LNPs).

These notes outline two potential applications of this compound in targeted drug delivery:

  • As a conjugating agent: To covalently link a therapeutic agent to a carrier molecule for enhanced stability and controlled release.

  • As a precursor for a custom lipid: To be incorporated into lipid nanoparticles (LNPs) for targeted delivery, particularly to the brain.

Application 1: this compound as a Conjugating Agent for Drug-Polymer Conjugates

In this hypothetical application, this compound is used to link a drug containing a hydroxyl (-OH) or amino (-NH2) group to a biocompatible polymer such as polyethylene glycol (PEG). The resulting long nervonoyl lipid tail may enhance membrane permeability and circulation time.

Quantitative Data Summary

The following table summarizes expected outcomes from the conjugation of a model drug to a PEG polymer using this compound as a linker.

ParameterExpected ValueMethod of Analysis
Conjugation Efficiency > 85%HPLC, NMR Spectroscopy
Drug Loading (w/w) 5 - 15%UV-Vis Spectroscopy, HPLC
Purity of Conjugate > 95%HPLC, Gel Permeation Chromatography (GPC)
Hydrolytic Stability (t½ at pH 7.4) > 48 hoursHPLC analysis over time
Experimental Protocol: Conjugation of a Model Drug to PEG

Materials:

  • This compound

  • Amino-terminated polyethylene glycol (NH2-PEG, MW 2000)

  • Model drug with a primary amine (e.g., Doxorubicin)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1000 Da)

  • High-performance liquid chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of Nervonoyl-PEG:

    • Dissolve NH2-PEG (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TEA (1.2 equivalents) to the solution to act as a base.

    • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the flask with constant stirring.

    • Allow the reaction to proceed at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a mild acidic solution (e.g., 0.1 M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Nervonoyl-PEG lipid.

    • Characterize the product using NMR to confirm the formation of the amide bond.

  • Conjugation of Drug to Nervonoyl-PEG (hypothetical activation and coupling): This step assumes the terminal end of the Nervonoyl-PEG can be activated for drug conjugation. A more direct approach would be to conjugate the drug to a bifunctional linker which is then reacted with this compound.

    A simplified, direct conjugation approach is presented below for illustrative purposes, assuming the drug has a suitable functional group for direct reaction with an activated ester derivative of Nervonoyl-PEG.

  • Purification of the Drug-Nervonoyl-PEG Conjugate:

    • Remove the solvent from the reaction mixture.

    • Redissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO).

    • Purify the conjugate by dialysis against deionized water for 48 hours to remove unreacted drug and other small molecules.

    • Lyophilize the purified solution to obtain the final Drug-Nervonoyl-PEG conjugate as a powder.

  • Characterization:

    • Determine the drug loading content using UV-Vis spectroscopy by measuring the absorbance of the drug at its characteristic wavelength.

    • Assess the purity and molecular weight of the conjugate using GPC.

    • Confirm the covalent linkage via NMR and/or FT-IR spectroscopy.

Visualization of Conjugation Chemistry

conjugation_pathway nervonoyl_cl This compound nervonoyl_peg Nervonoyl-PEG nervonoyl_cl->nervonoyl_peg Amide Bond Formation nh2_peg NH2-PEG nh2_peg->nervonoyl_peg Amide Bond Formation final_conjugate Drug-Nervonoyl-PEG Conjugate nervonoyl_peg->final_conjugate Further Coupling* drug Drug-NH2 drug->final_conjugate Further Coupling* tea Triethylamine (Base) tea->nervonoyl_peg Amide Bond Formation note *Represents a conceptual multi-step process of activating the PEG terminus and coupling the drug.

Caption: Hypothetical reaction scheme for creating a Drug-Nervonoyl-PEG conjugate.

Application 2: Formulation of Nervonoyl-Lipid Nanoparticles (N-LNPs)

In this application, this compound is first reacted with a hydrophilic head group (e.g., ethanolamine) to synthesize a custom nervonoyl-containing phospholipid. This custom lipid is then incorporated into a lipid nanoparticle formulation for drug delivery. The long nervonoyl chain may influence the nanoparticle's physical properties and its interaction with the blood-brain barrier.[4]

Quantitative Data Summary

The following table presents the expected physicochemical properties of Nervonoyl-Lipid Nanoparticles (N-LNPs) encapsulating a model drug.

ParameterExpected ValueMethod of Analysis
Particle Size (Z-average) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency > 90%Ultracentrifugation followed by HPLC
Drug Loading Capacity 1 - 5% (w/w)HPLC
Experimental Protocol: Formulation of N-LNPs

Materials:

  • Custom-synthesized Nervonoyl-phospholipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of the Lipid-Drug Mixture (Organic Phase):

    • Weigh and dissolve the lipids (DSPC, Cholesterol, Nervonoyl-phospholipid, DSPE-PEG2000) in a molar ratio of approximately 50:38.5:10:1.5 in ethanol.

    • Dissolve the model drug (Paclitaxel) in this lipid-ethanol solution.

    • Gently heat the mixture to 60°C to ensure complete dissolution of all components.

  • Nanoparticle Formulation (Microfluidic Mixing):

    • Prepare the aqueous phase by filtering PBS (pH 7.4) through a 0.22 µm filter.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-drug organic phase into one syringe and the aqueous phase into another.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce nanoparticle self-assembly.

    • Collect the resulting nanoparticle suspension.

  • Purification:

    • Dialyze the collected nanoparticle suspension against PBS (pH 7.4) for 24 hours using a dialysis membrane (MWCO 10 kDa) to remove the ethanol and any unencapsulated drug.

    • Change the dialysis buffer every 6 hours.

  • Sterilization and Storage:

    • Sterilize the final N-LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the sterilized N-LNPs at 4°C.

Visualization of Experimental Workflow

lnp_workflow cluster_prep 1. Phase Preparation cluster_formulation 2. Formulation cluster_purification 3. Purification & Sterilization cluster_characterization 4. Characterization lipids Lipids (DSPC, Cholesterol, Nervonoyl-lipid, DSPE-PEG) + Drug in Ethanol mixing Microfluidic Mixing lipids->mixing aqueous Aqueous Buffer (PBS) aqueous->mixing dialysis Dialysis (24h) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration final_product Final N-LNP Suspension filtration->final_product dls Size & PDI (DLS) zeta Zeta Potential hplc Encapsulation Efficiency & Drug Load (HPLC) final_product->dls final_product->zeta final_product->hplc

Caption: Workflow for the formulation and characterization of N-LNPs.

Conclusion

While the use of this compound in targeted drug delivery is not yet a documented practice, its chemical properties and the biological significance of its parent molecule, nervonic acid, present intriguing possibilities. The protocols and data presented here are hypothetical but are grounded in established principles of bioconjugation and nanoparticle formulation. They are intended to serve as a conceptual framework for researchers interested in exploring novel lipid-based strategies for targeted therapies, particularly for neurological applications. Rigorous experimentation would be required to validate these concepts and determine the actual efficacy and safety of such systems.

References

Application Notes: The Role of Nervonoyl Chloride in Myelin Sheath Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nervonic acid (C24:1n-9) is a very-long-chain monounsaturated fatty acid that is a critical structural component of sphingolipids within the myelin sheath.[1][2][3] The myelin sheath, a lipid-rich membrane produced by oligodendrocytes (OLs) in the central nervous system (CNS), insulates axons to enable rapid saltatory nerve conduction.[4][5] Dysregulation of nervonic acid metabolism is implicated in several demyelinating diseases, including multiple sclerosis (MS) and X-linked adrenoleukodystrophy.

In research settings, nervonoyl chloride , the acyl chloride derivative of nervonic acid, serves as a key chemical reagent. Its high reactivity makes it an ideal precursor for the synthesis of various molecules used to study myelination. These include nervonic acid-containing sphingolipids, labeled fatty acid analogs for tracking metabolic pathways, and other custom lipids for investigating the biophysical properties of myelin. This document outlines the applications of this compound-derived compounds in myelination research and provides detailed protocols for their use.

Biological Significance of Nervonic Acid in Myelination

Nervonic acid is highly enriched in the white matter of the brain and is integral to the structure and function of myelin.

  • Structural Integrity: It is a major component of sphingomyelin and cerebrosides (like galactosylceramide), which are essential for the compaction and stability of the myelin sheath. The unique length and monounsaturated nature of nervonic acid contribute to the fluidity and insulating properties of the myelin membrane.

  • Oligodendrocyte Function: Oligodendrocytes, the myelin-producing cells of the CNS, actively synthesize and incorporate nervonic acid into complex lipids during myelination and remyelination. Studies have shown that levels of nervonic acid increase during active myelination.

  • Remyelination and Repair: In demyelinating conditions, the synthesis of nervonic acid can be impaired. Supplementation with nervonic acid or its esters has been shown to promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes and enhance the synthesis of key myelin proteins such as Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP).

Key Applications in Myelin Research

  • In Vitro Myelination Models: Studying the direct effects of nervonic acid on oligodendrocyte differentiation and myelin formation. This is often done using co-cultures of neurons and OPCs or by differentiating human induced pluripotent stem cells (iPSCs) into oligodendrocytes.

  • Demyelinating Disease Models: Investigating the therapeutic potential of nervonic acid in animal models of diseases like multiple sclerosis. Common models include Experimental Autoimmune Encephalomyelitis (EAE) and toxin-induced demyelination (e.g., cuprizone).

  • Lipidomics and Metabolic Studies: Using labeled nervonic acid (synthesized via this compound) to trace its uptake, metabolism, and incorporation into myelin lipids. This helps to understand the biochemical pathways involved in myelin synthesis and turnover.

  • Biophysical Studies: Synthesizing nervonic acid-containing liposomes to study the physical properties of myelin-like membranes, such as fluidity, thickness, and stability.

Experimental Protocols

Protocol 1: In Vitro Myelination Assay with OPCs

This protocol describes how to assess the effect of a nervonic acid-containing compound (e.g., a synthesized nervonyl-ester) on the differentiation of OPCs and the formation of myelin segments in a co-culture with neurons.

Materials:

  • Primary rat OPCs and dorsal root ganglion (DRG) neurons (or iPSC-derived equivalents)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • OPC proliferation medium (e.g., DMEM/F12 with PDGF-AA and FGF2)

  • OPC differentiation medium (e.g., Neurobasal/B27 without mitogens)

  • Nervonic acid supplement (e.g., a fish oil mixture rich in nervonic acid esters, or a custom-synthesized lipid)

  • Primary antibodies: anti-MBP, anti-MOG, anti-O4

  • Fluorescently-labeled secondary antibodies

  • Microfluidic culture devices (optional, for axon alignment)

Methodology:

  • Neuron Culture: Plate DRG neurons on poly-D-lysine/laminin coated coverslips or in microfluidic devices and allow them to mature for 10-14 days until a dense axonal network is formed.

  • OPC Culture and Treatment: Culture primary OPCs in proliferation medium. To initiate the experiment, switch to differentiation medium and add the nervonic acid supplement at a predetermined concentration (e.g., as part of a fish oil mixture).

  • Co-culture: Lift the differentiating OPCs and plate them onto the mature neuron culture.

  • Myelination Period: Maintain the co-culture for 14-21 days to allow for myelination. Change the medium every 2-3 days, replenishing the nervonic acid supplement.

  • Immunocytochemistry: After the myelination period, fix the cells with 4% paraformaldehyde. Permeabilize and block the cells, then incubate with primary antibodies against myelin markers (MBP, MOG) and oligodendrocyte markers (O4) overnight at 4°C.

  • Imaging and Quantification: After washing, incubate with fluorescently-labeled secondary antibodies. Image the cultures using a confocal microscope. Quantify the number and length of myelinated segments per oligodendrocyte.

Protocol 2: Lipid Extraction and Analysis from Brain Tissue

This protocol outlines the steps for analyzing the lipid profile, specifically the nervonic acid content, in brain tissue from animal models of demyelination (e.g., cuprizone-treated mice).

Materials:

  • Mouse brain tissue (e.g., corpus callosum)

  • Bligh-Dyer lipid extraction reagents: Chloroform, Methanol, Water

  • Internal standards for mass spectrometry

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Tissue Homogenization: Dissect the brain region of interest (e.g., corpus callosum) from control and experimental mice. Homogenize the tissue in a mixture of chloroform and methanol.

  • Lipid Extraction: Perform a Bligh-Dyer extraction by adding chloroform and water to the homogenate to create a two-phase system. Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Sample Preparation for GC-MS:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Prepare fatty acid methyl esters (FAMEs) by transesterification (e.g., using methanolic HCl). This step is crucial for analyzing fatty acid composition.

  • GC-MS Analysis: Inject the FAMEs into the GC-MS. The different fatty acids will be separated based on their retention times and identified by their mass spectra. Quantify the peak corresponding to nervonic acid methyl ester relative to an internal standard.

  • Data Analysis: Compare the relative abundance of nervonic acid between control and treated groups to determine the impact on myelin lipid composition.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the role of nervonic acid in myelination.

Table 1: Effect of Fish Oil Mixture (FOM) Rich in Nervonic Acid on Myelin Protein Expression in Human Oligodendrocyte Precursor Cells (hOPCs)

Myelin ProteinTreatment GroupFold Change in mRNA Expression (vs. Control)
MOGFOM↑ Increased
PLPFOM↑ Increased
MBPFOM↑ Increased

Data adapted from a study demonstrating that a fish oil mixture containing 13% nervonic acid enhanced myelin protein synthesis in a human OPC cell line during differentiation.

Table 2: Changes in Fatty Acid Composition in a Demyelination Model

Fatty AcidConditionRelative Abundance in Sphingolipids
Nervonic Acid (24:1n-9)MS and ALD Brain Tissue↓ Decreased
Stearic Acid (18:0)MS and ALD Brain Tissue↑ Increased

This table reflects findings from post-mortem brain tissue analysis in demyelinating diseases, indicating a characteristic decrease in nervonic acid.

Visualizations

Signaling and Metabolic Pathway

NervonicAcidPathway cluster_extracellular Extracellular/Diet cluster_cell Oligodendrocyte NA_ester Nervonic Acid Ester (e.g., from Fish Oil) NA Nervonic Acid NA_ester->NA Absorption & Uptake NervonoylCoA Nervonoyl-CoA NA->NervonoylCoA MyelinProteins Myelin Proteins (MBP, MOG, PLP) NA->MyelinProteins Promotes Synthesis OleicAcid Oleic Acid Elongase Fatty Acid Elongase OleicAcid->Elongase Substrate Elongase->NA Endogenous Synthesis Sphingosine Sphingosine CeramideSynthase Ceramide Synthase Sphingosine->CeramideSynthase Ceramide Nervonyl-Ceramide CeramideSynthase->Ceramide NervonoylCoA->CeramideSynthase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide MyelinSheath Myelin Sheath Assembly Sphingomyelin->MyelinSheath Galactosylceramide->MyelinSheath MyelinProteins->MyelinSheath

Caption: Nervonic acid metabolic pathway in oligodendrocytes.

Experimental Workflow

ExperimentalWorkflow cluster_model In Vitro Myelination Model cluster_analysis Analysis start Plate Neurons (10-14 days) opc_culture Culture OPCs with Nervonic Acid Supplement coculture Co-culture Neurons and OPCs (14-21 days) start->coculture opc_culture->coculture fixation Fix and Permeabilize Cells coculture->fixation staining Immunostain for Myelin Markers (MBP, MOG) fixation->staining imaging Confocal Microscopy staining->imaging quant Quantify Myelinated Segments (Length, Number) imaging->quant result Compare Treated vs. Control quant->result

Caption: Workflow for an in vitro myelination assay.

References

Application Notes and Protocols for the Investigation of Novel Bioactive Lipids in Cell Culture: A General Framework with Reference to Nervonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific experimental protocols for the use of Nervonoyl chloride in cell culture are not available in the published scientific literature. The following application notes and protocols provide a generalized framework for the initial investigation of a novel bioactive lipid, such as this compound, in a cell culture setting. This framework is based on established methodologies for studying related long-chain fatty acids and ceramide analogs. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental questions.

Introduction

This compound is the acyl chloride derivative of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Nervonic acid itself is a key component of sphingolipids in the myelin sheath of nerve fibers. While the biological effects of nervonic acid have been investigated, the cellular effects of its chemically reactive acyl chloride form, this compound, are not well-documented. Acyl chlorides are generally too reactive for direct application to cell culture due to their rapid hydrolysis and reaction with media components. It is presumed that researchers interested in the "Nervonoyl" moiety would use a more stable form, such as nervonic acid itself or a nervonoyl-containing lipid (e.g., a ceramide).

This document provides a general guide for researchers to begin characterizing the in vitro effects of a novel bioactive lipid. The protocols outlined below are standard methods used to assess cell viability, apoptosis, and the modulation of key signaling pathways.

Data Presentation

Effective characterization of a novel compound requires systematic data collection. All quantitative data should be summarized in structured tables for clear comparison and interpretation.

Table 1: Summary of Cell Viability Data (Example)

Cell LineCompound Concentration (µM)Incubation Time (h)Cell Viability (% of Control) ± SD
SH-SY5Y124
1024
5024
10024
U87-MG124
1024
5024
10024

Table 2: Summary of Apoptosis Assay Data (Example)

Cell LineCompound Concentration (µM)Incubation Time (h)% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
SH-SY5Y1024
5024
U87-MG1024
5024

Table 3: Summary of Western Blot Densitometry Data (Example)

Cell LineTreatmentProtein TargetFold Change vs. Control (Normalized to Loading Control) ± SD
SH-SY5YControlp-Akt/Akt1.0 ± 0.0
Compound (50 µM, 24h)p-Akt/Akt
ControlCleaved Caspase-31.0 ± 0.0
Compound (50 µM, 24h)Cleaved Caspase-3

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of a novel bioactive lipid.

Preparation of Lipid Stock Solution

Due to the high reactivity and poor water solubility of acyl chlorides, it is not recommended to use this compound directly in cell culture media. A more stable form, such as nervonic acid, should be used.

  • Dissolving the Lipid: Dissolve the fatty acid (e.g., nervonic acid) in ethanol or DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Complexing with BSA (Optional but Recommended): To enhance solubility and delivery to cells, long-chain fatty acids are often complexed with bovine serum albumin (BSA).

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile phosphate-buffered saline (PBS) or serum-free culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the lipid stock solution to the warm BSA solution while vortexing to achieve the desired molar ratio (e.g., 2:1 to 4:1 fatty acid to BSA).

    • Incubate at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile filter the final solution through a 0.22 µm filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture
  • Cell Lines: Select appropriate cell lines based on the research question. For neurobiological studies, human neuroblastoma SH-SY5Y or glioblastoma U87-MG cells are common choices.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT or WST-1)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., ethanol- or DMSO-BSA complex in medium).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Assay:

    • For MTT assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, dissolve the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound as described for the viability assay.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways that may be affected by the compound.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the initial characterization of a novel bioactive lipid.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_lipid Prepare Lipid Stock (e.g., Nervonic Acid-BSA) treatment Treat Cells with Compound prep_lipid->treatment cell_culture Cell Culture (e.g., SH-SY5Y, U87-MG) cell_culture->treatment viability Cell Viability Assay (MTT/WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western data_analysis Data Analysis & Quantification viability->data_analysis apoptosis->data_analysis western->data_analysis interpretation Interpretation of Results data_analysis->interpretation G cluster_pathway Apoptosis Signaling Pathway compound Bioactive Lipid (e.g., Nervonoyl derivative) stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Application Notes and Protocols for Conjugating Nervonoyl Chloride to Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated fatty acid that is a critical component of sphingolipids in the myelin sheath of nerve fibers. Its role in neuronal health and disease has made it a significant target of research in neuroscience and drug development. Fluorescently labeling nervonic acid allows for the visualization and tracking of its incorporation into complex lipids and its subsequent trafficking and localization within cellular systems. This document provides detailed methods for the conjugation of nervonoyl chloride, the activated form of nervonic acid, to fluorescent dyes, enabling researchers to create powerful tools for studying lipid metabolism and dynamics.

The primary method for conjugating this compound to a fluorescent dye is through the formation of a stable amide bond with an amine-functionalized fluorophore. This reaction, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding. This document will focus on the use of 4-amino-7-nitrobenz-2-oxa-1,3-diazole (NBD-amine) and its derivatives as the fluorescent reporter, due to their favorable spectral properties and reactivity.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and properties of a fluorescent nervonoyl-dye conjugate. These values are based on typical results for the conjugation of long-chain fatty acyl chlorides with amine-containing dyes and should be considered illustrative. Actual results may vary depending on specific experimental conditions and reagents.

ParameterValueReference
This compound Synthesis Yield >90%General observation for reactions with oxalyl chloride.
Conjugation Reaction Yield 60-80%Based on similar acylation reactions.[1]
Purity of Final Conjugate >95%Achievable with standard purification techniques.
Excitation Maximum (λex) of NBD ~466 nm[2]
Emission Maximum (λem) of NBD ~535 nm[2]
Molar Extinction Coefficient (ε) of NBD ~19,700 cm⁻¹M⁻¹[3]
Quantum Yield of NBD ~0.36 (in ethanol)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Nervonic Acid

This protocol describes the conversion of nervonic acid to its more reactive acyl chloride derivative using oxalyl chloride.

Materials:

  • Nervonic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve nervonic acid in anhydrous DCM (e.g., 10 mL per gram of nervonic acid).

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the solution.

  • Slowly add oxalyl chloride (1.5 to 2.0 molar equivalents relative to nervonic acid) to the stirred solution at room temperature using a syringe. Gas evolution (CO and HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored for the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting this compound is a yellowish oily residue.

  • The crude this compound is typically used immediately in the next step without further purification due to its reactivity and moisture sensitivity.

Protocol 2: Conjugation of this compound to NBD-amine

This protocol details the reaction of this compound with an amine-containing fluorescent dye, NBD-ethylenediamine, to form a stable fluorescently labeled nervonic acid.

Materials:

  • This compound (from Protocol 1)

  • N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine (NBD-ethylenediamine)

  • Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)

  • Anhydrous triethylamine (TEA) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Immediately after its preparation, dissolve the crude this compound in anhydrous DCM or THF in a clean, dry round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve NBD-ethylenediamine (1.0 molar equivalent to the starting nervonic acid) and triethylamine (1.5-2.0 molar equivalents) in anhydrous DCM or THF.

  • Slowly add the NBD-ethylenediamine solution to the stirred solution of this compound at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of a new, fluorescent spot.

  • Upon completion, quench the reaction by adding a small amount of water or methanol to react with any remaining this compound.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(NBD)-nervonamide.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow NervonicAcid Nervonic Acid NervonoylChloride This compound NervonicAcid->NervonoylChloride Activation OxalylChloride Oxalyl Chloride OxalylChloride->NervonoylChloride Conjugation Conjugation Reaction (Schotten-Baumann) NervonoylChloride->Conjugation NBD_Amine NBD-Amine NBD_Amine->Conjugation Purification Purification (Column Chromatography) Conjugation->Purification FluorescentProbe Fluorescent Nervonoyl Probe Purification->FluorescentProbe

Caption: Workflow for the synthesis of a fluorescent nervonoyl probe.

Diagram 2: Chemical Reaction

Chemical_Reaction NervonoylChloride This compound (R-COCl) plus1 + NBD_Amine NBD-Amine (Dye-NH2) arrow Base (e.g., TEA) Aprotic Solvent Fluorescent_Nervonamide Fluorescent Nervonamide (R-CONH-Dye) plus2 + HCl HCl

Caption: General reaction scheme for this compound conjugation.

Diagram 3: Nervonic Acid Biosynthesis and Role

Nervonic_Acid_Pathway OleicAcid Oleic Acid (C18:1) Elongation Fatty Acid Elongation (Elongases) OleicAcid->Elongation ErucicAcid Erucic Acid (C22:1) Elongation->ErucicAcid FurtherElongation Further Elongation ErucicAcid->FurtherElongation NervonicAcid Nervonic Acid (C24:1) FurtherElongation->NervonicAcid CeramideSynthase Ceramide Synthase NervonicAcid->CeramideSynthase Sphingosine Sphingosine Sphingosine->CeramideSynthase NervonylCeramide Nervonyl-Ceramide CeramideSynthase->NervonylCeramide SphingomyelinSynthase Sphingomyelin Synthase NervonylCeramide->SphingomyelinSynthase NervonylSphingomyelin Nervonyl-Sphingomyelin SphingomyelinSynthase->NervonylSphingomyelin MyelinSheath Myelin Sheath Integrity & Neuronal Signaling NervonylSphingomyelin->MyelinSheath

Caption: Biosynthesis of nervonic acid and its incorporation into sphingomyelin.

References

Troubleshooting & Optimization

improving yield in Nervonoyl chloride synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Nervonoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and ensure product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from nervonic acid.

Issue Potential Cause Recommended Solution Expected Outcome
Low or No Product Yield Incomplete conversion of nervonic acid.- Ensure the use of fresh, high-purity chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Old reagents can decompose and lose reactivity.[1] - Increase the molar excess of the chlorinating agent (e.g., 1.5 to 2 equivalents). - Extend the reaction time or increase the reaction temperature, monitoring for potential side reactions.Improved conversion of the starting material to this compound.
Presence of moisture in the reaction.- Thoroughly dry all glassware and solvents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - this compound is highly reactive with water and will hydrolyze back to nervonic acid.[2]Minimized hydrolysis of the product, leading to a higher isolated yield.
Inefficient removal of byproducts.- For reactions with thionyl chloride, ensure efficient removal of gaseous byproducts (SO₂ and HCl) by performing the reaction in a well-ventilated fume hood or using a gas trap.[3] - For reactions with oxalyl chloride, the gaseous byproducts (CO, CO₂, and HCl) should also be efficiently removed.[4]Drives the reaction equilibrium towards product formation.
Product is Contaminated with Starting Material (Nervonic Acid) Insufficient amount of chlorinating agent.- Increase the stoichiometry of the chlorinating agent. - Ensure the catalyst (e.g., DMF) is active and used in the correct proportion (catalytic amount).Complete conversion of nervonic acid to the acyl chloride.
Reaction time is too short.- Monitor the reaction progress using in-process controls like TLC or FTIR to ensure the disappearance of the nervonic acid starting material. - Increase the reaction time as needed.Full consumption of the starting material.
Product is Dark or Discolored Side reactions due to high temperatures.- For unsaturated fatty acids like nervonic acid, side reactions at the double bond can occur at elevated temperatures.[5] - Maintain the recommended reaction temperature. Consider using a milder chlorinating agent like oxalyl chloride which often allows for lower reaction temperatures.A paler, purer product with fewer impurities.
Impure starting materials or reagents.- Use high-purity nervonic acid. - Purify the chlorinating agent if it is old or discolored. Aged thionyl chloride can contain colored impurities.Cleaner reaction and a higher purity final product.
Difficulty in Purifying the Product High boiling point of this compound.- Use high-vacuum distillation for purification to lower the boiling point and prevent thermal decomposition.Successful purification of the product without degradation.
Co-distillation with impurities.- Ensure complete removal of the excess chlorinating agent and solvent before the final distillation. This can be achieved by rotary evaporation, possibly with the addition of a high-boiling inert solvent to azeotropically remove traces of the reagent.A pure fraction of this compound is collected.
Solubility issues during work-up.- this compound, being a long-chain acyl chloride, is soluble in non-polar organic solvents like hexane and chloroform but insoluble in water. Use appropriate solvents for extraction and washing steps.Efficient separation of the product from aqueous and polar impurities.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is better for the synthesis of this compound: thionyl chloride or oxalyl chloride?

Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for converting carboxylic acids to acyl chlorides. Oxalyl chloride is generally considered a milder and more selective reagent, often resulting in cleaner reactions and higher yields, especially for sensitive substrates. However, it is more expensive. Thionyl chloride is a more economical option and widely used, but it can sometimes lead to more side reactions, particularly at higher temperatures. For unsaturated fatty acids like nervonic acid, the milder conditions afforded by oxalyl chloride may be advantageous to prevent side reactions involving the double bond.

Q2: What is the role of a catalyst, such as DMF, in this reaction?

A catalytic amount of N,N-dimethylformamide (DMF) is often used, particularly with oxalyl chloride and sometimes with thionyl chloride, to accelerate the reaction. DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive electrophile and facilitates the conversion of the carboxylic acid to the acyl chloride.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them using:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and compare the spot with the starting nervonic acid. The reaction is complete when the spot corresponding to the starting material disappears. Note that acyl chlorides can be reactive on silica gel, so rapid elution is recommended.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretch of the acyl chloride at a higher frequency (around 1800 cm⁻¹) indicates product formation.

Q4: What are the key safety precautions to take during this synthesis?

Both thionyl chloride and oxalyl chloride are corrosive and toxic. They react with moisture to release HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The gaseous byproducts (SO₂, HCl, CO, CO₂) are also hazardous and should be properly vented or neutralized in a scrubbing solution.

Q5: How should I store the synthesized this compound?

This compound is sensitive to moisture and will hydrolyze back to nervonic acid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of long-chain acyl chlorides, which can be adapted for the synthesis of this compound from nervonic acid.

Protocol 1: Synthesis of Stearoyl Chloride using Thionyl Chloride

This protocol is adapted from a patented synthesis method for stearoyl chloride.

Materials:

  • Stearic acid (can be substituted with nervonic acid)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve stearic acid in the anhydrous solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution.

  • After the addition is complete, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (for stearoyl chloride, 85-95 °C was used) and maintain for 2 hours, or until the reaction is complete as monitored by TLC or IR.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride by rotary evaporation. To ensure complete removal of thionyl chloride, an inert solvent with a higher boiling point (like toluene) can be added and co-evaporated.

  • Purify the crude stearoyl chloride by vacuum distillation (for stearoyl chloride, 120-140 °C at 730-840 mmHg).

Protocol 2: Synthesis of Oleoyl Chloride using Oxalyl Chloride

This is a general procedure for the synthesis of acyl chlorides from fatty acids using oxalyl chloride.

Materials:

  • Oleic acid (can be substituted with nervonic acid)

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF, catalyst)

  • Anhydrous solvent (e.g., hexane or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a bubbler or a scrubbing system, dissolve oleic acid in the anhydrous solvent.

  • Add a catalytic amount of DMF to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, or until gas evolution ceases and the reaction is complete by TLC or IR analysis.

  • Carefully remove the solvent and any remaining volatile reagents under reduced pressure using a rotary evaporator.

  • The resulting crude oleoyl chloride can be used directly or further purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

Parameter Thionyl Chloride (SOCl₂) ** Oxalyl Chloride ((COCl)₂) **
Reactivity HighHigh, often milder
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Catalyst Sometimes used (e.g., DMF, pyridine)Often used (e.g., DMF)
Reaction Conditions Often requires heatingCan often be run at room temperature or below
Advantages Economical, volatile byproductsMilder conditions, volatile byproducts, often cleaner reactions
Disadvantages Can cause side reactions at high temperaturesMore expensive

Visualizations

General Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Nervonic Acid Nervonic Acid Reaction Vessel Reaction Vessel Nervonic Acid->Reaction Vessel Add Chlorinating Agent Chlorinating Agent Chlorinating Agent->Reaction Vessel Add Catalyst (optional) Catalyst (optional) Catalyst (optional)->Reaction Vessel Add Solvent Removal Solvent Removal Reaction Vessel->Solvent Removal Transfer Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Transfer crude product This compound This compound Vacuum Distillation->this compound Collect pure fraction

Caption: Workflow for this compound synthesis.

Troubleshooting Logic

G Start Start Low Yield? Low Yield? Start->Low Yield? Check Reagent Quality Check Reagent Quality & Stoichiometry Low Yield?->Check Reagent Quality Yes Impure Product? Impure Product? Low Yield?->Impure Product? No Increase Reaction Time/Temp Increase Reaction Time/ Temperature Check Reagent Quality->Increase Reaction Time/Temp Ensure Anhydrous Conditions Ensure Anhydrous Conditions Increase Reaction Time/Temp->Ensure Anhydrous Conditions Ensure Anhydrous Conditions->Impure Product? Optimize Temperature Optimize Temperature to Avoid Side Reactions Impure Product?->Optimize Temperature Yes Successful Synthesis Successful Synthesis Impure Product?->Successful Synthesis No Purify Starting Materials Purify Starting Materials Optimize Temperature->Purify Starting Materials Improve Purification Improve Purification (e.g., High Vacuum) Purify Starting Materials->Improve Purification Improve Purification->Successful Synthesis

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Low Solubility of Nervonoyl Chloride in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the low solubility of Nervonoyl chloride in experimental assays. The information is presented in a question-and-answer format to directly address common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which research area is it commonly used?

This compound is the acyl chloride derivative of nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid (24:1, n-9). Due to its structural relationship with nervonic acid, a key component of sphingolipids in the myelin sheath of nerves, this compound is primarily used in neuroscience and lipid research.[1][2] It can serve as a substrate for in vitro assays of enzymes involved in sphingolipid metabolism, such as ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base.[1][2][3] Specifically, CerS2 has a preference for very-long-chain fatty acyl-CoAs, making nervonoyl derivatives relevant for studying its activity.

Q2: I'm observing precipitation or cloudy solutions when I add this compound to my aqueous assay buffer. What is the primary cause of this issue?

The primary cause of this issue is the inherent chemical nature of this compound. As a very-long-chain fatty acyl chloride, it has two main properties that contribute to poor solubility in aqueous solutions:

  • Hydrophobicity: The long 24-carbon aliphatic chain is highly non-polar and therefore hydrophobic, leading to very low solubility in water-based buffers.

  • Reactivity with Water: Acyl chlorides are highly reactive compounds that readily undergo hydrolysis in the presence of water. This compound will react with water to form nervonic acid and hydrochloric acid (HCl), as depicted in the reaction below. While nervonic acid itself has poor aqueous solubility, the reaction with water and subsequent precipitation of the resulting fatty acid contributes to the observed turbidity.

Q3: What are the initial signs of solubility and stability problems with this compound in my experiments?

Signs of problems with this compound in your assays include:

  • Visible Precipitation: The appearance of a milky, cloudy, or particulate solution upon addition of the this compound stock to the aqueous assay buffer.

  • Phase Separation: An oily film may appear on the surface of the assay medium.

  • Inconsistent Assay Results: High variability between replicate wells or experiments.

  • Low or No Enzyme Activity: If this compound is a substrate, its low availability in a soluble form will result in lower than expected reaction rates.

  • A Drop in pH: The hydrolysis of this compound produces hydrochloric acid, which can lower the pH of your assay buffer if it is not sufficiently buffered, potentially affecting enzyme activity.

Troubleshooting Guides

Issue 1: Preparing a Stable Stock Solution of this compound

Problem: Difficulty in dissolving this compound to create a concentrated stock solution.

Solution: Due to its hydrophobicity and reactivity with water, this compound should not be dissolved directly in aqueous buffers. An appropriate organic solvent is required.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is a common choice for preparing stock solutions of hydrophobic compounds for biological assays.

  • Ethanol: Can also be used, but may be less effective for very-long-chain fatty acyl chlorides.

  • Chloroform: While an excellent solvent for lipids, its immiscibility with water and potential for protein denaturation make it less suitable for direct addition to most assays. It can be used for initial solubilization before solvent exchange or thin-film preparation.

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

  • Pre-warming: Gently warm the vial of this compound to room temperature if stored at low temperatures.

  • Solvent Addition: Add a precise volume of anhydrous (dry) DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM). It is crucial to use anhydrous DMSO to minimize hydrolysis of the acyl chloride during storage.

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) or brief sonication may aid in dissolving the compound.

Data Presentation: Solubility of Related Compounds

CompoundSolventSolubility
Nervonic AcidDMSO~20 mg/mL
Nervonic AcidEthanol~10 mg/mL
Nervonic AcidDimethyl Formamide (DMF)~20 mg/mL

Data sourced from commercially available product information.

Issue 2: Precipitation Upon Addition of Stock Solution to Aqueous Assay Buffer

Problem: The this compound precipitates out of solution when the organic stock is diluted into the aqueous assay buffer.

Solution: This is expected due to the low aqueous solubility of this compound. To overcome this, detergents can be used to create mixed micelles that encapsulate the hydrophobic molecule, keeping it in solution.

Recommended Detergents:

  • Triton X-100 (non-ionic): A commonly used detergent for solubilizing membrane proteins and lipids.

  • CHAPS (zwitterionic): A milder, non-denaturing detergent often used for solubilizing membrane proteins while preserving their function.

Key Concept: Critical Micelle Concentration (CMC)

The CMC is the concentration of a detergent above which micelles form. For effective solubilization of this compound, the final concentration of the detergent in the assay should be above its CMC.

Data Presentation: Properties of Recommended Detergents

DetergentTypeCMC (mM) in water
Triton X-100Non-ionic~0.2-0.3 mM
CHAPSZwitterionic~6-10 mM

Note: The CMC can be affected by factors such as temperature and the ionic strength of the buffer.

Experimental Protocol: Solubilizing this compound with Triton X-100

  • Prepare Detergent-Containing Buffer: Add Triton X-100 to your assay buffer to a final concentration above its CMC (e.g., 0.5-1 mM, which is approximately 0.03-0.06% w/v).

  • Pre-mix this compound and Detergent: Before adding to the full assay volume, briefly pre-incubate the required amount of this compound DMSO stock solution with a small volume of the detergent-containing buffer. This can facilitate the formation of mixed micelles.

  • Addition to Assay: Add the pre-mixed solution to the remaining assay components. Vortex or mix gently to ensure homogeneity.

  • Control Experiments: It is crucial to run control experiments with the detergent and DMSO alone to ensure they do not interfere with your assay or enzyme activity.

Mandatory Visualization: Troubleshooting Workflow

G cluster_start Start cluster_problem Problem Identification cluster_solutions Solutions cluster_verification Verification cluster_end End start Low Solubility of This compound precipitate Precipitation in Aqueous Buffer? start->precipitate hydrolysis Rapid Hydrolysis (pH change, low activity)? precipitate->hydrolysis No stock_solution Prepare Stock in Anhydrous DMSO precipitate->stock_solution Yes in_situ Consider In-Situ Hydrolysis to Nervonic Acid hydrolysis->in_situ Yes, if Nervonic Acid is desired use_detergent Use Detergent (e.g., Triton X-100) above CMC stock_solution->use_detergent pre_mix Pre-mix Stock with Detergent Solution use_detergent->pre_mix clear_solution Visually Clear Solution? pre_mix->clear_solution stable_ph Stable pH and Consistent Activity? in_situ->stable_ph success Successful Assay clear_solution->success Yes re_evaluate Re-evaluate Assay Conditions clear_solution->re_evaluate No stable_ph->success Yes stable_ph->re_evaluate No

Caption: A troubleshooting workflow for addressing low solubility and reactivity of this compound.

Issue 3: Instability of this compound in Aqueous Solution Due to Hydrolysis

Problem: this compound is rapidly hydrolyzed to nervonic acid in the aqueous assay buffer, leading to a change in the chemical entity being tested and a decrease in pH.

Solution: While challenging to prevent completely in an aqueous environment, the rate of hydrolysis can be managed, or alternatively, the hydrolysis can be leveraged if the desired substrate is, in fact, nervonic acid.

Strategies to Manage Hydrolysis:

  • Minimize Time in Aqueous Buffer: Prepare the reaction mixture with all components except the enzyme (or the component that initiates the reaction). Add the this compound solution last, immediately before starting the assay.

  • Low Temperature: If the assay allows, performing the initial steps on ice can slow the rate of hydrolysis.

  • Robust Buffering: Use a buffer with sufficient capacity to counteract the HCl produced during hydrolysis and maintain a stable pH.

Alternative Strategy: In-Situ Generation of Nervonic Acid

If your assay requires nervonic acid as the substrate rather than this compound, you can use the rapid hydrolysis to your advantage. By adding this compound to the buffer, it will quickly convert to nervonic acid. However, the resulting nervonic acid will still have low solubility and will require a solubilizing agent like a detergent.

Mandatory Visualization: this compound Hydrolysis Pathway

G Nervonoyl_Cl This compound (Hydrophobic, Water-Reactive) Products Hydrolysis Products Nervonoyl_Cl->Products Water Water (H₂O) (in Assay Buffer) Water->Products Nervonic_Acid Nervonic Acid (Hydrophobic) Products->Nervonic_Acid HCl Hydrochloric Acid (HCl) (Lowers pH) Products->HCl

References

Technical Support Center: Optimizing Nervonoyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Nervonoyl chloride coupling.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for coupling this compound with an amine?

The reaction of this compound, an acyl chloride, with a primary or secondary amine to form a nervonoyl amide is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[1][2][3] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and limiting the reaction yield to a maximum of 50%.[4]

Q2: How is this compound typically prepared?

This compound is prepared from its corresponding carboxylic acid, nervonic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride.[5] The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or in neat thionyl chloride, which can then be removed under vacuum. It is often recommended to use the freshly prepared acyl chloride immediately in the subsequent coupling reaction to avoid degradation.

Q3: What are the key parameters to consider for optimizing the coupling reaction?

The key parameters for optimizing the this compound coupling reaction include:

  • Stoichiometry: The ratio of this compound, amine, and base.

  • Choice of Base: A non-nucleophilic organic base or an inorganic base can be used.

  • Solvent: The solvent should be inert to the reactants and dissolve the starting materials.

  • Temperature: The reaction is often run at low temperatures to control its exothermicity and minimize side reactions.

  • Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time.

Q4: What are common side reactions in this compound coupling?

Common side reactions include:

  • Hydrolysis of this compound: Acyl chlorides are highly reactive towards water. Any moisture in the reaction will lead to the formation of nervonic acid, reducing the yield of the desired amide.

  • Reaction with nucleophilic solvents: Solvents with nucleophilic groups (e.g., alcohols) should be avoided as they can react with the acyl chloride.

  • Over-acylation: If the amine has other nucleophilic functional groups, multiple acylations can occur.

  • Racemization: If the amine or acyl chloride contains a chiral center, the reaction conditions, particularly the base and temperature, can potentially lead to racemization.

Q5: How can I purify the final nervonoyl amide product?

Purification of the resulting amide typically involves an aqueous work-up to remove the base hydrochloride salt and any excess base. Further purification can be achieved by:

  • Crystallization: If the amide is a solid, crystallization from a suitable solvent is an effective purification method.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is commonly used.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive this compound: The acyl chloride may have hydrolyzed due to moisture. 2. Amine is Protonated: Insufficient or no base was added, or the amine is used as a hydrochloride salt without prior neutralization. 3. Low Reactivity of Amine: The amine may be sterically hindered or electronically deactivated.1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Prepare the acyl chloride fresh and use it immediately. 2. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl produced. If the amine is a hydrochloride salt, use two equivalents of base. 3. Increase the reaction temperature or use a more forcing coupling reagent. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.
Formation of Multiple Products 1. Side reactions with the solvent or impurities. 2. Over-acylation of the amine. 3. Presence of unreacted starting materials. 1. Use a dry, aprotic, and non-nucleophilic solvent such as DCM, THF, or diethyl ether. Ensure the purity of your starting materials. 2. If the amine has multiple reactive sites, consider using a protecting group strategy. 3. Optimize the stoichiometry of the reactants. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times which might lead to decomposition.
Product is an Oil and Difficult to Purify 1. The product is inherently non-crystalline. 2. Presence of impurities that inhibit crystallization. 1. Purify by silica gel column chromatography. 2. Perform a thorough aqueous work-up to remove salts. If purification by chromatography is challenging, consider converting the amide to a crystalline derivative for purification and then cleaving the derivative.
Low Yield after Purification 1. Loss of product during aqueous work-up due to some water solubility. 2. Decomposition of the product on silica gel during column chromatography. 1. If the product has some water solubility, saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product in the aqueous phase. 2. Deactivate the silica gel with a small percentage of triethylamine in the eluent. Alternatively, consider purification by crystallization.

Data Presentation

The following tables summarize typical reaction conditions for the coupling of long-chain fatty acyl chlorides with amines. While specific data for this compound is limited, the data for oleoyl chloride (C18:1) serves as a good proxy due to its structural similarity.

Table 1: Effect of Base and Solvent on Amide Yield

Acyl ChlorideAmineBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Oleoyl ChlorideEthanolamineTriethylamine (1.5)DichloromethaneRoom Temp-Good to Excellent
Palmitoyl ChlorideAmmoniaTriethylamine---Good to Excellent
General Acyl ChloridePrimary AmineDIPEA (1.0)DichloromethaneRoom Temp8-16-
General Acyl ChloridePrimary AminePyridineAprotic SolventRoom Temp--

Table 2: General Schotten-Baumann Reaction Conditions

ParameterRecommended ConditionNotes
Acyl Chloride 1.0 - 1.2 equivalentsA slight excess may be used to ensure full consumption of a valuable amine.
Amine 1.0 equivalentThe limiting reagent if it is more complex or valuable.
Base 1.1 - 2.0 equivalentsAt least one equivalent is needed to neutralize HCl. An excess can be used to drive the reaction.
Solvent Anhydrous DCM, THF, Diethyl EtherAprotic and non-nucleophilic solvents are preferred.
Temperature 0 °C to Room TemperatureThe reaction is often started at 0 °C to control the initial exotherm.
Reaction Time 1 - 16 hoursMonitor by TLC or LC-MS for completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of nervonic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude this compound is typically used immediately in the next step without further purification.

Protocol 2: this compound Coupling with a Primary Amine (Schotten-Baumann Conditions)

  • Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the freshly prepared this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude nervonoyl amide.

  • Purify the crude product by crystallization or silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep This compound Preparation cluster_coupling Amide Coupling Reaction cluster_purification Work-up and Purification nervonic_acid Nervonic Acid nervonoyl_chloride This compound nervonic_acid->nervonoyl_chloride in DCM, 0°C to RT oxalyl_chloride Oxalyl Chloride, cat. DMF oxalyl_chloride->nervonoyl_chloride nervonoyl_amide Crude Nervonoyl Amide nervonoyl_chloride->nervonoyl_amide in DCM, 0°C to RT amine Primary/Secondary Amine amine->nervonoyl_amide base Base (e.g., TEA, DIPEA) base->nervonoyl_amide workup Aqueous Work-up nervonoyl_amide->workup purification Purification (Crystallization or Chromatography) workup->purification pure_amide Pure Nervonoyl Amide purification->pure_amide

Caption: Experimental workflow for the synthesis of Nervonoyl amide.

troubleshooting_guide decision decision issue issue solution solution start Reaction Start check_completion Reaction Complete? start->check_completion low_yield Low or No Product check_completion->low_yield No multiple_products Multiple Products check_completion->multiple_products Impure good_yield Good Yield check_completion->good_yield Yes check_acyl_chloride Check Acyl Chloride Activity low_yield->check_acyl_chloride Solution: Use fresh acyl chloride, anhydrous conditions check_base Ensure Adequate Base low_yield->check_base Solution: Add sufficient non-nucleophilic base check_conditions Optimize Conditions (Temp, Time) low_yield->check_conditions Solution: Increase temperature or reaction time check_purity Check Starting Material Purity multiple_products->check_purity Solution: Use pure, anhydrous reagents and solvents check_acyl_chloride->solution Solution: Use fresh acyl chloride, anhydrous conditions check_base->solution Solution: Add sufficient non-nucleophilic base check_conditions->solution Solution: Increase temperature or reaction time check_purity->solution Solution: Use pure, anhydrous reagents and solvents

References

Technical Support Center: Handling and Preventing Hydrolysis of Nervonoyl Chloride in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of Nervonoyl chloride in solution, with a primary focus on preventing its hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield of desired product; presence of Nervonic Acid byproduct. Hydrolysis of this compound due to moisture contamination.1. Ensure rigorous anhydrous conditions. Use oven- or flame-dried glassware. 2. Use high-purity, anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. 3. Work under an inert atmosphere. Conduct all manipulations under a positive pressure of dry nitrogen or argon gas.
Inconsistent reaction outcomes. Partial hydrolysis of this compound stock solution over time.1. Store this compound properly. Keep it in a tightly sealed container, under an inert atmosphere, and at a low temperature (ideally -20°C for long-term storage). 2. Use freshly prepared or recently purified this compound. If the purity is uncertain, it is advisable to purify it before use.
Formation of an insoluble white precipitate during reaction. Reaction of the HCl byproduct with amine nucleophiles, forming an ammonium salt.Add a non-nucleophilic base. Use a scavenger base like pyridine or triethylamine (TEA) to neutralize the HCl generated during the reaction.[1]
Difficulty dissolving this compound. Use of an inappropriate solvent.Select a suitable anhydrous, aprotic solvent. this compound, similar to other long-chain acyl chlorides like oleoyl chloride, is soluble in common organic solvents such as acetone, chloroform, toluene, and tetrahydrofuran (THF).[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation is hydrolysis, a reaction with water to form nervonic acid and hydrochloric acid (HCl).[2] Acyl chlorides are highly reactive towards moisture, making it imperative to work under strictly anhydrous conditions to maintain their integrity.[3]

Q2: Which solvents are recommended for dissolving this compound?

A2: Anhydrous aprotic solvents are recommended. Based on the properties of the structurally similar oleoyl chloride, this compound is expected to be soluble in solvents such as:

  • Acetone

  • Chloroform

  • Toluene

  • Tetrahydrofuran (THF)[2]

It is crucial to use solvents with very low water content to prevent hydrolysis.

Q3: How should I store a solution of this compound?

A3: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, the solution must be kept in a tightly sealed container with a secure cap (e.g., a septum-sealed flask), under an inert atmosphere (nitrogen or argon), and at a low temperature (2-8°C). For longer-term storage of the neat compound, -20°C is recommended.

Q4: How does the cis-double bond in this compound affect its stability compared to a saturated long-chain acyl chloride?

A4: While the acyl chloride functional group's reactivity is the primary determinant of its behavior, the presence of a cis-double bond in the long alkyl chain may introduce additional pathways for side reactions, although this is a speculative concern without specific experimental data. From a physical properties standpoint, the unsaturation leads to a lower melting point compared to its saturated counterparts.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound (e.g., Esterification)

This protocol outlines the esterification of an alcohol with this compound, emphasizing the measures to prevent hydrolysis.

Materials:

  • This compound

  • Anhydrous alcohol

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Nitrogen or argon gas supply

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the oven-dried glassware under a positive pressure of nitrogen or argon.

  • In the round-bottom flask, dissolve the anhydrous alcohol and pyridine (or TEA) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve this compound in a separate flask with anhydrous DCM and transfer it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred alcohol solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, proceed with the appropriate aqueous workup and purification steps.

Protocol 2: Synthesis and Purification of this compound from Nervonic Acid

This protocol is adapted from the synthesis of oleoyl chloride and can be used to prepare high-purity this compound.

Materials:

  • Nervonic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous hexane or dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Oven-dried glassware (round-bottom flask, condenser with a gas outlet)

  • Nitrogen or argon gas supply

  • Magnetic stirrer and stir bar

  • Vacuum distillation apparatus

Procedure:

Part A: Synthesis

  • Under a nitrogen or argon atmosphere, place nervonic acid in a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous hexane or DCM to dissolve the nervonic acid.

  • Slowly add oxalyl chloride (or thionyl chloride) to the solution at room temperature. If using oxalyl chloride, add a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 1.5-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent in vacuo to obtain crude this compound.

Part B: Purification by Vacuum Distillation

  • Set up a vacuum distillation apparatus with dry glassware.

  • Transfer the crude this compound to the distillation flask.

  • Carefully apply a vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound. The boiling point will be high due to its long carbon chain, and a good vacuum will be necessary. For comparison, oleoyl chloride distills at 143–146°C at 2 mm Hg.

  • Store the purified this compound under an inert atmosphere at low temperature.

Visualizations

Hydrolysis_Pathway Nervonoyl_Chloride This compound (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Nervonoyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Water Water (H₂O) Water->Tetrahedral_Intermediate Nervonic_Acid Nervonic Acid (R-COOH) Tetrahedral_Intermediate->Nervonic_Acid Elimination of Cl⁻ HCl Hydrochloric Acid (HCl) Tetrahedral_Intermediate->HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven/Flame-Dried Glassware Dissolve_Reactants Dissolve Reactants Dry_Glassware->Dissolve_Reactants Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->Dissolve_Reactants Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Dissolve_Reactants Add_Nervonoyl_Chloride Add this compound (Dropwise at 0°C) Dissolve_Reactants->Add_Nervonoyl_Chloride Reaction_Monitoring Monitor Reaction (TLC, GC, etc.) Add_Nervonoyl_Chloride->Reaction_Monitoring Aqueous_Workup Aqueous Workup Reaction_Monitoring->Aqueous_Workup Purification Purification (e.g., Chromatography) Aqueous_Workup->Purification

Caption: Experimental workflow for using this compound.

References

identifying and minimizing side-products in Nervonoyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nervonoyl chloride. The information provided is intended to help identify and minimize the formation of side-products during the synthesis and subsequent reactions of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from Nervonic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The conversion of Nervonic acid to this compound may be incomplete. 2. Hydrolysis of this compound: The product is highly sensitive to moisture and can hydrolyze back to Nervonic acid. 3. Side reactions at the double bond: The cis-double bond in the Nervonic acid backbone can undergo side reactions with certain chlorinating agents.[1] 4. Loss during workup: The product may be lost during purification steps.1. Ensure complete reaction: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride or oxalyl chloride). Monitor the reaction for the cessation of gas evolution (SO₂ and HCl with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride). A catalytic amount of DMF can be used to accelerate the reaction, particularly with oxalyl chloride. 2. Maintain anhydrous conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Choose the appropriate chlorinating agent and conditions: Thionyl chloride can cause side reactions at the double bonds of unsaturated fatty acids.[1] Consider using oxalyl chloride in a nonpolar solvent at low temperatures (-15°C to 5°C) to inhibit these side reactions.[1] 4. Optimize purification: Minimize exposure to atmospheric moisture during purification. If distillation is used, ensure the system is under a high vacuum to keep the temperature low and prevent degradation.
Presence of Unknown Impurities 1. Side-products from reaction at the double bond: As mentioned, the double bond can react, leading to chlorinated or other modified fatty acid chains.[1] 2. Polymeric byproducts: Self-condensation reactions can occur, especially at higher temperatures. 3. Impurities from the chlorinating agent: Older batches of thionyl chloride may contain impurities that can lead to non-volatile side-products. 4. Incomplete removal of excess reagent/solvent: Residual thionyl chloride or solvent can contaminate the final product.1. Characterize impurities: Use analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to identify the structure of the impurities. The presence of signals in the alkyl region that differ from the starting material may indicate reactions at the double bond.[1] 2. Control reaction temperature: Maintain the recommended temperature for the chosen chlorinating agent. For oxalyl chloride with unsaturated fatty acids, low temperatures are crucial. 3. Use freshly distilled thionyl chloride: If using thionyl chloride, consider purifying it by distillation before use to remove non-volatile sulfur-containing impurities. 4. Thoroughly remove volatiles: After the reaction is complete, remove excess chlorinating agent and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can aid in the complete removal of thionyl chloride.
Product is Dark or Discolored 1. Degradation of the product: this compound may be unstable at elevated temperatures, leading to decomposition and discoloration. 2. Side reactions: The formation of colored byproducts can occur, especially with prolonged reaction times or high temperatures.1. Avoid excessive heat: Use the lowest possible temperature for the reaction and purification. High-vacuum distillation is preferred over atmospheric distillation. 2. Minimize reaction time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chlorinating agent for converting Nervonic acid to this compound?

For unsaturated fatty acids like Nervonic acid, oxalyl chloride is often preferred over thionyl chloride. This is because thionyl chloride can lead to side reactions at the carbon-carbon double bond. If using oxalyl chloride, it is recommended to perform the reaction in a nonpolar solvent at low temperatures (e.g., -15°C to 5°C) to further minimize side reactions.

Q2: How can I monitor the progress of the reaction?

The reaction can be monitored by the cessation of gas evolution. When using thionyl chloride, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. With oxalyl chloride, the byproducts are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), which are also gases. Alternatively, you can take small aliquots from the reaction mixture, quench them with an alcohol (e.g., methanol) to form the stable methyl ester, and analyze the mixture by TLC or GC to check for the disappearance of the starting carboxylic acid.

Q3: What are the best practices for purifying this compound?

Due to its high reactivity, this compound is often used in the next step without extensive purification. The primary purification step is the removal of excess chlorinating agent and solvent under reduced pressure. To ensure complete removal of thionyl chloride, co-evaporation with an anhydrous solvent like toluene is effective. If higher purity is required, fractional distillation under high vacuum can be performed, but care must be taken to avoid high temperatures that could cause decomposition.

Q4: How should I store this compound?

This compound is highly sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. It is best to use it immediately after preparation. If storage is necessary, it should be kept at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Q5: Can I use a catalyst for the reaction?

Yes, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the conversion of carboxylic acids to acyl chlorides with both thionyl chloride and oxalyl chloride.

Experimental Protocols

Protocol 1: Synthesis of this compound using Oxalyl Chloride (Preferred Method for Unsaturated Fatty Acids)

This protocol is designed to minimize side reactions at the double bond.

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Nervonic acid (1 equivalent) in an anhydrous nonpolar solvent (e.g., hexane or dichloromethane).

  • Cooling: Cool the solution to -15°C in an appropriate cooling bath.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature between -15°C and 5°C. A catalytic amount of DMF (1-2 drops) can be added to the Nervonic acid solution before the addition of oxalyl chloride.

  • Reaction: Allow the reaction mixture to stir at low temperature until gas evolution ceases. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

  • Workup: Remove the solvent and excess oxalyl chloride under reduced pressure. To ensure all volatile reagents are removed, add anhydrous toluene and evaporate under reduced pressure. Repeat this step two more times.

  • Product: The resulting crude this compound is a pale yellow liquid and is typically used immediately in the next synthetic step.

Protocol 2: Synthesis of this compound using Thionyl Chloride

This method is simpler but carries a higher risk of side reactions involving the double bond.

  • Preparation: Ensure all glassware is meticulously dried.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add Nervonic acid (1 equivalent).

  • Addition of Thionyl Chloride: Cautiously add thionyl chloride (1.2-2.0 equivalents) to the Nervonic acid at room temperature. The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Reaction: Heat the mixture to a gentle reflux (typically 40-60°C) and stir until the evolution of gas stops (usually 1-3 hours).

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. Add anhydrous toluene and evaporate under reduced pressure to remove the last traces of thionyl chloride. Repeat the toluene addition and evaporation.

  • Product: The resulting crude this compound should be used immediately.

Visualizations

Nervonoyl_Chloride_Synthesis Synthesis of this compound Nervonic_Acid Nervonic Acid (C24H46O2) Nervonoyl_Chloride This compound (C24H45ClO) Nervonic_Acid->Nervonoyl_Chloride + Chlorinating Agent Chlorinating_Agent Chlorinating Agent (e.g., SOCl2 or (COCl)2) Byproducts Gaseous Byproducts (SO2, HCl or CO, CO2, HCl) Nervonoyl_Chloride->Byproducts releases

Caption: General reaction scheme for the synthesis of this compound.

Side_Reaction_Pathway Potential Side Reactions at the Double Bond cluster_main Desired Reaction cluster_side Side Reaction Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., Nervonic Acid) Desired_Product Desired Product (this compound) Unsaturated_Fatty_Acid->Desired_Product  + Chlorinating Agent (Carboxylic Acid Group) Side_Product Side-Product (e.g., Chlorinated derivative) Unsaturated_Fatty_Acid->Side_Product  + Chlorinating Agent (Double Bond) Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride)

Caption: Competing reaction pathways in the chlorination of unsaturated fatty acids.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start: Anhydrous Nervonic Acid + Solvent Reaction Reaction: - Add Chlorinating Agent - Stir under N2 - Monitor gas evolution Start->Reaction Workup Workup: - Remove excess reagent  and solvent in vacuo Reaction->Workup Purification Optional Purification: High-vacuum distillation Workup->Purification if high purity needed Final_Product Final Product: This compound (Use immediately) Workup->Final_Product Purification->Final_Product

Caption: A generalized workflow for the synthesis and workup of this compound.

References

Technical Support Center: Purification of Nervonoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Nervonoyl chloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound, a long-chain unsaturated acyl chloride, stem from its high molecular weight and reactivity. Key difficulties include:

  • Thermal Instability: Like many high molecular weight acyl chlorides, this compound is susceptible to decomposition and polymerization at elevated temperatures, making standard distillation challenging.[1][2]

  • Hydrolysis: The acyl chloride group is highly reactive towards moisture, readily hydrolyzing back to the parent nervonic acid. All glassware and reagents must be scrupulously dry, and the purification should be conducted under an inert atmosphere.[3]

  • Removal of Reagents: Excess chlorinating agents, such as thionyl chloride or oxalyl chloride, and byproducts must be completely removed, as they can interfere with subsequent reactions.

  • Isomerization: The presence of the cis-double bond in the nervonoyl backbone raises concerns about potential isomerization to the trans-isomer under harsh purification conditions, although studies on similar long-chain unsaturated acyl chlorides suggest this can be avoided with appropriate methods.[1]

Q2: What are the most common impurities found in crude this compound?

A2: The most prevalent impurities include:

  • Unreacted Nervonic Acid: Incomplete reaction is a common source of this impurity.

  • Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess and need to be removed.[4]

  • Byproducts from the Chlorination Reaction: For example, when using thionyl chloride, residual sulfur dioxide (SO₂) and hydrochloric acid (HCl) may be present. With phosphorus trichloride, phosphorous acid is a byproduct.

  • Solvent Residues: Solvents used during the synthesis or workup may be carried over.

  • Color Impurities: Dark coloration can result from impurities in the starting material or from side reactions during synthesis, especially if the reaction was overheated.

Q3: How can I effectively remove residual thionyl chloride?

A3: Several methods can be employed to remove excess thionyl chloride:

  • Vacuum Distillation: A significant portion of the volatile thionyl chloride can be removed by rotary evaporation under reduced pressure.

  • Azeotropic Removal: To remove trace amounts, co-evaporation with a dry, inert solvent like toluene is highly effective. This process can be repeated 2-3 times to ensure complete removal.

  • Inert Gas Stripping: Bubbling a stream of dry nitrogen or argon through the crude product can help carry away the volatile thionyl chloride.

Q4: Is column chromatography a suitable purification method for this compound?

A4: While possible, column chromatography is challenging for highly reactive compounds like acyl chlorides due to the risk of hydrolysis on silica gel. If this method is attempted, it must be performed under strictly anhydrous conditions with dry solvents and silica. Flash chromatography with non-polar eluents may be a possibility, but vacuum distillation is generally the preferred method for purification.

Q5: How can I confirm the purity and integrity of my purified this compound?

A5: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity and identifying volatile impurities. For quantitative analysis of residual chlorinating agents like thionyl chloride, a derivatization step might be necessary to convert it to a more stable analyte for GC-MS.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect non-volatile impurities such as the starting nervonic acid. Due to the reactivity of the acyl chloride, a pre-column derivatization to a stable ester is often employed for accurate analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and help identify impurities. ¹³C-NMR is particularly useful for confirming that the double bond geometry has been preserved.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1800 cm⁻¹ is characteristic of an acyl chloride. The absence of a broad hydroxyl (-OH) band from the carboxylic acid indicates successful conversion.

Troubleshooting Guides

Below are common problems encountered during the purification of this compound derivatives, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product Thermal Decomposition: The distillation temperature is too high, causing the product to degrade or polymerize.Use high-vacuum distillation to significantly lower the boiling point. Ensure the heating bath temperature is only slightly higher than the vapor temperature. A short-path distillation apparatus can minimize the time the product is exposed to heat.
Incomplete Reaction: The initial conversion of nervonic acid to the acyl chloride was not complete.Ensure the nervonic acid is completely dry before the reaction. Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents).
Hydrolysis During Workup: The product was exposed to moisture during transfer or purification steps.Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and conduct all manipulations under an inert atmosphere (nitrogen or argon).
Product is Darkly Colored Impurities in Starting Material: The initial nervonic acid may contain impurities.Purify the nervonic acid by recrystallization before conversion to the acyl chloride.
Overheating During Synthesis or Distillation: Excessive heat can lead to decomposition and the formation of colored byproducts.Maintain strict temperature control during the reaction. Use high-vacuum distillation for purification to keep temperatures low.
Contamination with Nervonic Acid Incomplete Reaction: See "Low Yield" above.Re-treat the crude product with a small amount of chlorinating agent, followed by removal of the excess reagent before distillation.
Hydrolysis: The purified product was exposed to atmospheric moisture.Store the purified this compound under an inert atmosphere in a sealed container, preferably in a freezer.
Acyl Chloride Solidifies in Condenser Condenser Temperature is Too Low: The product's melting point is reached in the condenser.Use a condenser with a wider bore or circulate water at a slightly warmer temperature (e.g., 20-25°C) to prevent solidification while still allowing for efficient condensation.

Experimental Protocols

Synthesis and Purification of this compound (Adapted from Oleoyl Chloride Synthesis)

This protocol is adapted from a reliable method for the synthesis of oleoyl chloride, a similar long-chain unsaturated acyl chloride, and should be applicable to this compound with adjustments for molecular weight.

Materials:

  • Nervonic Acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (optional, for azeotropic removal)

  • Anhydrous solvents (e.g., dichloromethane, hexane) for transfers if needed.

  • Dry glassware (round-bottom flask, reflux condenser with drying tube, dropping funnel, vacuum distillation apparatus).

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride or argon inlet, and a dropping funnel, place the nervonic acid.

  • Chlorination: Slowly add an excess of thionyl chloride (approximately 1.5-2.0 equivalents) to the nervonic acid at room temperature with stirring. The reaction can be performed neat or in an inert solvent like toluene.

  • Reaction: Gently heat the mixture to 40-50°C for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride:

    • Cool the reaction mixture to room temperature.

    • Attach the flask to a rotary evaporator and remove the bulk of the excess thionyl chloride under reduced pressure. A cold trap is essential to protect the vacuum pump.

    • For complete removal, add dry toluene to the flask and evaporate again. Repeat this step two more times to azeotropically remove the final traces of thionyl chloride.

  • High-Vacuum Distillation:

    • Assemble a dry short-path vacuum distillation apparatus.

    • Carefully transfer the crude this compound to the distillation flask.

    • Apply a high vacuum (e.g., <1 mm Hg).

    • Gently heat the flask using an oil bath. The distillation temperature will be significantly lower than the atmospheric boiling point. For oleoyl chloride (C18:1), the boiling point is reported as 180-185°C at 1-2 mm Hg and 99-109°C at 25 µmHg. A similar range, adjusted for the higher molecular weight of this compound (C24:1), should be expected.

    • Collect the purified this compound as a colorless to pale-yellow oil.

Data Presentation

Table 1: Comparison of Purification Techniques for Long-Chain Acyl Chlorides

Purification Method Advantages Disadvantages Typical Purity
High-Vacuum Distillation Effective for removing non-volatile impurities (e.g., starting acid, colored byproducts). Provides high purity product.Risk of thermal decomposition if not carefully controlled. Requires specialized equipment.>98%
Azeotropic Removal of Reagents Efficiently removes volatile impurities like excess thionyl chloride.Does not remove non-volatile impurities.Dependent on crude product purity.
Chromatography (Anhydrous) Can separate compounds with similar boiling points.High risk of hydrolysis on the stationary phase. Requires strictly anhydrous conditions.Variable
Washing with Water (Not Recommended) -Leads to complete hydrolysis of the acyl chloride back to the carboxylic acid.0%

Visualizations

Experimental Workflow for this compound Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Quality Control nervonic_acid Nervonic Acid reaction Chlorination Reaction (40-50°C, 1-2h) nervonic_acid->reaction thionyl_chloride Thionyl Chloride thionyl_chloride->reaction rotovap Rotary Evaporation (Remove excess SOCl₂) reaction->rotovap Crude Mixture azeotrope Azeotropic Removal (with dry Toluene) rotovap->azeotrope crude_product Crude this compound azeotrope->crude_product distillation High-Vacuum Distillation crude_product->distillation pure_product Purified this compound distillation->pure_product gcms GC-MS pure_product->gcms hplc HPLC pure_product->hplc nmr NMR pure_product->nmr ir IR pure_product->ir

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

G start Low Yield of This compound check_reaction Was the reaction complete? start->check_reaction check_distillation Was there evidence of decomposition during distillation? start->check_distillation check_workup Was the workup strictly anhydrous? start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No thermal_degradation Thermal Degradation check_distillation->thermal_degradation Yes hydrolysis Hydrolysis check_workup->hydrolysis No solution1 Optimize reaction: - Ensure dry starting material - Use excess chlorinating agent - Increase reaction time/temp cautiously incomplete_reaction->solution1 solution2 Optimize distillation: - Use higher vacuum - Lower bath temperature - Use short-path apparatus thermal_degradation->solution2 solution3 Improve handling: - Use oven-dried glassware - Use anhydrous solvents - Work under inert atmosphere hydrolysis->solution3

Caption: Troubleshooting flowchart for low yield in this compound purification.

References

Technical Support Center: Nervonoyl Chloride Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of nervonoyl chloride in long-term experimental settings. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound ((15Z)-tetracosenoyl chloride) is the acyl chloride derivative of nervonic acid, a long-chain monounsaturated omega-9 fatty acid.[1] As an acyl chloride, it is a highly reactive compound used in organic synthesis to introduce the nervonoyl group.[2] Its high reactivity makes it susceptible to degradation, particularly hydrolysis, which can impact the accuracy and reproducibility of long-term experiments.[3]

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis. In the presence of water, it readily reacts to form nervonic acid and hydrochloric acid (HCl).[2] This reaction is often undesirable as it consumes the active reagent and introduces acidic byproducts that can interfere with experimental systems.

Q3: How should I properly store this compound for long-term use?

To ensure its stability, this compound should be stored under anhydrous (moisture-free) and inert conditions. Key storage recommendations include:

  • Temperature: Store at or below -16°C in a freezer.

  • Atmosphere: Store under an inert gas such as argon or nitrogen to prevent exposure to atmospheric moisture.

  • Container: Use a glass container with a Teflon-lined cap to prevent reaction with the container material.

  • Aliquoting: For frequent use, it is advisable to aliquot the this compound into smaller, single-use vials in a glove box to minimize exposure of the bulk stock to atmospheric moisture.

Q4: What solvents are compatible with this compound for long-term experiments?

Protic solvents, such as water and alcohols, should be strictly avoided as they will react with this compound. Anhydrous aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are more suitable for reactions, but their purity is critical. Ensure solvents are rigorously dried and degassed before use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of this compound stock solution.1. Verify the purity of the this compound stock using analytical methods like ¹H NMR or FTIR spectroscopy. 2. Prepare fresh stock solutions more frequently. 3. Ensure proper storage conditions (see FAQs).
Formation of a precipitate in the reaction mixture. Hydrolysis of this compound to nervonic acid, which may have lower solubility in the reaction solvent.1. Confirm the identity of the precipitate using analytical techniques. 2. Strictly use anhydrous solvents and reagents. 3. Perform reactions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Unexpected pH changes in the experimental system. Formation of hydrochloric acid (HCl) as a byproduct of hydrolysis.1. Monitor the pH of your system. 2. If buffering is possible without interfering with the reaction, consider using an appropriate anhydrous buffer system. 3. Minimize exposure to moisture to prevent HCl formation.
Low yield of the desired product. Loss of this compound due to degradation.1. Quantify the concentration of your this compound solution before use. 2. Increase the molar excess of this compound if partial degradation is unavoidable. 3. Optimize reaction conditions to be as rapid and efficient as possible to minimize the time for degradation to occur.

Quantitative Data on Acyl Chloride Stability

Acyl Chloride Temperature (°C) Solvent Pseudo-first-order rate constant (k, s⁻¹)
Acetyl chloride1010% water in acetone7.032 x 10⁻³
Methyl chloroformate25Water8.1 x 10⁻⁴
Ethyl chloroformate25Water5.3 x 10⁻⁴
Propyl chloroformate25Water4.9 x 10⁻⁴

Experimental Protocols

Protocol for Handling and Preparing a Stock Solution of this compound

This protocol describes the preparation of a stock solution of this compound using air-sensitive techniques to minimize degradation.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Oven-dried glassware (e.g., volumetric flask, vials with PTFE-lined caps)

  • Syringes and needles (oven-dried)

  • Glove box or Schlenk line with a supply of inert gas (argon or nitrogen)

  • Septa

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at a minimum of 125°C overnight and cool under a stream of inert gas.

  • Inert Atmosphere: Perform all manipulations inside a glove box or on a Schlenk line under a positive pressure of inert gas.

  • Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Dispensing: Using a dried syringe, carefully withdraw the desired volume of this compound.

  • Dilution: Add the this compound to the oven-dried volumetric flask already containing the anhydrous solvent.

  • Mixing and Storage: Cap the flask, gently mix, and if not for immediate use, transfer aliquots to smaller, sealed vials under an inert atmosphere for long-term storage at ≤ -16°C.

Protocol for Monitoring this compound Stability by ¹H NMR Spectroscopy

This protocol outlines a method to monitor the degradation of this compound over time by observing the formation of nervonic acid.

Materials:

  • This compound solution in a deuterated anhydrous solvent (e.g., CDCl₃)

  • NMR tubes with caps

  • Internal standard (e.g., tetramethylsilane - TMS)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox, prepare a solution of this compound in the deuterated solvent with a known concentration of an internal standard.

  • Initial Spectrum (T=0): Acquire a ¹H NMR spectrum of the freshly prepared solution. Identify the characteristic proton signals for this compound. The protons adjacent to the carbonyl group are particularly indicative.

  • Incubation: Store the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to air).

  • Time-course Spectra: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours, weekly).

  • Data Analysis: Monitor for the appearance and increase in the intensity of signals corresponding to nervonic acid, the hydrolysis product. The protons adjacent to the carboxylic acid group in nervonic acid will have a different chemical shift compared to those next to the acyl chloride group.

  • Quantification: The percentage of degradation can be estimated by comparing the integration of the product peaks to the remaining starting material peaks, relative to the internal standard.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handle Handling cluster_storage Storage cluster_use Use cluster_monitor Monitoring prep Preparation handle Handling in Inert Atmosphere storage Long-Term Storage use Experimental Use monitor Stability Monitoring oven_dry Oven-dry glassware cool_inert Cool under inert gas oven_dry->cool_inert glovebox Use Glovebox/Schlenk Line cool_inert->glovebox aliquot Aliquot into single-use vials glovebox->aliquot freeze Store at <= -16°C aliquot->freeze inert_gas Store under inert gas freeze->inert_gas anhydrous_solvents Use anhydrous solvents inert_gas->anhydrous_solvents fresh_stock Use fresh stock solution anhydrous_solvents->fresh_stock nmr ¹H NMR Spectroscopy fresh_stock->nmr ftir FTIR Spectroscopy fresh_stock->ftir

Workflow for handling this compound.

degradation_pathway Primary Degradation Pathway of this compound nervonoyl_chloride This compound (C₂₄H₄₅ClO) nervonic_acid Nervonic Acid (C₂₄H₄₆O₂) nervonoyl_chloride->nervonic_acid Hydrolysis hcl Hydrochloric Acid (HCl) nervonoyl_chloride->hcl water Water (H₂O) (from atmosphere or impure solvents) water->nervonic_acid water->hcl

Primary degradation pathway of this compound.

nervonic_acid_biosynthesis Biosynthesis of Nervonic Acid and its Role in Myelin oleic_acid Oleic Acid (C18:1) elongation Fatty Acid Elongation oleic_acid->elongation erucic_acid Erucic Acid (C22:1) elongation->erucic_acid nervonic_acid Nervonic Acid (C24:1) erucic_acid->nervonic_acid Elongation sphingolipids Nervonyl Sphingolipids nervonic_acid->sphingolipids Incorporation myelin Myelin Sheath of Nerve Fibers sphingolipids->myelin Component of

Biosynthesis of nervonic acid and its role.

References

Technical Support Center: Refining Analytical Methods for Accurate Nervonoyl Chloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Nervonoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: Why is direct analysis of this compound challenging?

A1: Direct analysis of this compound is difficult due to its high reactivity and instability.[1] As an acyl chloride, it readily reacts with nucleophiles, including water (hydrolysis) from atmospheric moisture or solvents, leading to its degradation into nervonic acid. This reactivity can result in inaccurate quantification and damage to analytical columns. Therefore, derivatization is a commonly employed strategy to convert this compound into a more stable compound suitable for analysis.[1]

Q2: What are the most common analytical techniques for quantifying this compound?

A2: The most common analytical techniques for quantifying long-chain fatty acyl chlorides like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), typically coupled with a detector like a Flame Ionization Detector (FID) for GC or a UV or Mass Spectrometry (MS) detector for HPLC.[2][3] Due to the challenges of direct analysis, these methods almost always involve a derivatization step.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Yes, derivatization is highly recommended for the accurate quantification of this compound, particularly for GC analysis.[3] For GC, derivatization to its methyl ester (Nervonoyl methyl ester) is a common practice to increase volatility and thermal stability. For HPLC analysis, derivatization can improve chromatographic retention, peak shape, and detector response.

Q4: What are suitable derivatization reagents for this compound?

A4: For GC analysis, the most common approach is to convert this compound to its corresponding methyl ester using an alcohol like methanol. For HPLC analysis with UV detection, derivatizing agents that introduce a chromophore are used. Phenacyl esters are frequently used derivatives for fatty acids in HPLC analysis.

Q5: How should I store this compound to ensure its stability?

A5: this compound should be stored under strictly anhydrous (moisture-free) conditions to prevent hydrolysis. It is advisable to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature as recommended by the supplier. Taking smaller working aliquots from a larger stock bottle can help maintain the integrity of the bulk material by minimizing exposure to atmospheric moisture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte derivative. 2. Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase. 3. Secondary Interactions: Silanol groups on the column interacting with the analyte. 4. Column Degradation: Loss of stationary phase or contamination.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) or use an end-capped column. 4. Flush the column with a strong solvent, or if the problem persists, replace the column.
Inconsistent Retention Times 1. Inadequate Column Equilibration: Not allowing sufficient time for the column to equilibrate with the initial mobile phase conditions between runs. 2. Mobile Phase Composition Changes: Evaporation of volatile mobile phase components or improper mixing. 3. Temperature Fluctuations: Inconsistent column temperature. 4. Pump Malfunction: Inconsistent flow rate.1. Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before each injection. 2. Prepare fresh mobile phase daily and keep solvent reservoirs capped. 3. Use a column oven to maintain a constant temperature. 4. Check the pump for leaks and perform regular maintenance.
Low Signal Intensity/Poor Sensitivity 1. Incomplete Derivatization: The derivatization reaction did not go to completion. 2. Degradation of Analyte: The this compound or its derivative degraded before or during analysis. 3. Suboptimal Detection Wavelength (UV): The selected wavelength is not at the absorbance maximum of the derivative. 4. Ion Suppression (MS): Co-eluting matrix components are suppressing the ionization of the analyte derivative.1. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). 2. Ensure all solvents and reagents are anhydrous. Analyze samples promptly after preparation. 3. Determine the absorbance maximum of the derivatized standard by scanning with a UV-Vis spectrophotometer. 4. Improve sample cleanup, modify the chromatographic gradient to better separate the analyte from interferences, or use a stable isotope-labeled internal standard.
GC Method Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Active Sites in the Inlet or Column: Interaction of the analyte with active sites. 2. Column Contamination: Buildup of non-volatile residues on the column.1. Use a deactivated inlet liner and a high-quality capillary column. Consider silylation of the liner. 2. Bake out the column at the maximum recommended temperature. If the problem persists, trim the first few centimeters of the column or replace it.
Ghost Peaks 1. Carryover from Previous Injections: Adsorption of the analyte in the injection port or on the column. 2. Septum Bleed: Degradation of the injector septum at high temperatures.1. Increase the injector temperature and use a solvent wash between runs. 2. Use a high-quality, low-bleed septum and replace it regularly.
Inaccurate Quantification 1. Incomplete Derivatization: The conversion to the methyl ester is not quantitative. 2. Thermal Degradation: The analyte derivative is degrading in the hot injector. 3. Discrimination in the Injector: Higher boiling point compounds are not transferred to the column as efficiently as lower boiling point compounds.1. Optimize the methylation reaction (e.g., using BF3-methanol or HCl-methanol) and verify completion. 2. Use a lower injector temperature or a pulsed splitless injection. 3. Use an appropriate internal standard that has similar properties to the analyte.

Experimental Protocols

Representative GC-MS Method for Nervonic Acid Methyl Ester (this compound Derivative)

This protocol is adapted from a method for the analysis of nervonic acid methyl esters in a food matrix and can be considered a starting point for the quantification of derivatized this compound.

1. Derivatization of this compound to Nervonic Acid Methyl Ester:

  • Carefully react a known amount of this compound with anhydrous methanol. The reaction can be catalyzed by a small amount of acetyl chloride or by using a reagent like BF3-methanol. The reaction should be performed in a sealed vial under an inert atmosphere to prevent moisture contamination. After the reaction is complete, the excess methanol and catalyst are typically removed under a stream of nitrogen. The resulting Nervonic Acid Methyl Ester is then dissolved in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Parameters:

  • GC System: Agilent 6890N or equivalent

  • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar GC column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp 1: 4°C/min to 240°C, hold for 10 min.

  • MS System: Agilent 5973N Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use a suitable internal standard, such as Tricosanoic acid (23:0), for accurate quantification.

Data Presentation

The following table summarizes representative performance data for the analysis of nervonic acid, the hydrolysis product of this compound. This data can be used as a benchmark when developing and validating a method for this compound.

Parameter Value Method Reference
Linearity (Correlation Coefficient, r²) > 0.999LC-GC-FID
Concentration Range 0.05–10 µg/mLLC-GC-FID
Repeatability (RSD) < 4%LC-GC-FID

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., with Methanol for GC) Sample->Derivatization Anhydrous Conditions Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Injection Integration Peak Integration GCMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the quantitative analysis of this compound using GC-MS.

troubleshooting_workflow Start Problem Encountered (e.g., Poor Peak Shape) CheckMethod Review Method Parameters (Mobile Phase, Temp, etc.) Start->CheckMethod CheckSample Examine Sample Preparation (Derivatization, Dilution) Start->CheckSample CheckInstrument Inspect Instrument (Column, Injector, Detector) Start->CheckInstrument OptimizeMethod Optimize Method Parameters CheckMethod->OptimizeMethod RederiveSample Prepare Fresh Sample/ Optimize Derivatization CheckSample->RederiveSample PerformMaintenance Perform Instrument Maintenance CheckInstrument->PerformMaintenance Resolved Problem Resolved OptimizeMethod->Resolved RederiveSample->Resolved PerformMaintenance->Resolved

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Overcoming Cellular Resistance by Targeting Chloride Channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at overcoming cellular resistance by targeting chloride channels.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving chloride channel inhibitors to overcome drug resistance.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no synergistic effect of chloride channel inhibitor with chemotherapeutic agent. 1. Suboptimal concentration of the inhibitor or chemotherapeutic drug.2. Incorrect timing of drug co-administration.3. Cell line is not dependent on the targeted chloride channel for resistance.4. Degradation of the inhibitor or chemotherapeutic agent.1. Perform a dose-response matrix (checkerboard) assay to determine the optimal concentrations for synergy.2. Experiment with different administration schedules (e.g., pre-incubation with the inhibitor, simultaneous administration, or post-incubation).3. Verify the expression and activity of the target chloride channel (e.g., ClC-3, CLIC1) in your resistant cell line using qPCR, Western blot, or patch-clamp techniques.4. Prepare fresh stock solutions of the compounds and store them appropriately, protected from light and at the recommended temperature.
High background or false positives in cell viability assays (e.g., MTT, XTT). 1. Interference of the chloride channel inhibitor with the assay reagents.2. Changes in cellular metabolism induced by the inhibitor that are independent of cell viability.3. Contamination of cell cultures.1. Run a control with the inhibitor in cell-free media to check for direct reduction of the assay substrate.2. Use a complementary viability assay that measures a different cellular parameter (e.g., ATP levels with CellTiter-Glo® or membrane integrity with trypan blue exclusion).3. Regularly test cell lines for mycoplasma contamination and maintain aseptic cell culture techniques.[1]
Difficulty in obtaining a Gigaohm seal during patch-clamp experiments to measure chloride channel activity. 1. Unhealthy cells or poor membrane condition.2. Incorrect pipette resistance or shape.3. Debris or contamination on the cell surface or in the solutions.1. Ensure cells are in a logarithmic growth phase and have not been over-trypsinized. Use fresh, healthy cultures for recordings.2. Fabricate pipettes with a resistance of 6-8 MΩ. The tip should be smooth and fire-polished.[2]3. Filter all solutions on the day of the experiment. Gently perfuse the recording chamber to clear away any debris from the cell surface before attempting to seal.
Low protein yield or faint bands in Western blot for chloride channels or resistance markers (e.g., P-glycoprotein). 1. Inefficient protein extraction from the cell membrane.2. Low abundance of the target protein.3. Inappropriate antibody dilution or incubation time.1. Use a lysis buffer containing detergents optimized for membrane protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors).2. Increase the amount of total protein loaded onto the gel (up to 50 µg per lane).3. Optimize the primary antibody concentration and consider an overnight incubation at 4°C to enhance the signal.[3]

Frequently Asked Questions (FAQs)

Q1: Which chloride channel should I target to overcome resistance in my cancer cell line?

A1: The choice of a specific chloride channel target depends on the cancer type and the mechanism of resistance. Several chloride channels, including members of the CLC, CLIC, and VRAC families, have been implicated in multidrug resistance.[4][5] For instance, ClC-3 has been linked to resistance by promoting the acidification of intracellular compartments, which can sequester chemotherapeutic drugs. CLIC1 is associated with the positive regulation of the drug efflux pump MRP1. It is recommended to first assess the expression profile of different chloride channels in your resistant cell line to identify potential targets.

Q2: What are some common chloride channel inhibitors I can use in my experiments?

A2: Several non-specific chloride channel blockers are commonly used in research to study their role in drug resistance. These include:

  • DIDS (4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid): A blocker of anion exchangers and some chloride channels. It has been shown to synergistically enhance the apoptotic effects of chemotherapeutic agents like BCNU in resistant cancer stem cells.

  • NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid): A broad-spectrum chloride channel blocker.

  • Tamoxifen: While known as a selective estrogen receptor modulator, it also has off-target effects as a chloride channel inhibitor.

Q3: How can I determine if the combination of a chloride channel inhibitor and a chemotherapeutic drug is synergistic?

A3: The synergistic effect of two drugs can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. This requires generating dose-response curves for each drug individually and in combination.

Q4: My chloride channel inhibitor is not water-soluble. How should I prepare it for cell culture experiments?

A4: Many inhibitors are hydrophobic and require an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure that the final concentration of DMSO in your experiments is low (typically <0.1%) and that you include a vehicle control (media with the same concentration of DMSO) in all your experiments, as DMSO itself can have effects on cell growth and metabolism.

Q5: What are the key signaling pathways modulated by chloride channels in the context of drug resistance?

A5: Chloride channels can influence several signaling pathways involved in cell survival, proliferation, and apoptosis, thereby contributing to drug resistance. Key pathways include the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway. For example, overexpression of ClC-3 can activate the NF-κB pathway, leading to the upregulation of P-glycoprotein, a major drug efflux pump.

Quantitative Data Summary

The following tables summarize the efficacy of chloride channel inhibitors in overcoming chemoresistance.

Table 1: IC50 Values of Cisplatin in Combination with a Curcumin Analog (PAC) in Oral Cancer Cells

TreatmentIC50 of Cisplatin (nM)
Cisplatin alone0.7
Cisplatin + 2.5 µM PAC0.2
Cisplatin + 5 µM PAC0.07
Data synthesized from a study on oral cancer cells, demonstrating the synergistic effect of a curcumin analog (PAC), which has chloride channel modulating properties, with cisplatin.

Table 2: Effect of Dipyridamole (DPM) on Cisplatin Cytotoxicity in Human Breast Cancer Cells

Cell LineTreatmentReduction in Cisplatin IC50
MDA/S (Cisplatin-sensitive)30 µM DPM39%
MDA/R (Cisplatin-resistant)30 µM DPM39%
This table shows that DPM, a compound with multiple biological activities including potential effects on ion transport, can enhance the cytotoxicity of cisplatin in both sensitive and resistant breast cancer cells.

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well flat-bottom plates

  • Resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • Chloride channel inhibitor and chemotherapeutic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treat the cells with various concentrations of the chloride channel inhibitor, chemotherapeutic agent, or their combination. Include untreated and vehicle-treated controls. The final volume in each well should be 200 µL.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • 6-well plates or T25 flasks

  • Resistant cancer cell lines

  • Chloride channel inhibitor and chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to about 70-80% confluency.

  • Treat the cells with the chloride channel inhibitor, chemotherapeutic agent, or their combination for the desired time. Include appropriate controls.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot for P-glycoprotein and ClC-3

This protocol is for detecting the expression levels of the drug resistance marker P-glycoprotein and the chloride channel ClC-3.

Materials:

  • Resistant and sensitive cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-P-glycoprotein, anti-ClC-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Visualizations

Signaling Pathways and Workflows

Chemoresistance_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chemo_Drug Chemotherapeutic Drug Pgp P-glycoprotein (MDR1) Chemo_Drug->Pgp Efflux ClC3 ClC-3 IKK IKK ClC3->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inactivates) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MDR1_gene MDR1 Gene NFkB_nuc->MDR1_gene Promotes Transcription MDR1_gene->Pgp Expression

Caption: NF-κB signaling pathway in ClC-3 mediated chemoresistance.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Resistant vs. Sensitive Cell Lines treatment Treatment: 1. Chemo Drug 2. Cl- Channel Inhibitor 3. Combination start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Western Blot (P-gp, ClC-3) treatment->western analysis Data Analysis: - IC50 Calculation - Synergy Analysis (CI) - Protein Expression Levels viability->analysis apoptosis->analysis western->analysis conclusion Conclusion: Evaluate potential of Cl- channel inhibitor to overcome resistance analysis->conclusion

Caption: General workflow for testing chloride channel inhibitors.

Caption: Interpreting Annexin V/PI flow cytometry data.

References

Technical Support Center: A Troubleshooting Guide for Nervonoyl Chloride-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving Nervonoyl chloride. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low or no yield of my desired N-nervonoyl amide or nervonoyl ester product. What are the potential causes and solutions?

A1: Low product yield is a common issue in reactions with long-chain acyl chlorides like this compound. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Moisture Contamination: this compound is highly reactive towards water. Any moisture present in the reaction setup will lead to hydrolysis of the acyl chloride back to nervonic acid, reducing the amount of reactant available for your desired transformation.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the reaction temperature.

  • Steric Hindrance: The long C24 alkyl chain of this compound can cause steric hindrance, slowing down the reaction rate, especially with bulky nucleophiles.

    • Solution: The use of a catalyst can help overcome steric hindrance. For amidations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. For esterifications, particularly with hindered alcohols, specialized catalysts may be required. Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier.

  • Poor Solubility: this compound, being a long-chain lipid, may have poor solubility in some common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution: Choose a solvent in which all reactants are soluble. Aprotic, non-polar solvents like hexane, chloroform, or benzene are generally good choices for long-chain fatty acid derivatives.[1] It may be necessary to screen several anhydrous solvents to find the optimal one for your specific reaction.

Q2: My final product is discolored or contains significant impurities after work-up and purification. What could be the cause?

A2: Product contamination can arise from side reactions, degradation during work-up, or inefficient purification.

  • Side Reactions: At elevated temperatures, side reactions can lead to the formation of colored byproducts.

    • Solution: Optimize the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to minimize side product formation.

  • Degradation during Purification: Long-chain acyl chlorides and their products can be sensitive to high temperatures.

    • Solution: If purifying by distillation, ensure it is performed under a high vacuum to lower the boiling point and prevent thermal decomposition. For non-volatile products, column chromatography is a milder purification method.

  • Inefficient Purification: The chosen purification method may not be effectively separating the product from unreacted starting materials or byproducts.

    • Solution: For column chromatography, experiment with different solvent systems to achieve better separation. High-Performance Liquid Chromatography (HPLC) can be a powerful tool for purifying nervonoyl-containing compounds.[1][2][3]

Q3: How should I handle and store this compound to ensure its stability and reactivity?

A3: Proper handling and storage are critical for maintaining the quality of this compound.

  • Handling: Due to its reactivity with moisture, always handle this compound under an inert, anhydrous atmosphere (e.g., in a glove box or under a stream of nitrogen or argon). It is also corrosive and a lachrymator, so appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere. It should be kept in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as water, alcohols, and strong bases.

Data Presentation

The following table provides an illustrative example of how to structure quantitative data for the optimization of a generic N-acylation reaction of a primary amine with a long-chain acyl chloride like this compound. Specific yields will vary depending on the substrates and precise conditions.

Entry Solvent Base (equiv.) Temperature (°C) Time (h) Yield (%)
1DichloromethaneTriethylamine (1.2)0 to RT1275
2TetrahydrofuranTriethylamine (1.2)0 to RT1280
3ToluenePyridine (1.5)RT2465
4DichloromethaneTriethylamine (1.2) + DMAP (0.1)0 to RT890
5TetrahydrofuranN,N-Diisopropylethylamine (1.5)RT1885

Experimental Protocols

Protocol 1: General Procedure for N-Acylation (Amide Synthesis)

This protocol describes a general method for the synthesis of an N-nervonoyl amide from a primary or secondary amine.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). If the amine is a salt, use an additional equivalent of base. For less reactive amines, a catalytic amount of DMAP (0.1 equivalents) can be added.

  • Addition of this compound: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent. Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for O-Acylation (Ester Synthesis)

This protocol outlines a general method for the synthesis of a nervonoyl ester from an alcohol or phenol.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane). For sterically hindered alcohols, a more potent catalyst like 1-methylimidazole may be beneficial.

  • Addition of this compound: Cool the reaction mixture to 0 °C. Slowly add this compound (1.1 equivalents) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the organic solvent and wash sequentially with water, dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

This compound is a precursor for the synthesis of nervonoyl-containing sphingolipids, particularly N-nervonoyl-sphingosine (C24:1 ceramide). Ceramides are crucial lipid second messengers involved in a variety of cellular processes, including neuronal growth, differentiation, and apoptosis. The specific acyl chain length of the ceramide can influence its biological function.

Diagram 1: De Novo Synthesis of N-Nervonoyl Ceramide

The following diagram illustrates the incorporation of nervonic acid (derived from this compound) into the de novo sphingolipid synthesis pathway.

de_novo_synthesis De Novo Synthesis of N-Nervonoyl Ceramide cluster_ER Endoplasmic Reticulum serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ksr 3-Ketosphinganine Reductase ketosphinganine->ksr sphinganine Sphinganine (Dihydrosphingosine) ksr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers nervonoyl_coa Nervonoyl-CoA (from this compound) nervonoyl_coa->cers dihydroceramide N-Nervonoyl-dihydrosphingosine (Dihydroceramide) cers->dihydroceramide degs1 Dihydroceramide Desaturase (DEGS1) dihydroceramide->degs1 ceramide N-Nervonoyl-sphingosine (C24:1 Ceramide) degs1->ceramide troubleshooting_workflow Troubleshooting Workflow for Low Product Yield start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture dry_reagents Use Anhydrous Solvents & Flame-Dried Glassware check_moisture->dry_reagents Yes check_completion Monitor Reaction Progress (TLC) check_moisture->check_completion No inert_atmosphere Perform Reaction Under Inert Atmosphere (N2/Ar) dry_reagents->inert_atmosphere inert_atmosphere->check_completion extend_time Extend Reaction Time check_completion->extend_time Incomplete increase_temp Increase Reaction Temperature check_completion->increase_temp Incomplete check_solubility Assess Reactant Solubility check_completion->check_solubility Complete but low yield optimize_conditions Re-evaluate and Optimize Conditions extend_time->optimize_conditions increase_temp->optimize_conditions change_solvent Screen Alternative Anhydrous Solvents check_solubility->change_solvent Poor consider_sterics Consider Steric Hindrance check_solubility->consider_sterics Good change_solvent->optimize_conditions add_catalyst Add Catalyst (e.g., DMAP) consider_sterics->add_catalyst Likely consider_sterics->optimize_conditions Unlikely add_catalyst->optimize_conditions

References

Validation & Comparative

A Comparative Analysis of Nervonoyl Chloride Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the chemical reactivity of nervonoyl chloride in comparison to other acyl chlorides, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, a C24:1 very-long-chain monounsaturated acyl chloride, is a valuable synthetic intermediate in the fields of neuroscience and drug development due to the biological significance of its parent fatty acid, nervonic acid. Understanding its reactivity profile in comparison to other acyl chlorides is crucial for optimizing synthetic routes and designing novel therapeutics. Generally, the reactivity of acyl chlorides is governed by the electrophilicity of the carbonyl carbon. However, structural features such as chain length, unsaturation, and steric hindrance introduce significant variations.

This guide provides a comparative analysis of the reactivity of this compound with other representative acyl chlorides. While specific kinetic data for this compound is limited in the public domain, this comparison is built upon established principles of organic chemistry and available data for structurally similar acyl chlorides. The primary factors influencing this compound's reactivity are the steric hindrance imparted by its long C24 alkyl chain, which can modulate its reaction rates compared to shorter-chain analogs. The electronic contribution of the distant cis-double bond at the ω-9 position is generally considered to be minimal.

I. General Reactivity of Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1][2] This high reactivity stems from the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] The general order of reactivity for carboxylic acid derivatives is:

Acyl Chloride > Acid Anhydride > Ester > Amide [4]

The chloride ion is an excellent leaving group, which further drives these substitution reactions to completion. Common reactions of acyl chlorides include hydrolysis, alcoholysis (esterification), and aminolysis (amidation).

II. Comparative Reactivity of this compound

The reactivity of this compound is best understood by comparing it to other acyl chlorides with varying structural features.

A. Factors Influencing Reactivity:
  • Steric Hindrance: The long C24 alkyl chain of this compound presents significant steric bulk around the carbonyl group. This can hinder the approach of nucleophiles, leading to slower reaction rates compared to short-chain acyl chlorides like acetyl chloride. This effect is more pronounced with bulkier nucleophiles.

  • Electronic Effects: The electronic effect of the double bond in the C15 position (cis-15-tetracosenoyl chloride) is minimal due to its distance from the reactive carbonyl center. Therefore, its influence on the electrophilicity of the carbonyl carbon is largely negligible compared to the steric effects of the entire chain.

  • Chain Length: Very-long-chain acyl chlorides, like this compound, may exhibit slightly different solubility profiles in various solvents compared to their shorter-chain counterparts, which can indirectly influence reaction rates.

B. Qualitative Reactivity Comparison:

Based on these principles, a qualitative comparison of this compound's reactivity with other common acyl chlorides can be summarized as follows:

Acyl ChlorideStructureKey FeaturesExpected Relative Reactivity vs. This compoundRationale
Acetyl ChlorideCH₃COClShort-chain, saturatedHigherMinimal steric hindrance allows for rapid nucleophilic attack.
Benzoyl ChlorideC₆H₅COClAromaticLowerThe phenyl group's resonance delocalizes the positive charge on the carbonyl carbon, stabilizing it and reducing electrophilicity.
Stearoyl ChlorideC₁₇H₃₅COClLong-chain, saturatedSimilarPossesses a long alkyl chain, leading to comparable steric hindrance.
Oleoyl ChlorideC₁₇H₃₃COClLong-chain, monounsaturatedSimilarSimilar chain length and a double bond suggest comparable steric and electronic effects.

III. Quantitative Data Presentation

Acyl ChlorideSolventTemperature (°C)Rate Constant (s⁻¹)
Acetyl Chloride99% H₂O / 1% Acetone25~1.8 x 10⁻¹
Benzoyl Chloride99% H₂O / 1% Acetone258.3 x 10⁻³

Note: The rate constant for acetyl chloride is significantly higher than that of benzoyl chloride, illustrating the impact of electronic effects on reactivity.

IV. Experimental Protocols

The following are representative experimental protocols for key reactions involving long-chain acyl chlorides, which can be adapted for this compound.

A. Protocol 1: Hydrolysis of a Long-Chain Acyl Chloride

Objective: To determine the rate of hydrolysis of a long-chain acyl chloride by monitoring the formation of hydrochloric acid.

Methodology:

  • Preparation: A solution of the long-chain acyl chloride (e.g., oleoyl chloride as an analog for this compound) is prepared in a suitable water-miscible solvent (e.g., acetone or dioxane) to a known concentration.

  • Reaction Initiation: A known volume of the acyl chloride solution is rapidly injected into a stirred, thermostated reaction vessel containing a known volume of a water/solvent mixture.

  • Monitoring: The progress of the hydrolysis reaction is monitored by measuring the change in conductivity of the solution over time. The increase in conductivity is proportional to the formation of HCl.

  • Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity against time.

B. Protocol 2: Esterification of an Alcohol with a Long-Chain Acyl Chloride

Objective: To synthesize an ester from a long-chain acyl chloride and an alcohol.

Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the long-chain acyl chloride (1.05 eq) in the same dry solvent to the stirred alcohol solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

C. Protocol 3: Amidation of a Primary Amine with a Long-Chain Acyl Chloride

Objective: To synthesize an N-substituted amide from a long-chain acyl chloride and a primary amine.

Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (2.2 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF). The excess amine acts as a base to neutralize the HCl byproduct.

  • Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add a solution of the long-chain acyl chloride (1.0 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, dilute the mixture with the solvent and wash with dilute HCl to remove excess amine. The organic layer is then washed with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide, which can be further purified by recrystallization or column chromatography.

V. Signaling Pathways Involving Nervonic Acid

Nervonic acid, the carboxylic acid precursor to this compound, and its derivatives are implicated in several important biological signaling pathways, particularly in the central nervous system.

A. PI3K/AKT/mTOR Signaling Pathway

Nervonic acid has been shown to activate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. This pathway is often dysregulated in neurological disorders and cancer.

PI3K_AKT_mTOR_Pathway extracellular Growth Factor / Nervonic Acid Derivative receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 akt AKT pip3->akt Activates pten PTEN pip3->pten Inhibits mtorc1 mTORC1 akt->mtorc1 Activates cell_growth Cell Growth & Proliferation mtorc1->cell_growth Promotes

Caption: PI3K/AKT/mTOR signaling pathway activated by nervonic acid derivatives.

B. GPR120 Signaling Pathway

Nervonic acid, as a long-chain fatty acid, is a potential ligand for G-protein coupled receptor 120 (GPR120), a receptor involved in anti-inflammatory and insulin-sensitizing effects.

GPR120_Signaling_Pathway nervonic_acid Nervonic Acid gpr120 GPR120 nervonic_acid->gpr120 Binds & Activates beta_arrestin2 β-Arrestin 2 gpr120->beta_arrestin2 Recruits tab1 TAB1 beta_arrestin2->tab1 Binds tak1 TAK1 beta_arrestin2->tak1 Inhibits Activation nf_kb NF-κB Pathway tak1->nf_kb Activates inflammation Inflammatory Response nf_kb->inflammation Promotes

Caption: Anti-inflammatory signaling via the GPR120 pathway by nervonic acid.

VI. Conclusion

This compound's reactivity is characteristic of a long-chain acyl chloride, where steric hindrance plays a more significant role than the electronic effects of its distant double bond. While it is expected to be less reactive than short-chain acyl chlorides like acetyl chloride, its reactivity is likely comparable to other long-chain saturated and unsaturated acyl chlorides such as stearoyl and oleoyl chloride. The provided experimental protocols offer a foundation for its use in synthesis, and the outlined signaling pathways highlight the biological relevance of its derivatives, underscoring the importance of this compound as a tool in chemical biology and drug discovery. Further quantitative kinetic studies are warranted to provide a more precise understanding of its reactivity profile.

References

A Comparative Study of Nervonoyl Chloride and Oleoyl Chloride in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Acyl Chloride for the Synthesis of Bioactive Lipids.

In the realm of lipid synthesis, the choice of acylating agent is paramount to achieving desired product yields and biological functionalities. This guide provides a comprehensive comparison of two key long-chain unsaturated acyl chlorides: Nervonoyl chloride and Oleoyl chloride. While both are pivotal for introducing specific fatty acyl chains into lipid backbones, their distinct structural characteristics and the biological significance of their parent fatty acids dictate their suitability for different research and drug development applications.

Chemical and Physical Properties: A Head-to-Head Comparison

While comprehensive experimental data for this compound is less readily available compared to the more common Oleoyl chloride, a comparison of their known and inferred properties provides a basis for understanding their behavior in synthetic reactions.

PropertyThis compoundOleoyl Chloride
Molecular Formula C24H45ClO[1]C18H33ClO[2][3]
Molecular Weight 385.07 g/mol [1]300.91 g/mol [3]
Parent Fatty Acid Nervonic Acid (24:1, n-9)Oleic Acid (18:1, n-9)
Appearance Inferred to be a liquid or low-melting solidColorless to pale yellow liquid
Boiling Point Not available193 °C at 4 mmHg
Density Not available0.91 g/mL at 25 °C
Solubility Inferred to be soluble in organic solvents like chloroformSoluble in organic solvents such as chloroform and ether
Reactivity Highly reactive acyl chloride, sensitive to moistureHighly reactive acyl chloride, sensitive to moisture, readily hydrolyzes

Biological Significance: Tailoring Lipids for Targeted Functions

The primary distinction between this compound and Oleoyl chloride lies in the biological roles of the fatty acyl chains they introduce. This dictates their application in the synthesis of lipids for specific therapeutic and research areas.

This compound is the precursor for incorporating nervonic acid into complex lipids. Nervonic acid is a very-long-chain monounsaturated fatty acid that is highly enriched in the white matter of the brain and the myelin sheath of nerve fibers. Its presence is critical for:

  • Neuronal Health and Development: Nervonic acid-containing sphingolipids are integral to the structure and function of neuronal membranes, playing roles in cell signaling, apoptosis, and neurotransmission.

  • Myelination and Remyelination: These lipids are essential for the formation and maintenance of the myelin sheath, making them a key area of research for neurodegenerative diseases such as multiple sclerosis.

The synthesis of nervonic acid-containing sphingolipids, such as nervonyl-ceramides and sphingomyelin, is therefore a primary application for this compound in the development of therapies for neurological disorders.

Oleoyl Chloride is used to introduce the oleoyl group, one of the most common monounsaturated fatty acids in nature. Oleic acid is a key component of membrane phospholipids and triglycerides and is involved in a variety of cellular processes:

  • Membrane Fluidity and Structure: Oleic acid-containing phospholipids contribute to the fluidity and integrity of cell membranes.

  • Cell Signaling: Oleic acid and its derivatives can act as signaling molecules, for instance, by activating the PI3K/Akt pathway, which is involved in cell proliferation, survival, and metabolism.

  • Drug Delivery: The physicochemical properties of oleic acid are leveraged in the formulation of drug delivery systems.

Consequently, Oleoyl chloride is a versatile reagent for synthesizing a wide range of lipids for studies on membrane biology, cell signaling, and for use as excipients in pharmaceutical formulations.

Experimental Protocols for Lipid Synthesis

General Experimental Workflow

G reagents Reactants (Acyl Chloride, Backbone, Catalyst) reaction Acylation Reaction (Anhydrous Solvent, Inert Atmosphere) reagents->reaction 1. Mixing quench Reaction Quenching reaction->quench 2. Stopping the reaction extraction Solvent Extraction quench->extraction 3. Initial Separation purification Purification (Column Chromatography) extraction->purification 4. Isolation characterization Characterization (TLC, NMR, MS) purification->characterization 5. Analysis product Pure Lipid Product characterization->product 6. Verification

Caption: General workflow for lipid synthesis using acyl chlorides.

I. Synthesis of a Diacyl-Glycerophospholipid

This protocol describes the acylation of a glycerophosphocholine (GPC) backbone.

Materials:

  • Glycerophosphocholine (GPC) or a suitable lysophospholipid

  • This compound or Oleoyl chloride (2.2 equivalents)

  • Anhydrous pyridine or another suitable base/solvent

  • Anhydrous chloroform or dichloromethane

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvent systems for column chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

  • Preparation: Dry the GPC backbone under high vacuum for several hours to remove any residual water. All glassware should be oven-dried and cooled under an inert atmosphere.

  • Dissolution: Dissolve the dried GPC in anhydrous pyridine under an argon or nitrogen atmosphere.

  • Acylation: Slowly add the acyl chloride (this compound or Oleoyl chloride) dissolved in anhydrous chloroform to the GPC solution at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, quench the reaction by adding a small amount of water or methanol.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a chloroform/methanol/water mixture and perform a liquid-liquid extraction to remove water-soluble by-products.

  • Purification: Purify the crude lipid product by silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Characterization: Characterize the final product by TLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

II. Synthesis of a Sphingolipid (Ceramide)

This protocol outlines the N-acylation of a sphingosine backbone.

Materials:

  • Sphingosine

  • This compound or Oleoyl chloride (1.1 equivalents)

  • Anhydrous solvent (e.g., pyridine, dimethylformamide, or a mixture of chloroform and methanol)

  • A suitable base (e.g., triethylamine, if not using pyridine)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvent systems for column chromatography

Procedure:

  • Preparation: Ensure all reactants and solvents are anhydrous and glassware is oven-dried.

  • Dissolution: Dissolve sphingosine in the chosen anhydrous solvent system under an inert atmosphere.

  • Acylation: Add the acyl chloride (this compound or Oleoyl chloride) dropwise to the sphingosine solution at 0°C. If not using pyridine, add the base to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate or chloroform.

  • Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ceramide by silica gel column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized ceramide using TLC, NMR, and MS.

Signaling Pathway Involvement

The lipids synthesized using this compound and Oleoyl chloride are key players in distinct and vital signaling pathways.

Nervonic Acid-Containing Sphingolipids in Neuronal Signaling

Nervonic acid is a crucial component of sphingolipids, which are essential for the proper functioning of the nervous system. These lipids are not just structural components but are also involved in signal transduction that governs neuronal growth, differentiation, and survival.

G cluster_membrane Neuronal Cell Membrane cluster_raft Lipid Raft Nervonoyl_Ceramide Nervonoyl-Ceramide Myelin Myelin Sheath (Structure & Integrity) Nervonoyl_Ceramide->Myelin Signal_Transduction Signal Transduction (e.g., Receptor Clustering) Nervonoyl_Ceramide->Signal_Transduction Nervonoyl_SM Nervonoyl-Sphingomyelin Nervonoyl_SM->Myelin Nervonoyl_SM->Signal_Transduction Neuronal_Function Neuronal Growth, Differentiation, Survival Signal_Transduction->Neuronal_Function

Caption: Role of nervonic acid-containing sphingolipids in neuronal function.

Oleic Acid in the PI3K/Akt Signaling Pathway

Oleic acid can activate the PI3K/Akt signaling pathway, a central regulator of cell proliferation, growth, and survival. This activation can occur through various mechanisms, including the modulation of membrane receptor activity.

G OA Oleic Acid Receptor Membrane Receptor (e.g., GPCR, RTK) OA->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates/ inhibits Response Cellular Responses (Proliferation, Survival, Metabolism) Downstream->Response

Caption: Oleic acid-mediated activation of the PI3K/Akt signaling pathway.

Conclusion

The choice between this compound and Oleoyl chloride for lipid synthesis is fundamentally driven by the intended application of the final lipid product.

  • This compound is the reagent of choice for synthesizing sphingolipids and other complex lipids aimed at studying and potentially treating neurological disorders. Its use is critical for research focused on the myelin sheath, neuronal membrane integrity, and associated signaling pathways.

  • Oleoyl chloride offers broader applicability for synthesizing a variety of common phospholipids and triglycerides. It is an invaluable tool for studies in membrane biophysics, general cell signaling, and for the development of lipid-based drug delivery systems.

By understanding the distinct properties and biological relevance of the acyl chains these reagents introduce, researchers can make informed decisions to advance their specific scientific and therapeutic goals.

References

A Comparative Analysis of the Biological Efficacy of Nervonoyl Chloride and Nervonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Nervonoyl chloride and its parent compound, nervonic acid. The information presented herein is based on established biochemical principles and experimental data from preclinical studies.

Executive Summary

Nervonic acid is a monounsaturated omega-9 fatty acid crucial for the biosynthesis of myelin, the protective sheath surrounding nerve fibers. It has demonstrated neuroprotective, anti-inflammatory, and demyelination-inhibiting properties in various experimental models. This compound, as the acyl chloride derivative of nervonic acid, is a more reactive compound. In aqueous biological environments, it is expected to rapidly hydrolyze, yielding nervonic acid and hydrochloric acid. This hydrolysis has significant implications for its biological activity, introducing the confounding effects of localized acidification and increased chloride ion concentration, which can impact neuronal function. While no direct comparative studies exist, this guide synthesizes available data to predict and contrast the biological outcomes of using each compound.

Physicochemical Properties and Biological Fate

A key differentiator between this compound and nervonic acid lies in their chemical reactivity and subsequent fate in a biological system.

FeatureThis compoundNervonic Acid
Chemical Formula C₂₄H₄₅ClOC₂₄H₄₆O₂
Reactivity HighStable
Primary Biological Transformation Rapid hydrolysis to nervonic acid and hydrochloric acid (HCl)[1][2][3][4][5]Incorporation into cellular lipids, particularly sphingolipids in myelin.
Byproducts of Transformation Hydrochloric acid (H⁺ and Cl⁻ ions)None

Comparative Biological Efficacy

The biological effects of this compound are anticipated to be a composite of the effects of nervonic acid and the byproducts of its hydrolysis.

Biological EffectThis compound (Predicted)Nervonic Acid (Observed)
Neuroprotection The neuroprotective effects of the resulting nervonic acid may be counteracted by the localized decrease in pH and increase in chloride concentration, which can induce cellular stress.Demonstrates protection against oxidative stress-induced nerve cell damage and improves cognitive function in animal models of Alzheimer's disease.
Myelination The nervonic acid formed can contribute to myelin synthesis. However, cellular stress from hydrolysis byproducts could negatively impact oligodendrocyte function.Serves as a crucial component of sphingolipids in the myelin sheath, promoting its formation and maintenance.
Neuronal Excitability The increase in local chloride concentration can alter neuronal chloride homeostasis, potentially lowering the action potential threshold and increasing hyperexcitability.Does not directly alter the ionic balance in the same manner.
Anti-inflammatory Activity The anti-inflammatory effects of the formed nervonic acid may be complicated by the pro-inflammatory potential of localized acidosis.Exhibits anti-inflammatory properties by modulating inflammatory signaling pathways.
Cell Viability Localized acidification can be cytotoxic and may negatively impact cell viability in in vitro studies.Generally supports cell viability and protects against certain types of cellular damage.

Signaling Pathways

The primary signaling pathway associated with the therapeutic effects of nervonic acid is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Nervonic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Nervonic_Acid Nervonic Acid Nervonic_Acid->Receptor Activates

Figure 1: Nervonic acid-activated PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To empirically determine the comparative efficacy of this compound and nervonic acid, the following experimental designs are proposed.

In Vitro Neuroprotection Assay
  • Cell Line: HT22 hippocampal neuronal cells.

  • Treatment: Cells are pre-treated with equimolar concentrations of this compound or nervonic acid for 24 hours.

  • Induction of Injury: Oxidative stress is induced by adding amyloid-beta 1-42 (Aβ1-42).

  • Assessment:

    • Cell Viability: Measured using an MTT assay.

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and catalase (CAT) are quantified.

    • Mitochondrial Membrane Potential: Assessed using flow cytometry.

    • Lactate Dehydrogenase (LDH) Release: Measured to determine cytotoxicity.

In Vitro Myelination Assay
  • Culture System: Co-culture of primary oligodendrocytes and neurons.

  • Treatment: Cultures are treated with this compound or nervonic acid.

  • Assessment:

    • Myelin Formation: Myelin basic protein (MBP) expression is visualized and quantified using immunofluorescence.

    • Oligodendrocyte Morphology: The complexity of oligodendrocyte processes is analyzed.

Ex Vivo Brain Slice Culture Model
  • Model: Organotypic brain slice cultures from Shiverer mice (which lack compact myelin) can be utilized.

  • Treatment: Human iPSC-derived oligodendrocytes are transplanted onto the slices, followed by treatment with this compound or nervonic acid.

  • Assessment:

    • Myelination: The formation of new, compact myelin is assessed by staining for MBP and contactin-associated protein (Caspr).

Proposed Experimental Workflow

The following workflow is recommended for a comprehensive comparison of the two compounds.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies (Optional) Cell_Culture Neuronal Cell Culture (e.g., HT22) Treatment_InVitro Treatment: This compound vs. Nervonic Acid Cell_Culture->Treatment_InVitro Co_Culture Oligodendrocyte-Neuron Co-culture Co_Culture->Treatment_InVitro Assay_Neuroprotection Neuroprotection Assays: - Cell Viability (MTT) - Oxidative Stress (MDA, SOD) - Cytotoxicity (LDH) Treatment_InVitro->Assay_Neuroprotection Assay_Myelination Myelination Assay: - MBP Staining - Oligodendrocyte Morphology Treatment_InVitro->Assay_Myelination Brain_Slice Organotypic Brain Slice Culture Treatment_ExVivo Treatment: This compound vs. Nervonic Acid Brain_Slice->Treatment_ExVivo Assay_Remyelination Remyelination Assay: - MBP & Caspr Staining Treatment_ExVivo->Assay_Remyelination Animal_Model Animal Model of Demyelination Treatment_InVivo Systemic Administration Animal_Model->Treatment_InVivo Behavioral_Tests Behavioral Tests: - Open-Field Test Treatment_InVivo->Behavioral_Tests Histology Histological Analysis Treatment_InVivo->Histology

References

A Researcher's Guide to Confirming the Identity and Purity of Commercial Nervonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the integrity of specialized biochemicals is paramount. Nervonoyl chloride ((15Z)-tetracosenoyl chloride), a derivative of nervonic acid, is a valuable lipid tool for synthesizing sphingolipids and other molecular probes to study the myelin sheath and neurological disorders. However, the presence of impurities can significantly impact experimental outcomes. This guide provides a comparative framework for researchers to independently verify the identity and purity of commercially sourced this compound, ensuring the reliability of their studies.

Understanding Potential Impurities in Commercial this compound

The purity of a commercial sample of this compound is largely dependent on the synthetic route and subsequent purification processes. The most common method for its synthesis is the conversion of nervonic acid to the acyl chloride using a chlorinating agent. This process can introduce several types of impurities:

  • Unreacted Starting Material: The most common impurity is residual nervonic acid. Its presence can interfere with subsequent reactions where the high reactivity of the acyl chloride is required.

  • By-products from the Chlorinating Agent:

    • If thionyl chloride (SOCl₂) is used, impurities such as sulfur-containing compounds can arise.

    • When oxalyl chloride ((COCl)₂) is employed, residual oxalic acid or its derivatives might be present, though these are generally volatile and removed during workup.

    • The use of phosphorus trichloride (PCl₃) can lead to contamination with phosphorous acid or other phosphorus-containing by-products.

  • Side-Reaction Products: Isomers of this compound or shorter and longer-chain fatty acyl chlorides from impurities in the initial nervonic acid feedstock may also be present.

  • Degradation Product: Due to its reactivity, this compound is susceptible to hydrolysis back to nervonic acid upon exposure to moisture.

Analytical Techniques for Identity and Purity Assessment

A multi-pronged analytical approach is recommended to unequivocally confirm the identity and quantify the purity of this compound.

Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the molecular structure.

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides complementary information, with the carbonyl carbon of the acyl chloride appearing at a characteristic downfield chemical shift.

Mass Spectrometry (MS) confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Electron Ionization (EI)-MS: This technique will show the molecular ion peak ([M]⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom and cleavage of the alkyl chain. The presence of two isotopic peaks for the molecular ion, corresponding to ³⁵Cl and ³⁷Cl in their natural abundance ratio (approximately 3:1), is a strong indicator of a chlorinated compound.

Chromatographic Methods for Purity Determination

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing the purity of a sample by separating the main component from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying volatile impurities. As acyl chlorides can be thermally labile, careful method development is required. Derivatization to more stable esters may be necessary for robust analysis.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating this compound from non-volatile impurities like nervonic acid. A reversed-phase C18 column is typically used with a suitable organic mobile phase. A UV detector can be used for quantification, although this compound has a weak chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer as the detector would provide more universal detection.

Comparative Analysis of Commercial this compound

To illustrate the application of these techniques, we present a hypothetical comparative analysis of a commercial this compound sample against a high-purity standard and a competitor's product.

Identity Confirmation

Table 1: Spectroscopic Data for the Confirmation of this compound Identity

Analytical TechniqueExpected Result for High-Purity this compoundHypothetical Commercial Sample AHypothetical Competitor Product B
¹H NMR Triplet at ~2.85 ppm (2H, -CH₂COCl), Multiplet at ~5.35 ppm (2H, -CH=CH-), other alkyl protonsSignals consistent with the expected structureSignals consistent with the expected structure
Mass Spectrometry (EI) Molecular ion peaks at m/z 384/386 (³⁵Cl/³⁷Cl isotopes), fragments corresponding to [M-Cl]⁺ and alkyl chain cleavageMolecular ion peaks at 384/386 observed, along with a peak at m/z 366, suggesting nervonic acidMolecular ion peaks at 384/386 observed
Purity Assessment

Table 2: Chromatographic Purity Analysis of Commercial this compound

Analytical TechniqueHigh-Purity StandardHypothetical Commercial Sample AHypothetical Competitor Product B
HPLC-UV (210 nm) Purity > 99%Main peak at 95.7%, secondary peak corresponding to nervonic acid at 3.8%Main peak at 98.2%, minor unknown impurity at 1.1%
GC-MS (after derivatization) Purity > 99%Main peak at 96.1%, nervonic acid derivative at 3.5%Main peak at 98.5%, no significant impurities detected

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

NMR Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

Mass Spectrometry
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the C24 compound without degradation.

  • MS Conditions: Scan a mass range of m/z 50-500.

HPLC Analysis
  • Instrumentation: HPLC system with a UV detector or ELSD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/isopropanol (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

Visualizing the Analytical Workflow and Application

Diagrams created using Graphviz can help visualize the experimental processes and the context in which this compound is used.

experimental_workflow cluster_sample Commercial this compound Sample cluster_analysis Analytical Techniques cluster_results Data Interpretation sample Sample NMR NMR Spectroscopy (¹H, ¹³C) sample->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) sample->MS Molecular Weight & Fragmentation HPLC HPLC (UV/ELSD) sample->HPLC Separation of Components Identity Identity Confirmation NMR->Identity MS->Identity Purity Purity Assessment HPLC->Purity

Caption: Experimental workflow for the analysis of commercial this compound.

signaling_pathway Nervonoyl_Cl This compound (Research Tool) Ceramide_Synthase Ceramide Synthase Nervonoyl_Cl->Ceramide_Synthase Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Nervonyl_Ceramide Nervonyl Ceramide Ceramide_Synthase->Nervonyl_Ceramide Myelin_Sheath Myelin Sheath Component Nervonyl_Ceramide->Myelin_Sheath

Caption: Hypothetical use of this compound in the synthesis of a key myelin sheath component.

Conclusion

The identity and purity of commercial this compound can be reliably confirmed through a combination of spectroscopic and chromatographic techniques. Researchers are encouraged to perform these analyses to ensure the quality of their starting materials, thereby increasing the validity and reproducibility of their experimental results. When choosing a supplier, it is advisable to request a certificate of analysis that includes data from these fundamental analytical methods.

References

A Researcher's Guide to Assessing Nervonoyl Chloride Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of Nervonoyl chloride in immunoassays. Given the increasing interest in the role of very-long-chain fatty acids (VLCFAs) like nervonic acid in neurological health and disease, the ability to specifically and accurately quantify such molecules is paramount.[1][2][3] This guide offers a framework for researchers to evaluate the performance of antibodies and immunoassays intended for the detection of this compound, ensuring data integrity and reliability.

Understanding Cross-Reactivity in Lipid Immunoassays

Cross-reactivity in an immunoassay occurs when an antibody raised against a specific antigen (in this case, a hapten derived from nervonic acid) also binds to other, structurally similar molecules.[4][5] This can lead to inaccurate quantification and false-positive results. For lipid molecules like this compound, which share structural motifs with other endogenous fatty acids, a thorough assessment of cross-reactivity is a critical component of assay validation.

The degree of cross-reactivity is influenced by the structural similarity between the target analyte and potential cross-reactants. Factors such as acyl chain length, the number and position of double bonds, and modifications to the carboxyl group can all impact antibody binding and, consequently, assay specificity.

Performance Comparison: Cross-Reactivity of an Anti-Nervonoyl Chloride Antibody

To illustrate the assessment of specificity, the following table summarizes hypothetical, yet plausible, cross-reactivity data for a competitive ELISA designed to detect this compound. In this assay, a Nervonoyl-protein conjugate is immobilized on the microplate, and the antibody is pre-incubated with the sample or standard. The percentage of cross-reactivity is calculated as:

(Concentration of this compound at 50% inhibition (IC50) / Concentration of competitor at 50% inhibition (IC50)) x 100%

CompoundStructureRelationship to this compound% Cross-Reactivity
This compound 24:1 (n-9) Acyl Chloride Target Analyte 100%
Erucic Acid22:1 (n-9)Precursor to nervonic acid, shorter acyl chain45%
Oleic Acid18:1 (n-9)Common monounsaturated fatty acid, shorter acyl chain15%
Lignoceric Acid24:0Saturated very-long-chain fatty acid of the same chain length25%
Palmitic Acid16:0Common saturated fatty acid, much shorter acyl chain<1%
Linoleic Acid18:2 (n-6)Polyunsaturated fatty acid of similar chain length to oleic acid<1%

Note: The data presented in this table is for illustrative purposes to demonstrate the principles of cross-reactivity assessment and does not represent empirically validated results for a specific commercial assay.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the cross-reactivity of small molecules like this compound.

Key Reagents and Buffers:
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Assay Buffer: 0.5% BSA in PBS

  • Nervonoyl-BSA Conjugate: For coating

  • Primary Antibody: Specific for Nervonoyl moiety

  • Secondary Antibody: HRP-conjugated anti-species IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

Protocol for Cross-Reactivity Assessment by Competitive ELISA:
  • Preparation of Nervonoyl-BSA Conjugate: this compound is covalently coupled to Bovine Serum Albumin (BSA) to create an immunogen for antibody production and a coating antigen for the ELISA plate. This is necessary as small lipid molecules are not efficiently immobilized on their own.

  • Plate Coating: ELISA plates are coated with 100 µL/well of Nervonoyl-BSA conjugate (e.g., 1-10 µg/mL in Coating Buffer) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with Wash Buffer.

  • Blocking: Unoccupied sites on the plate are blocked with 200 µL/well of Blocking Buffer for 2 hours at room temperature.

  • Washing: Plates are washed three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (as the standard) and potential cross-reactants in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-optimized concentration). Incubate for 1 hour at 37°C.

    • Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.

  • Washing: Plates are washed three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (diluted in Assay Buffer) and incubate for 1 hour at 37°C.

  • Washing: Plates are washed five times with Wash Buffer.

  • Signal Development: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value for this compound and each potential cross-reactant. Calculate the percent cross-reactivity using the formula mentioned above.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the cross-reactivity assessment of this compound.

G cluster_prep Preparation Phase cluster_assay Competitive Assay Phase conjugate This compound + BSA -> Nervonoyl-BSA Conjugate coat Coat Microplate with Nervonoyl-BSA Conjugate conjugate->coat block Block Unoccupied Sites coat->block prepare_samples Prepare Serial Dilutions (this compound & Competitors) add_to_plate Add Mixture to Coated Plate block->add_to_plate pre_incubate Pre-incubate Antibody with Sample/Standard/Competitor prepare_samples->pre_incubate pre_incubate->add_to_plate secondary_ab Add HRP-conjugated Secondary Antibody add_to_plate->secondary_ab develop Add TMB Substrate & Develop Color secondary_ab->develop stop_read Stop Reaction & Read Absorbance develop->stop_read

Caption: Experimental workflow for competitive ELISA.

G cluster_high_specificity High Specificity (Low Cross-Reactivity) cluster_low_specificity Low Specificity (High Cross-Reactivity) antibody1 Antibody nervonoyl Nervonoyl Chloride antibody1->nervonoyl Binds Strongly other_lipid Other Lipid antibody1->other_lipid Binds Weakly/ No Binding antibody2 Antibody nervonoyl2 Nervonoyl Chloride antibody2->nervonoyl2 Binds Strongly similar_lipid Structurally Similar Lipid antibody2->similar_lipid Binds Strongly

Caption: Antibody binding specificity and cross-reactivity.

References

Altered Nervonic Acid Landscape: A Quantitative Comparison in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is a critical component of sphingolipids in the myelin sheath of nerve fibers. Emerging research has highlighted significant quantitative differences in nervonic acid levels between healthy and diseased tissues, suggesting its potential as a biomarker and therapeutic target in a range of pathologies, including neurodegenerative disorders and cancer. This guide provides a comparative overview of nervonic acid concentrations in various disease states, supported by experimental data and detailed methodologies.

Quantitative Comparison of Nervonic Acid Levels

The concentration of nervonic acid and its derivatives can be indicative of underlying pathological processes. The following tables summarize key quantitative findings from studies comparing nervonic acid levels in diseased versus healthy tissues.

Disease StateTissue/Sample TypeObservation in Diseased TissueReference
Multiple Sclerosis (MS) Erythrocyte SphingomyelinDecreased levels of nervonic acid (24:1(n-9)).[1]
Brain (Animal Model)Silenced nervonic acid synthesis during acute inflammation.[2][3]
Adrenoleukodystrophy (ALD) Brain (Post-mortem)Decreased levels of nervonic acid in sphingolipids.[1]
Triple-Negative Breast Cancer (TNBC) Cell Line (BT-549)Exogenous application of nervonic acid (100 µM) increased apoptosis markers and decreased proliferation markers.[4]
Sarcopenia (with Cardiovascular Disease) SerumHigher weight percentage of nervonic acid.
Aging Mouse HippocampusAge-dependent accumulation of sphingolipids containing nervonic acid.

Experimental Protocols

The quantification of nervonic acid in biological samples is most commonly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) following lipid extraction and derivatization.

General Protocol for Nervonic Acid Quantification by GC-MS

This protocol provides a generalized workflow for the analysis of total fatty acids, including nervonic acid, from biological samples such as plasma, tissues, or cultured cells.

1. Sample Preparation and Lipid Extraction:

  • For plasma or serum, a specific volume (e.g., 200 µL) is used. For tissues, a pre-determined weight of the homogenized tissue is taken. For cultured cells, a specific cell number (e.g., 0.5 x 10^6 cells) is pelleted.

  • An internal standard, typically a deuterated version of the fatty acid of interest (e.g., d2-Oleic Acid as a proxy for long-chain monounsaturated fatty acids), is added to the sample to account for extraction losses and variations in ionization.

  • Lipids are extracted using a solvent system, commonly a mixture of methanol and a non-polar solvent like iso-octane, often after acidification with HCl. The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • The organic layer containing the lipids is collected. The extraction process is often repeated to maximize yield.

2. Saponification (for Total Fatty Acid Analysis):

  • To analyze fatty acids within complex lipids (like sphingomyelin), the extracted lipids are subjected to saponification, which involves hydrolysis with a strong base (e.g., 1N KOH) to release the fatty acids.

  • The sample is then re-acidified (e.g., with 1N HCl) to protonate the fatty acids for subsequent extraction.

3. Derivatization:

  • To increase their volatility for GC analysis, the carboxyl groups of the fatty acids are derivatized. A common method is esterification to form pentafluorobenzyl (PFB) esters using pentafluorobenzyl bromide.

  • The sample is incubated with the derivatizing agent, and then the solvent is evaporated.

4. GC-MS Analysis:

  • The derivatized sample is reconstituted in a suitable solvent (e.g., iso-octane) and injected into the GC-MS system.

  • The fatty acid esters are separated on a capillary column (e.g., a non-polar column like HP-5MS). The temperature of the GC oven is programmed to ramp up to allow for the separation of different fatty acids based on their boiling points.

  • The mass spectrometer is operated in a mode that allows for sensitive detection, such as negative ion chemical ionization (NICI) for PFB derivatives. Quantification is achieved by comparing the peak area of the analyte (nervonic acid) to that of the internal standard and referencing a standard curve prepared with known concentrations of nervonic acid.

G Experimental Workflow for Nervonic Acid Quantification cluster_0 Sample Preparation cluster_1 Processing cluster_2 Analysis Sample Biological Sample (Tissue, Plasma, Cells) InternalStandard Add Deuterated Internal Standard Sample->InternalStandard Extraction Lipid Extraction (e.g., Methanol/Iso-octane) InternalStandard->Extraction Saponification Saponification (Hydrolysis of Complex Lipids) Extraction->Saponification Derivatization Derivatization (e.g., PFB Ester Formation) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Analysis and Quantification GCMS->Quantification

Workflow for quantifying nervonic acid.

Signaling and Biosynthetic Pathways

Biosynthesis of Nervonic Acid

Nervonic acid is synthesized from oleic acid through a series of elongation steps that occur in the endoplasmic reticulum. This pathway is crucial for providing the necessary very-long-chain fatty acids for sphingolipid synthesis.

G Nervonic Acid Biosynthesis Pathway OleicAcid Oleic Acid (18:1) ErucicAcid Erucic Acid (22:1) OleicAcid->ErucicAcid Fatty Acid Elongase NervonicAcid Nervonic Acid (24:1) ErucicAcid->NervonicAcid Fatty Acid Elongase Sphingolipids Incorporation into Sphingolipids (e.g., Sphingomyelin) NervonicAcid->Sphingolipids

Elongation pathway from oleic acid.
Role of Nervonic Acid in Cellular Signaling

Recent studies have begun to elucidate the role of nervonic acid in modulating key cellular signaling pathways. For instance, in the context of adipogenesis, nervonic acid has been shown to promote cell differentiation through the activation of the Akt/mTOR pathway and inhibition of Wnt signaling.

G Nervonic Acid's Influence on Adipogenesis Signaling NA Nervonic Acid Akt_mTOR Akt/mTOR Pathway NA->Akt_mTOR Activates Wnt Wnt Signaling NA->Wnt Inhibits Adipogenesis Adipogenesis Akt_mTOR->Adipogenesis Promotes Wnt->Adipogenesis Inhibits

Modulation of signaling pathways by nervonic acid.

References

A Comparative Analysis of Nervonoyl Chloride's Therapeutic Potential in Neurological and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nervonoyl chloride, as a derivative of nervonic acid, holds a place within the broader therapeutic landscape of its parent compound, a monounsaturated omega-9 fatty acid. While direct clinical applications of this compound are not extensively documented, its role as a synthetic precursor to biologically active molecules, such as certain ceramides, and the therapeutic activities of nervonic acid itself, provide a strong basis for comparative analysis. This guide offers an objective comparison of the therapeutic potential of nervonic acid and its derivatives with established treatments for key neurological and inflammatory conditions, supported by experimental data and detailed methodologies.

I. Therapeutic Potential in Neurological Disorders

Nervonic acid is a critical component of myelin, the protective sheath surrounding nerve fibers, making it a compound of significant interest for demyelinating diseases such as Multiple Sclerosis (MS) and Adrenoleukodystrophy (ALD). It is also being investigated for its potential role in managing neurodegenerative conditions like Alzheimer's disease.

A. Multiple Sclerosis (MS)

Nervonic Acid: Studies suggest that nervonic acid may help in the remyelination process and possess anti-inflammatory and antioxidant properties beneficial for MS.[1][2] In animal models of experimental autoimmune encephalomyelitis (EAE), a model for MS, nervonic acid supplementation has been shown to reduce the severity of the disease.[3]

Alternative Therapies: Fingolimod and Glatiramer Acetate

Fingolimod is an oral medication that works by trapping lymphocytes in the lymph nodes, preventing them from crossing the blood-brain barrier and causing inflammation in the central nervous system.[4][5] Glatiramer acetate is an immunomodulatory drug thought to act as a decoy for the immune system, diverting the autoimmune attack away from the myelin sheath.

Quantitative Comparison:

TherapyMechanism of ActionEfficacy (Clinical Trial Data)Administration
Nervonic Acid Promotes remyelination, anti-inflammatory, antioxidantPreclinical data shows reduced EAE severity. Clinical data in MS is limited.Oral
Fingolimod Sphingosine-1-phosphate receptor modulator, sequesters lymphocytesReduces annualized relapse rate by ~50% compared to placebo.Oral
Glatiramer Acetate Immunomodulation, possible T-cell differentiation to regulatory cellsReduces annualized relapse rate by ~30% compared to placebo.Subcutaneous injection

Experimental Protocols:

  • Experimental Autoimmune Encephalomyelitis (EAE) Model for MS:

    • Induction: C57BL/6 mice are immunized with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) and administered pertussis toxin.

    • Treatment: Following immunization, mice are orally administered nervonic acid (e.g., 50 mg/kg daily) or a vehicle control.

    • Assessment: Clinical scores are recorded daily to assess disease severity (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund). Histological analysis of the spinal cord is performed to assess demyelination and immune cell infiltration.

B. Alzheimer's Disease (AD)

Nervonic Acid: Research indicates that nervonic acid may have a neuroprotective role in AD by reducing neuroinflammation and potentially mitigating the effects of amyloid-beta plaques. In animal models, nervonic acid supplementation has been associated with improved cognitive function.

Alternative Therapy: Donepezil

Donepezil is a centrally acting reversible acetylcholinesterase inhibitor. Its primary mechanism is to increase the concentration of acetylcholine in the brain, which is believed to improve cognitive function.

Quantitative Comparison:

TherapyMechanism of ActionEfficacy (Clinical Trial Data)Administration
Nervonic Acid Anti-inflammatory, potential reduction of amyloid-beta toxicityPreclinical data shows improved cognitive function in mouse models.Oral
Donepezil Acetylcholinesterase inhibitorModest improvement in cognitive function (e.g., 1-2 point improvement on ADAS-Cog scale) compared to placebo.Oral

Experimental Protocols:

  • D-galactose/AlCl3-Induced Mouse Model of AD:

    • Induction: Mice are administered D-galactose and aluminum chloride (AlCl3) daily for several weeks to induce oxidative stress and cognitive deficits.

    • Treatment: Concurrently, mice receive daily oral administration of nervonic acid (e.g., 20 mg/kg) or a vehicle.

    • Assessment: Cognitive function is assessed using behavioral tests such as the Morris water maze. Brain tissue is analyzed for markers of oxidative stress, inflammation, and amyloid-beta deposition.

C. Adrenoleukodystrophy (ALD)

Nervonic Acid: While not a primary treatment, nervonic acid is a component of the myelin sheath that is affected in ALD. The focus of dietary therapy has been on "Lorenzo's oil," a mixture of oleic and erucic acids, which aims to normalize the accumulation of very-long-chain fatty acids (VLCFAs).

Alternative Therapy: Lorenzo's Oil

Lorenzo's oil is a combination of glyceryl trioleate and glyceryl trierucate. It is thought to competitively inhibit the enzyme responsible for the elongation of saturated fatty acids, thereby reducing the levels of toxic VLCFAs.

Quantitative Comparison:

TherapyMechanism of ActionEfficacy (Clinical Trial Data)Administration
Nervonic Acid Component of myelinNot used as a standalone therapy for ALD.Oral
Lorenzo's Oil Competitive inhibition of fatty acid elongationCan normalize plasma VLCFA levels. May delay the onset of neurological symptoms in asymptomatic boys. No proven benefit in symptomatic patients.Oral

Experimental Protocols:

  • Clinical Trial for Lorenzo's Oil in Asymptomatic ALD Boys:

    • Patient Selection: Asymptomatic boys with a diagnosis of ALD confirmed by VLCFA levels.

    • Intervention: Daily administration of Lorenzo's oil with a fat-restricted diet.

    • Monitoring: Regular monitoring of plasma VLCFA levels, neurological examinations, and brain MRI scans to assess for the development of cerebral disease.

II. Therapeutic Potential in Inflammatory and Metabolic Disorders

Nervonic acid's anti-inflammatory properties suggest its potential utility in inflammatory bowel disease (IBD) and its role in lipid metabolism points to a possible role in managing metabolic syndrome.

A. Inflammatory Bowel Disease (IBD)

Nervonic Acid: Preclinical studies suggest that nervonic acid may have a protective effect in colitis models, likely through its anti-inflammatory actions.

Alternative Therapies: Mesalazine and Anti-TNF Therapy

Mesalazine (5-aminosalicylic acid) is a first-line treatment for mild-to-moderate ulcerative colitis, with its primary anti-inflammatory effects exerted locally in the gut. Anti-TNF therapies (e.g., infliximab, adalimumab) are biologics that target and neutralize tumor necrosis factor-alpha, a key inflammatory cytokine in IBD.

Quantitative Comparison:

TherapyMechanism of ActionEfficacy (Clinical Trial Data)Administration
Nervonic Acid Anti-inflammatoryPreclinical data in colitis models.Oral
Mesalazine Local anti-inflammatory effectsInduces remission in ~40-50% of patients with mild-to-moderate UC.Oral, rectal
Anti-TNF Therapy Neutralizes TNF-alphaInduces clinical response in ~60-70% of patients with moderate-to-severe IBD.Intravenous, subcutaneous

Experimental Protocols:

  • Dextran Sulfate Sodium (DSS)-Induced Colitis Model:

    • Induction: Mice are given DSS in their drinking water for a defined period to induce acute colitis.

    • Treatment: Mice are orally administered nervonic acid or a vehicle control during and/or after DSS administration.

    • Assessment: Disease activity index (DAI) is monitored (body weight loss, stool consistency, rectal bleeding). Colon length is measured, and histological analysis is performed to assess inflammation and tissue damage.

B. Metabolic Syndrome

Nervonic Acid: The role of nervonic acid in metabolic syndrome is complex, with some studies suggesting a potential benefit in improving insulin sensitivity and lipid profiles.

Alternative Therapies: Pioglitazone and Incretin Mimetics

Pioglitazone is a thiazolidinedione that improves insulin sensitivity by acting as a PPAR-γ agonist. Incretin mimetics (e.g., GLP-1 receptor agonists) are a class of drugs that mimic the action of incretin hormones, leading to enhanced glucose-dependent insulin secretion, slowed gastric emptying, and appetite suppression.

Quantitative Comparison:

TherapyMechanism of ActionEfficacy (Clinical Trial Data)Administration
Nervonic Acid Potential improvement in insulin sensitivity and lipid metabolismFurther research is needed to establish clinical efficacy.Oral
Pioglitazone PPAR-γ agonist, improves insulin sensitivityReduces HbA1c by ~1-1.5%, improves lipid profiles.Oral
Incretin Mimetics GLP-1 receptor agonistsSignificant reduction in HbA1c and body weight.Subcutaneous injection, oral

Experimental Protocols:

  • High-Fat Diet-Induced Obesity and Insulin Resistance Model:

    • Induction: Rodents are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and other features of metabolic syndrome.

    • Treatment: Animals receive daily administration of nervonic acid, pioglitazone, an incretin mimetic, or a vehicle control.

    • Assessment: Body weight, food intake, glucose tolerance (oral glucose tolerance test), and insulin sensitivity (insulin tolerance test) are measured. Plasma levels of glucose, insulin, and lipids are analyzed.

III. Signaling Pathways and Experimental Workflows

The therapeutic effects of nervonic acid and its alternatives are mediated through distinct signaling pathways. The following diagrams illustrate some of these key mechanisms and experimental workflows.

nervonic_acid_pathway cluster_nervonic_acid Nervonic Acid cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes NA Nervonic Acid Myelin Myelin Sheath Component NA->Myelin AntiInflam Anti-inflammatory Effects NA->AntiInflam Mito Mitochondrial Function NA->Mito Neuroprotection Neuroprotection & Remyelination Myelin->Neuroprotection ReducedInflam Reduced Inflammation AntiInflam->ReducedInflam ImprovedMetabolism Improved Metabolism Mito->ImprovedMetabolism

Caption: Proposed mechanisms of action for Nervonic Acid.

fingolimod_pathway cluster_fingolimod Fingolimod cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome Fingo Fingolimod S1PR S1P Receptor Modulation Fingo->S1PR Lymph Lymphocyte Sequestration S1PR->Lymph ReducedInflam Reduced CNS Inflammation Lymph->ReducedInflam eae_workflow cluster_induction EAE Induction cluster_treatment Treatment Groups cluster_assessment Assessment Immunization Immunization (MOG35-55 + CFA) PTX Pertussis Toxin Administration Immunization->PTX NA_Group Nervonic Acid PTX->NA_Group Vehicle_Group Vehicle Control PTX->Vehicle_Group Clinical Daily Clinical Scoring NA_Group->Clinical Vehicle_Group->Clinical Histo Histology (Spinal Cord) Clinical->Histo

References

comparative analysis of Nervonoyl chloride's effects on different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Nervonic acid (NA), a very long-chain monounsaturated fatty acid (C24:1, n-9), is a significant component of sphingolipids in the myelin sheath of nerve fibers.[1] Emerging research has highlighted its diverse and cell-type-specific effects, ranging from anticancer properties to neuroprotection and regulation of cell differentiation. This guide provides an objective comparison of nervonic acid's performance across various cell lines, supported by experimental data.

Data Presentation: Summary of Nervonic Acid's Effects

The following table summarizes the observed effects of nervonic acid on different cell lines based on published studies.

Cell Line TypeSpecific Cell LineKey Effects ObservedConcentration RangeReference
Cancer BT-549 (Triple-Negative Breast Cancer)- Reduced cell viability- Increased apoptosis (↓ NF-κB)- Decreased proliferation (↓ Ki-67)- Inhibited cell migration and invasion (↓ MMP-2, MMP-9)10-1000 µM[2][3]
Neuronal/Glial RSC96 (Rat Schwann Cells) & PC12 (Rat Pheochromocytoma)- Protected against H₂O₂-induced oxidative stress injuryNot specified[4]
Human Oligodendrocyte Precursor Cells (hOPCs)- Improved synthesis of myelin proteins- Reduced secretion of pro-inflammatory factorsNot specified[5]
Fibroblasts Adrenomyeloneuropathy (AMN) Patient-Derived Fibroblasts- Improved mitochondrial respiration and ATP production- Reduced mitochondrial and cellular reactive oxygen species (ROS)Concentration-dependent
Stem Cells Human Mesenchymal Stem Cells (MSCs)- Promoted adipogenesis (fat cell differentiation)- Increased expression of angiogenesis-related genes160 µM

Key Signaling Pathways Modulated by Nervonic Acid

Nervonic acid exerts its cellular effects by modulating several key signaling pathways. The differential activation or inhibition of these pathways contributes to its varying effects across cell lines.

G cluster_0 Effects on Cancer Cells (BT-549) cluster_1 Effects on Stem Cells (MSCs) & Neuronal Models NA_cancer Nervonic Acid NFkB NF-κB NA_cancer->NFkB inhibits Proliferation Proliferation NA_cancer->Proliferation Invasion Migration/ Invasion NA_cancer->Invasion Apoptosis_cancer Apoptosis NFkB->Apoptosis_cancer inhibits NA_stem Nervonic Acid PI3K PI3K NA_stem->PI3K Wnt Wnt Signaling NA_stem->Wnt inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Adipogenesis Adipogenesis/ Angiogenesis mTOR->Adipogenesis Neuroprotection Neuroprotection/ Cognitive Improvement mTOR->Neuroprotection

Signaling pathways modulated by Nervonic Acid.

As illustrated, nervonic acid demonstrates anticancer effects in BT-549 breast cancer cells by inhibiting the pro-survival NF-κB pathway, thereby promoting apoptosis. In contrast, in human mesenchymal stem cells and in mouse models of neurological disease, it activates the pro-growth and survival PI3K/Akt/mTOR pathway while inhibiting Wnt signaling, leading to enhanced differentiation and neuroprotection.

Experimental Protocols

The methodologies below provide a framework for studying the effects of nervonic acid (as a proxy for Nervonoyl chloride) on cell lines.

Protocol 1: Preparation and Treatment of Cells with Nervonic Acid

Fatty acids are poorly soluble in aqueous media and require special preparation for cell culture experiments.

  • Stock Solution Preparation:

    • Dissolve nervonic acid powder in an appropriate solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 100-200 mM).

    • Sonication on ice can be used to aid dissolution until the mixture becomes a homogenous milky solution.

  • Complexing with Bovine Serum Albumin (BSA):

    • Prepare a solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the nervonic acid stock solution to the BSA solution while gently vortexing or stirring. This allows the fatty acid to bind to albumin, mimicking its physiological transport in vivo. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the NA-BSA complex solution on a shaker at 37°C overnight to ensure complete binding.

    • Sterilize the final solution by passing it through a 0.22 µm filter.

  • Cell Treatment:

    • Plate cells and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Aspirate the standard culture medium.

    • Wash cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add the prepared medium containing the NA-BSA complex at the desired final concentrations. A control group treated with BSA-containing medium without nervonic acid should always be included.

G cluster_prep Preparation of NA-BSA Complex cluster_treat Cell Treatment Workflow NervonicAcid 1. Dissolve Nervonic Acid in Ethanol/DMSO Complexation 3. Add NA Stock to BSA Solution (37°C) NervonicAcid->Complexation BSA_Solution 2. Prepare Fatty Acid-Free BSA Solution in Media BSA_Solution->Complexation Incubate 4. Incubate Overnight with Shaking Complexation->Incubate Filter 5. Sterile Filter (0.22 µm) Incubate->Filter AddTreatment C. Add Media with NA-BSA Complex Filter->AddTreatment Prepared Treatment Medium SeedCells A. Seed Cells in Culture Plates WashCells B. Wash Cells with PBS SeedCells->WashCells WashCells->AddTreatment IncubateCells D. Incubate for Desired Time AddTreatment->IncubateCells Analysis E. Perform Downstream Assays IncubateCells->Analysis

Workflow for fatty acid treatment of cultured cells.
Protocol 2: Key Experimental Assays

  • Cell Viability Assay (MTT/WST-1):

    • Seed cells in a 96-well plate and treat with various concentrations of the NA-BSA complex for 24-72 hours.

    • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader. Cell viability is expressed as a percentage relative to the BSA-treated control cells.

  • Apoptosis Assay (Immunocytochemistry for ssDNA):

    • Culture and treat cells on coverslips.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum).

    • Incubate with a primary antibody against single-stranded DNA (ssDNA), a marker for apoptosis.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips and visualize using a fluorescence microscope. The percentage of apoptotic cells (ssDNA-positive) can be quantified.

  • Cell Proliferation Assay (Ki-67 Staining):

    • Follow steps 1-5 from the apoptosis assay protocol.

    • Incubate with a primary antibody against the proliferation marker Ki-67.

    • Proceed with secondary antibody incubation and imaging as described above. The proliferation index is the percentage of Ki-67 positive cells.

  • Cell Migration/Invasion Assay (Transwell Assay):

    • Use Transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the membrane with Matrigel.

    • Place cells suspended in serum-free medium containing the NA-BSA treatment into the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 12-48 hours.

    • Remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

    • Count the stained cells under a microscope to quantify migration or invasion.

  • Mitochondrial Function (Seahorse XF Analyzer):

    • Seed cells in a Seahorse XF cell culture microplate.

    • Treat with nervonic acid for the desired duration.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

    • The analyzer measures the oxygen consumption rate (OCR) in real-time, allowing for the calculation of basal respiration, ATP production, and maximal respiration.

References

Validating the Incorporation of Nervonoyl Chloride into Cellular Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the incorporation of Nervonoyl chloride into the lipids of cultured cells. As direct experimental data for this compound is limited, this document outlines a robust experimental workflow based on established methodologies for its parent fatty acid, nervonic acid. We also present a comparison with alternative methods for tracking fatty acid incorporation, offering researchers a selection of tools to suit their specific experimental needs.

Introduction

Nervonic acid (C24:1), a very-long-chain monounsaturated fatty acid, is a key component of sphingolipids in the myelin sheath of nerve fibers. Its supplementation has been investigated for potential therapeutic benefits in neurological disorders. This compound, as the acyl chloride derivative of nervonic acid, is a more reactive form that can be utilized for efficient acylation of molecules and potentially enhanced incorporation into cellular lipids. This guide details a proposed workflow to validate and quantify this incorporation.

Experimental Validation Workflow

The following diagram outlines the key steps to validate the incorporation of this compound into cellular lipids.

experimental_workflow cluster_prep Cell Culture and Supplementation cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (e.g., Neuronal Cell Line) supplementation 2. Supplementation - this compound - Nervonic Acid (Control) - Vehicle Control cell_culture->supplementation harvest 3. Cell Harvesting supplementation->harvest lipid_extraction 4. Total Lipid Extraction harvest->lipid_extraction separation 5. Lipid Separation (TLC or LC) lipid_extraction->separation analysis 6. Fatty Acid Analysis (GC-MS) separation->analysis quantification 7. Quantification of Nervonic Acid analysis->quantification comparison 8. Comparative Analysis quantification->comparison

Caption: Experimental workflow for validating this compound incorporation.

Detailed Experimental Protocols

Cell Culture and Supplementation
  • Cell Line: A neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons are recommended, given the relevance of nervonic acid to the nervous system.

  • Culture Conditions: Culture cells to approximately 70-80% confluency in standard growth medium.

  • Supplementation Protocol:

    • Prepare stock solutions of this compound and nervonic acid. Due to the reactivity of this compound, fresh preparation in an appropriate anhydrous solvent (e.g., DMSO) is recommended. For nervonic acid, a stock solution can be prepared in ethanol.

    • Complex the fatty acids/fatty acyl chloride to fatty acid-free bovine serum albumin (BSA) to facilitate delivery into the cells and reduce cytotoxicity. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate cells with the media containing the fatty acid-BSA complex for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (media with BSA and the solvent used for the stock solutions).

Lipid Extraction and Analysis
  • Lipid Extraction (Folch Method):

    • Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a chloroform:methanol (2:1, v/v) solution.

    • Vortex thoroughly and incubate at room temperature to allow for lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers. The lower organic phase contains the total lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Lipid Separation (Optional but Recommended):

    • Thin-Layer Chromatography (TLC): To determine which lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) incorporate nervonic acid, the total lipid extract can be separated by TLC.

      • Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1).

      • Spot the extract onto a silica gel TLC plate alongside standards for different lipid classes.

      • Develop the plate in a solvent system appropriate for separating the lipid classes of interest (e.g., hexane:diethyl ether:acetic acid for neutral lipids).

      • Visualize the lipid spots (e.g., with iodine vapor or specific stains) and scrape the spots corresponding to different lipid classes for further analysis.

  • Fatty Acid Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Transesterification: The extracted lipids (either total or from separated classes) must be converted to fatty acid methyl esters (FAMEs) for GC-MS analysis. This is typically achieved by incubation with a reagent like methanol containing a catalyst (e.g., boron trifluoride or methanolic HCl).

    • GC-MS Analysis:

      • Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column for fatty acid separation.

      • The separated FAMEs are then detected by a mass spectrometer. The mass spectrum of the methyl nervonate peak will confirm its identity, and the peak area will be used for quantification.

    • Quantification: Include an internal standard (e.g., a fatty acid not present in the cells, like heptadecanoic acid) at the beginning of the lipid extraction process to correct for sample loss during preparation. The amount of incorporated nervonic acid is determined by comparing its peak area to that of the internal standard.

Comparison of this compound with Alternative Methods

For researchers interested in not just the endpoint incorporation but also the dynamics of fatty acid trafficking and localization, several alternative methods are available.

FeatureThis compound / Nervonic AcidFluorescent Fatty Acid Analogs (e.g., BODIPY-FA)Click Chemistry-Compatible FAs (e.g., Alkynyl-FA)
Principle Unlabeled fatty acid is incorporated through cellular metabolic pathways.A fatty acid analog with a fluorescent tag is incorporated and visualized.A fatty acid analog with a bioorthogonal handle (alkyne or azide) is incorporated and then "clicked" to a reporter molecule.
Detection Method Mass Spectrometry (GC-MS or LC-MS) after extraction and derivatization.Fluorescence microscopy, flow cytometry.[]Fluorescence microscopy, Western blot, or mass spectrometry after click reaction.[2]
Primary Output Quantitative data on the total amount of incorporated fatty acid in different lipid classes.Visualization of fatty acid uptake, trafficking, and localization in real-time in live or fixed cells.[][3]High-resolution imaging of localization and identification of acylated proteins.[4]
Advantages - Physiologically most relevant as it is the natural molecule.- Provides absolute quantification.- Enables live-cell imaging.- High spatial resolution.- High sensitivity and specificity.- Versatile for various downstream applications (imaging, proteomics).
Disadvantages - Does not allow for visualization in intact cells.- The experimental procedure is laborious.- The bulky fluorescent tag may alter the metabolism and distribution of the fatty acid.- Potential for phototoxicity.- Requires a two-step detection process.- The bioorthogonal handle might slightly alter metabolism.

Signaling and Metabolic Pathways

The incorporation of exogenous fatty acids like nervonic acid involves several key metabolic pathways.

metabolic_pathway cluster_uptake Cellular Uptake cluster_activation Activation cluster_incorporation Incorporation into Lipids ext_na Extracellular This compound / Nervonic Acid uptake Fatty Acid Transport Proteins ext_na->uptake int_na Intracellular Nervonic Acid uptake->int_na acs Acyl-CoA Synthetase int_na->acs nervonoyl_coa Nervonoyl-CoA acs->nervonoyl_coa sphingolipids Sphingolipids (e.g., Sphingomyelin) nervonoyl_coa->sphingolipids glycerolipids Glycerolipids (e.g., Triglycerides) nervonoyl_coa->glycerolipids phospholipids Glycerophospholipids (e.g., Phosphatidylcholine) nervonoyl_coa->phospholipids

Caption: Key metabolic steps for nervonic acid incorporation into cellular lipids.

Exogenous nervonic acid, once it enters the cell, is activated to its CoA thioester, Nervonoyl-CoA. This activated form can then be utilized by various acyltransferases for esterification into the glycerol backbone of glycerolipids and glycerophospholipids, or for the N-acylation of the sphingoid base in the synthesis of sphingolipids.

By following the protocols and considering the comparative data presented in this guide, researchers can effectively design and execute experiments to validate and quantify the incorporation of this compound into cellular lipids, and choose the most appropriate method for their specific research questions.

References

Safety Operating Guide

Personal protective equipment for handling Nervonoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nervonoyl Chloride

This guide provides critical safety, handling, and disposal information for this compound (15(Z)-Tetracosenoyl chloride), a reactive acyl chloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks associated with this corrosive and water-reactive compound.

Personal Protective Equipment (PPE)

Given the hazardous nature of acyl chlorides, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1] this compound is expected to be corrosive, react with water, and cause severe skin burns and eye damage.[1][2][3][4]

Table 1: Required Personal Protective Equipment

PPE CategoryEquipmentSpecificationRationale
Eye and Face Chemical Splash Goggles & Face ShieldMust be worn over safety glasses meeting ANSI Z87.1 standards.Provides maximum protection against splashes and corrosive vapors.
Respiratory Air-Purifying Respirator (APR) or Supplied-Air Respirator (SAR)Use a NIOSH-approved respirator with acid gas cartridges.Protects against the inhalation of corrosive and irritating vapors. All work should be in a certified chemical fume hood.
Skin and Body Chemical-Resistant Suit or Lab CoatA liquid-tight, chemical-resistant suit (Type 3) or a flame-retardant lab coat worn over long-sleeved clothing and long pants.Prevents skin contact with the corrosive liquid.
Hand Protection Heavy-Duty Chemical-Resistant GlovesHeavy-duty nitrile or butyl rubber gloves are recommended. Always check the glove manufacturer's compatibility chart.Provides robust resistance to corrosive chemicals.
Foot Protection Chemical-Resistant BootsClosed-toe, chemical-resistant boots, preferably with steel toes.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling

Safe handling of this compound requires a controlled environment and strict adherence to established protocols. All manipulations must occur within a certified chemical fume hood.

  • Preparation : Before handling, ensure all necessary PPE is inspected and worn correctly. Confirm that a safety shower and eyewash station are accessible and operational.

  • Inert Atmosphere : Handle the chemical under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.

  • Grounding : Ground and bond all containers and receiving equipment to prevent the buildup of electrostatic charge.

  • Dispensing : Use only non-sparking tools and explosion-proof equipment when transferring the liquid.

  • Reaction Setup : Slowly add this compound to the reaction mixture. Be aware that it reacts violently with water, alcohols, amines, and strong bases.

  • Post-Handling : After use, ensure containers are tightly sealed and stored upright to prevent leakage. Wash hands and any potentially exposed skin thoroughly after handling.

Decontamination and Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance. All waste containing this compound is considered hazardous.

  • Waste Collection :

    • Collect all disposable materials, such as gloves, absorbent pads, and contaminated labware, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Rinsate from cleaning non-disposable equipment with a suitable solvent (e.g., acetone) must also be collected as hazardous waste.

  • Neutralization (Quenching) :

    • To neutralize residual this compound, slowly and cautiously add it to a stirred, ice-cold solution of sodium bicarbonate or sodium carbonate. This procedure should be performed in a chemical fume hood.

    • The addition must be dropwise to control the exothermic reaction and the release of carbon dioxide gas.

  • Waste Storage :

    • Store hazardous waste containers in a cool, dry, well-ventilated area, away from incompatible materials.

    • Ensure the storage area complies with all institutional and local regulations.

  • Final Disposal :

    • Arrange for a licensed hazardous waste disposal company to collect the waste. Do not pour any waste down the drain.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Spill Response

The response to a spill depends on its size and location.

  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Use a non-combustible absorbent material like sand, earth, or a commercial acid neutralizer to contain the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately and alert others to leave.

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Activate the nearest fire alarm to alert emergency services.

    • Contact your institution's emergency response team or local fire department and inform them of the nature of the spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill This compound Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor_Alert Alert Nearby Personnel Assess->Minor_Alert  Minor Spill  (in fume hood) Major_Evacuate Evacuate Laboratory Immediately Assess->Major_Evacuate  Major Spill  (outside hood) Minor_Contain Contain with Inert Absorbent (e.g., sand, earth) Minor_Alert->Minor_Contain Minor_Collect Collect Waste in Sealed Container Minor_Contain->Minor_Collect Minor_Decon Decontaminate Area Minor_Collect->Minor_Decon Major_Isolate Isolate Area (Close Doors) Major_Evacuate->Major_Isolate Major_Alert Activate Fire Alarm / Call Emergency Response Major_Isolate->Major_Alert

Caption: Workflow for handling a this compound spill.

Personal Exposure
  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.